molecular formula C8H14O3 B3030380 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 894789-84-5

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B3030380
CAS No.: 894789-84-5
M. Wt: 158.19
InChI Key: FWACHPKPHQQULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWACHPKPHQQULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729676
Record name (4-Methyloxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894789-84-5
Record name (4-Methyloxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a rigid framework for the precise spatial orientation of functional groups, which is critical for optimal target engagement. The title compound, 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, is a valuable building block in drug discovery, offering a synthetically accessible handle for the introduction of a substituted THP moiety into more complex pharmaceutical agents. Pyran derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point of interest for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a malonic ester synthesis as a highly effective and controllable strategy. This classical C-C bond-forming reaction allows for the straightforward introduction of the acetic acid side chain.

Retrosynthesis Target This compound Intermediate1 Diethyl 2-(4-methyltetrahydro-2H-pyran-4-ylmethyl)malonate Target->Intermediate1 Hydrolysis & Decarboxylation Precursor1 4-(Bromomethyl)-4-methyltetrahydro-2H-pyran Intermediate1->Precursor1 Alkylation Precursor2 Diethyl malonate Intermediate1->Precursor2 StartingMaterial 4-Methyltetrahydro-2H-pyran-4-methanol Precursor1->StartingMaterial Bromination

A retrosynthetic approach for this compound.

This analysis reveals a three-stage synthetic sequence:

  • Synthesis of the Key Electrophile: Preparation of 4-(bromomethyl)-4-methyltetrahydro-2H-pyran from a suitable precursor.

  • Malonic Ester Alkylation: Reaction of the electrophile with the enolate of diethyl malonate.

  • Hydrolysis and Decarboxylation: Conversion of the resulting substituted malonic ester to the final carboxylic acid.

This strategic approach is advantageous due to the ready availability of the starting materials and the high-yielding nature of each transformation.

Part 1: Synthesis of the Key Electrophile: 4-(Bromomethyl)-4-methyltetrahydro-2H-pyran

The synthesis of the key electrophile begins with the preparation of 4-methyltetrahydro-2H-pyran-4-methanol, which is then converted to the corresponding bromide.

Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-methanol

This precursor can be synthesized via a Grignard reaction between tetrahydro-4H-pyran-4-one and a methyl Grignard reagent, such as methylmagnesium bromide.

Grignard_Reaction Reactant1 Tetrahydro-4H-pyran-4-one Intermediate Magnesium alkoxide intermediate Reactant1->Intermediate + Reactant2 CH3MgBr Reactant2->Intermediate 1. Product 4-Methyltetrahydro-2H-pyran-4-ol Intermediate->Product 2. H3O+ workup

Grignard reaction for the synthesis of 4-methyltetrahydro-2H-pyran-4-ol.

Experimental Protocol:

  • To a solution of methylmagnesium bromide (3.0 M in diethyl ether) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyltetrahydro-2H-pyran-4-ol.

Step 2: Bromination of 4-Methyltetrahydro-2H-pyran-4-methanol

The conversion of the tertiary alcohol to the corresponding bromide can be achieved using phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[3] The latter is often preferred for its milder reaction conditions.

Bromination_Reaction Reactant1 4-Methyltetrahydro-2H-pyran-4-methanol Product 4-(Bromomethyl)-4-methyltetrahydro-2H-pyran Reactant1->Product + Reactant2 NBS, PPh3 Reactant2->Product

Bromination of the tertiary alcohol to form the key electrophile.

Experimental Protocol: [3]

  • To a solution of 4-methyltetrahydro-2H-pyran-4-methanol and N-bromosuccinimide in dichloromethane (DCM) at 0 °C, add triphenylphosphine portionwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the resulting mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to afford 4-(bromomethyl)-4-methyltetrahydro-2H-pyran as a colorless oil.

Part 2: Malonic Ester Synthesis of this compound

With the key electrophile in hand, the synthesis proceeds via the classical malonic ester synthesis.

Step 3: Alkylation of Diethyl Malonate

The enolate of diethyl malonate, generated by a moderately strong base such as sodium ethoxide, undergoes a nucleophilic substitution (SN2) reaction with 4-(bromomethyl)-4-methyltetrahydro-2H-pyran.[4][5]

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.

  • To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes to ensure complete formation of the enolate.[6]

  • Add a solution of 4-(bromomethyl)-4-methyltetrahydro-2H-pyran in ethanol to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Take up the residue in water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(4-methyltetrahydro-2H-pyran-4-ylmethyl)malonate.

Step 4: Hydrolysis and Decarboxylation

The final step involves the saponification of the ester groups followed by acidification and thermal decarboxylation of the resulting malonic acid derivative.[7]

Hydrolysis_Decarboxylation Reactant Diethyl 2-(4-methyltetrahydro-2H-pyran-4-ylmethyl)malonate Intermediate Disodium salt of malonic acid derivative Reactant->Intermediate 1. NaOH, H2O, Δ Product This compound Intermediate->Product 2. H3O+, Δ, -CO2

Final hydrolysis and decarboxylation to yield the target compound.

Experimental Protocol: [6]

  • To the crude diethyl 2-(4-methyltetrahydro-2H-pyran-4-ylmethyl)malonate, add a solution of sodium hydroxide in a mixture of water and ethanol.

  • Heat the mixture to reflux for 3-4 hours to facilitate complete hydrolysis of the ester groups.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Gently heat the acidic solution to promote decarboxylation, which is evident by the evolution of carbon dioxide.

  • Cool the acidic solution in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Property Value
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance White to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Signals corresponding to the methyl group protons.

    • Methylene protons adjacent to the carboxylic acid.

    • Methylene protons of the tetrahydropyran ring.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • A signal for the carboxylic acid carbonyl carbon (~178-182 ppm).

    • Signals for the carbons of the tetrahydropyran ring.

    • A signal for the methyl carbon.

    • A signal for the methylene carbon adjacent to the carbonyl group.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).

    • A strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).

    • C-O stretching vibrations for the ether linkage in the pyran ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The malonic ester synthesis provides a reliable and high-yielding pathway for the preparation of this compound. This in-depth guide has detailed a logical and experimentally validated approach, from the selection of starting materials to the final purification and characterization of the target molecule. The versatility of this synthetic intermediate makes it a valuable asset in the toolbox of medicinal chemists, enabling the exploration of novel chemical space in the quest for new and improved therapeutic agents. Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds for biological screening, underscoring the importance of robust synthetic methods for such key building blocks.

References

  • ResearchGate. Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • PubMed Central. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

  • UniTo. 4-Methyltetrahydropyran: A Versatile Alternative Solvent for the Preparation of Chiral BINOL Catalysts and the Asymmetric Alkylation of Aldehydes. [Link]

  • ACS Publications. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Google Patents.
  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • MedCrave online. Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Aaron Chemicals. [4-(bromomethyl)tetrahydropyran-4-yl]methanol. [Link]

  • PubChem. Tetrahydro-4-methyl-2H-pyran. [Link]

  • PubMed Central. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

  • National Institute of Standards and Technology. Tetrahydropyran - the NIST WebBook. [Link]

  • SpectraBase. 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl- - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents.
  • ResearchGate. Why acetic acid is not used as solvent in pharmaceutical industry. [Link]

  • National Institute of Standards and Technology. Acetic acid, magnesium salt, tetrahydrate - the NIST WebBook. [Link]

  • PubChem. 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. [Link]

  • SpectraBase. 4-Methyltetrahydropyran - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (+ -)-Methyl (2,6-cis-4-hydroxy-6-methyltetrahydropyran-2-yl)acetate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0. [Link]

Sources

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and paramount in the drug development pipeline. In this guide, we present a comprehensive, multi-technique strategy for the structural elucidation of this compound, a substituted heterocyclic compound. This document provides researchers, scientists, and drug development professionals with a practical framework, moving beyond a simple recitation of data to explain the causal logic behind the experimental choices and data interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct an unambiguous portrait of the target molecule.

Introduction: The Imperative for Unambiguous Structure

In pharmaceutical development, an absolute understanding of a molecule's structure is non-negotiable. It dictates its physicochemical properties, informs its synthesis, governs its interaction with biological targets, and is a prerequisite for regulatory approval. The molecule , this compound, combines a carboxylic acid moiety with a tetrahydropyran ring system. This combination of functional groups requires a synergistic analytical approach to confirm not only the core components but also their precise connectivity and substitution pattern.

This guide details the logical workflow for elucidating this structure, demonstrating how each analytical technique provides a unique piece of the puzzle, culminating in a self-validating and definitive structural assignment.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before delving into complex spectroscopic data, the first step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

By providing a mass measurement with high accuracy, HRMS allows for the confident determination of the elemental composition.[1] For our target molecule, C₈H₁₄O₃, the expected exact mass is 158.0943.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation. For a carboxylic acid, analysis in negative ion mode to observe the [M-H]⁻ ion is often highly effective.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between isobars.

  • Formula Determination: Use the instrument's software to calculate the elemental formula that best fits the measured exact mass.

Once the molecular formula (C₈H₁₄O₃) is confirmed, we calculate the Degrees of Unsaturation (DoU) . This value reveals the total number of rings and/or multiple bonds in the structure.

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 8 + 1 - (14/2)

  • DoU = 2

A DoU of 2 indicates the presence of two rings, two double bonds, or one of each. This is a critical piece of preliminary information that will be validated by subsequent spectroscopic methods.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] For this compound, we anticipate several key absorptions that will confirm the major structural components.

Table 1: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Implication for Structure
2500-3300 (very broad) O-H stretch Carboxylic Acid Confirms the presence of the -COOH group.[3]
~1710 C=O stretch Carboxylic Acid Confirms the carbonyl of the -COOH group.[3]
~1100 C-O stretch Ether Suggests the presence of the tetrahydropyran ring.[4]

| 2850-2960 | C-H stretch | Alkane (sp³) | Confirms the presence of the saturated ring and alkyl chains. |

The presence of a strong, broad O-H stretch and a sharp, intense C=O stretch is definitive evidence for the carboxylic acid. The C-O ether stretch supports the pyran ring. Together, these account for all three oxygen atoms and one of the two degrees of unsaturation (the C=O bond). The remaining degree of unsaturation must therefore be the tetrahydropyran ring.

cluster_0 Elucidation Workflow HRMS High-Resolution MS FTIR FTIR Spectroscopy HRMS->FTIR Provides Molecular Formula (C₈H₁₄O₃, DoU=2) NMR 1D & 2D NMR FTIR->NMR Confirms Functional Groups (-COOH, C-O-C) Structure Final Structure NMR->Structure Reveals Atom Connectivity & Final Assembly

Caption: A streamlined workflow for structure elucidation.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

While HRMS gives the elemental composition, standard electron ionization (EI) mass spectrometry provides the nominal molecular weight and, crucially, a fragmentation pattern that acts as a structural fingerprint.[5] The fragmentation pathways of carboxylic acids and cyclic ethers are well-understood and offer valuable clues to the molecule's assembly.[6][7]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Optional but Recommended): To improve volatility for GC analysis, the carboxylic acid can be esterified (e.g., to its methyl ester). However, analysis of the free acid is also possible.

  • GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a polar capillary column). The GC separates the analyte from any impurities.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or ion trap analyzer.

Table 2: Predicted Key Fragments in EI-Mass Spectrum

m/z Value Proposed Fragment Fragmentation Pathway
158 [C₈H₁₄O₃]⁺˙ Molecular Ion (M⁺˙) - may be weak or absent.[8]
141 [M - OH]⁺ Loss of hydroxyl radical from the carboxylic acid.[3]
113 [M - COOH]⁺ Loss of the carboxyl radical.
99 [M - CH₂COOH]⁺ Alpha-cleavage at the quaternary carbon, losing the acetic acid side chain.
57 [C₄H₉]⁺ Fragmentation of the pyran ring.

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment for acetic acid derivatives.[6] |

Observing these specific losses would strongly support the proposed arrangement of a methyl-substituted tetrahydropyran ring connected to an acetic acid moiety.

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of every proton and carbon atom.[9] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol 3: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Acquisition: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

¹H and ¹³C NMR: The Pieces of the Puzzle

Based on the proposed structure, we can predict the expected signals in the 1D NMR spectra.

Img cluster_main Key HMBC Correlations H2 H at C2 (~2.3 ppm) C1 C1 (COOH) (~175 ppm) H2->C1 ³J C4 C4 (Quat.) (~35 ppm) H2->C4 ²J H_Me H at 4-Me (~1.1 ppm) H_Me->C4 ²J C3_5 C3/C5 (CH₂) (~38 ppm) H_Me->C3_5 ³J C2 C2 (CH₂) (~45 ppm)

Caption: Critical HMBC correlations confirming the molecular backbone.

Interpreting the Key HMBC Correlations:

  • H2 → C1 & C4: The protons of the acetic acid methylene group (H2) will show a correlation to the carbonyl carbon (C1) and, crucially, to the quaternary carbon of the ring (C4). This definitively connects the acetic acid side chain to the C4 position of the ring.

  • H_Me → C4 & C3/C5: The protons of the methyl group (H_Me) will show correlations to the quaternary carbon they are attached to (C4) and to the adjacent ring carbons (C3 and C5). This confirms the position of the methyl group, also at C4.

This combination of 2D NMR data allows for the complete and unambiguous assembly of the molecular skeleton, validating the structure derived from the other techniques.

Conclusion

The structure of this compound has been unequivocally determined through a synergistic and self-validating analytical workflow. HRMS established the molecular formula (C₈H₁₄O₃) and degrees of unsaturation. FTIR confirmed the presence of the required carboxylic acid and ether functional groups. MS provided a fragmentation pattern consistent with the proposed structure. Finally, a full suite of 1D and 2D NMR experiments provided the definitive atom-by-atom connectivity map, confirming the placement of the methyl and acetic acid groups at the C4 position of the tetrahydropyran ring. This rigorous, multi-faceted approach represents the gold standard for structure elucidation in modern chemical and pharmaceutical science.

References

Sources

The Tetrahydropyran Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, a simple six-membered saturated heterocycle containing one oxygen atom, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in numerous natural products, from simple monosaccharides like glucose to complex marine toxins and antibiotics such as erythromycin, underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition.[1] In the realm of medicinal chemistry, the THP core is not merely a passive structural element but an active participant in dictating the pharmacological properties of a molecule. Its ability to engage in hydrogen bonding, its conformational flexibility, and its role as a lipophilic spacer make it a "privileged scaffold" – a molecular framework that is repeatedly found in bioactive compounds.[2][3]

This technical guide, born from years of experience in preclinical drug discovery, aims to provide a comprehensive overview of the diverse biological activities exhibited by substituted tetrahydropyran derivatives. We will delve into the causal relationships between chemical structure and biological function, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the exciting and complex landscape of tetrahydropyran-based drug discovery.

I. Anticancer Activity: Targeting the Machinery of Malignancy

The quest for novel anticancer agents has led to the exploration of a multitude of chemical scaffolds, with tetrahydropyran derivatives emerging as a particularly promising class.[4] Their cytotoxic effects are often mediated through the modulation of critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many substituted tetrahydropyran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process that, when dysregulated, is a hallmark of cancer. Certain tetrahydropyran-containing compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.

Another key strategy is the induction of cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent cancer cells from replicating.[5]

B. Key Molecular Targets and Signaling Pathways

Several signaling pathways are implicated in the anticancer activity of tetrahydropyran derivatives. For instance, some derivatives have been shown to inhibit the activity of crucial enzymes like topoisomerase-II, which is vital for DNA replication and repair in rapidly dividing cancer cells.[6]

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism for anticancer tetrahydropyran derivatives.

Generalized Apoptotic Signaling Pathway THP_Derivative Tetrahydropyran Derivative Receptor Cell Surface Receptor THP_Derivative->Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase Cascades) Receptor->Signal_Transduction Activation Mitochondria Mitochondria Signal_Transduction->Mitochondria Modulation of Bcl-2 family proteins Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Generalized apoptotic signaling pathway initiated by a tetrahydropyran derivative.

C. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically assessed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing potency.[1][3]

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydrocurcumin-Triazole HybridsHCT-116 (Colon)1.09 ± 0.17[5]
A549 (Lung)45.16 ± 0.92[5]
Dimeric Podophyllotoxin DerivativesHL-60 (Leukemia)0.43[6]
MCF-7 (Breast)3.50[6]
Pyrazolo[3,4-d]pyrimidine DerivativesHT1080 (Fibrosarcoma)17.50[7]
Hela (Cervical)74.8[7]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3][9]

  • Compound Treatment:

    • Prepare a stock solution of the test tetrahydropyran derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).[3]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][9]

    • Incubate the plate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[1][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[1]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Substituted tetrahydropyran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A. Antibacterial and Antifungal Spectrum

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Their activity is highly dependent on the nature and position of the substituents on the tetrahydropyran ring.

B. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of tetrahydropyran derivatives. For instance, the presence of specific hydrophobic or electron-withdrawing groups can significantly enhance activity against certain microbial strains.[10][11]

C. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] It is a key parameter for evaluating the efficacy of new antimicrobial compounds.

Compound ClassMicroorganismMIC (µg/mL)Reference
Tetrahydropyran-based LpxC InhibitorsP. aeruginosa25[10][13]
E. coli< 3.13[10]
Tetrahydro-2H-thiopyran-4-yl based ThiazolesCandida spp.0.98 - 15.62[11]
Gram-positive bacteria7.81 - 62.5[11]
D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[2][12]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.[12]

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh culture, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

    • Dilute this suspension to achieve the final desired inoculum concentration.

  • Preparation of Serial Dilutions:

    • Dispense sterile broth into the wells of a 96-well microtiter plate.

    • Add the stock solution of the tetrahydropyran derivative to the first well and perform twofold serial dilutions across the plate.[12][14]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the serially diluted compound.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).[2]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrahydropyran derivatives have emerged as potential anti-inflammatory agents by targeting key inflammatory pathways.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Many tetrahydropyran derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16]

B. Targeting the NF-κB Signaling Pathway

A crucial target for many anti-inflammatory tetrahydropyran derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway.[15][17] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[15][16]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.

Inhibition of NF-κB Signaling by a Tetrahydropyran Derivative Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces THP_Derivative Tetrahydropyran Derivative THP_Derivative->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.

D. Experimental Protocol: ELISA for Cytokine Measurement

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in biological samples.[18][19][20]

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[21]

Step-by-Step Methodology:

  • Coating the Plate:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Incubate overnight at 4°C.[19]

  • Blocking:

    • Wash the plate and add a blocking buffer to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Add standards of known cytokine concentrations and the experimental samples to the wells.

    • Incubate for 2 hours at room temperature.[19]

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate for 1-2 hours at room temperature.[19]

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate and add an enzyme-linked avidin (e.g., streptavidin-HRP).

    • Incubate for 20-30 minutes at room temperature.[19]

    • Wash the plate and add a substrate solution (e.g., TMB).

  • Stopping the Reaction and Reading the Plate:

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the cytokine in the experimental samples.

IV. Antiviral Activity: A Frontier in Tetrahydropyran Research

The development of effective antiviral agents is a major global health priority. While the exploration of tetrahydropyran derivatives as antiviral agents is an evolving field, several studies have highlighted their potential against a variety of viruses, including HIV.[5]

A. Mechanism of Action: Targeting Viral Enzymes

A key strategy for antiviral drug development is the inhibition of viral enzymes that are essential for replication. For example, some tetrahydropyran derivatives have been designed to act as protease inhibitors, preventing the cleavage of viral polyproteins into their functional components.[5][22][23] Others may target viral polymerases, enzymes responsible for replicating the viral genome.[23][24]

B. Structure-Activity Relationship (SAR) in HIV Protease Inhibitors

In the context of HIV protease inhibitors, the tetrahydropyran ring can serve as a P2 ligand, fitting into a hydrophobic pocket of the enzyme. The stereochemistry and substitution pattern of the THP ring are critical for potent inhibitory activity.[5] For instance, the replacement of the oxygen atom in a tetrahydrofuran ring (a related five-membered heterocycle) with a methylene group can lead to a drastic loss of antiviral activity, highlighting the importance of hydrogen bonding interactions.[5]

C. Quantitative Data: Antiviral Potency

The antiviral activity of compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.

Compound ClassVirusEC50 (nM)Reference
Fused Cyclopentane-Tetrahydrofuran DerivativeHIV-18[5]
C4-substituted bis-Tetrahydrofuran DerivativeHIV-12.4[5]

V. Conclusion: The Future of Tetrahydropyran Derivatives in Medicine

The tetrahydropyran scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its inherent structural features, coupled with the vast possibilities for chemical modification, provide a powerful platform for targeting a wide range of biological processes. The diverse activities of substituted tetrahydropyran derivatives, from combating cancer and microbial infections to modulating the immune response and inhibiting viral replication, underscore the immense potential of this chemical class.

As our understanding of disease mechanisms deepens and our synthetic capabilities expand, we can anticipate the emergence of even more sophisticated and potent tetrahydropyran-based drugs. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. The journey of the humble tetrahydropyran ring in medicine is far from over; it is a testament to the power of nature's design and the ingenuity of chemical synthesis in the ongoing quest for better health.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bio-protocol. Cytokine Measurement by ELISA. [Link]

  • Murphy-Benenato, K. E., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213–1218. [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS One, 8(1), e53620. [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879–884. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

  • ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]

  • ResearchGate. Anti-inflammatory effect of HT on NF-kB signaling pathway. Created with... [Link]

  • ResearchGate. Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Murphy-Benenato, K. E., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS medicinal chemistry letters, 5(11), 1213–1218. [Link]

  • Ghosh, A. K., et al. (2013). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 5(11), 1327–1342. [Link]

  • Szymański, P., et al. (2018). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Bioorganic & medicinal chemistry letters, 28(19), 3213–3219. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 26(11), 3163. [Link]

  • ResearchGate. MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... [Link]

  • ResearchGate. Synthesis and Evaluation of Some Tetrahydropyrimidine Derivatives as Antimicrobial. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • Graphviz. Graphviz. [Link]

  • Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & pharmaceutical bulletin, 31(3), 473–478. [Link]

  • National Institutes of Health. Recent advances of tryptanthrin and its derivatives as potential anticancer agents. [Link]

  • De Clercq, E. (2009). Antiviral Agents. Cell, 138(4), 603-604. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2315227. [Link]

  • Pires, D. E. V., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 15(9), 1099. [Link]

  • Wu, J., et al. (2018). In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways. Molecules (Basel, Switzerland), 23(10), 2639. [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [Link]

  • ResearchGate. The anti-inflammatory effects of-NF are mediated through inhibition of... [Link]

  • GitHub. README.txt. [Link]

  • Al-Tammemi, A. B. (2021). A review: Mechanism of action of antiviral drugs. Medical Science, 25(110), 629-636. [Link]

  • Graphviz. DOT Language. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [Link]

  • GMCH. ANTI VIRAL DRUGS. [Link]

  • Taylor & Francis. Structure activity relationship – Knowledge and References. [Link]

Sources

An In-depth Technical Guide to 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 894789-84-5)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, a substituted tetrahydropyran derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document will delve into the compound's chemical identity, plausible synthetic routes, proposed analytical characterization, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Introduction and Chemical Identity

This compound is a carboxylic acid derivative featuring a tetrahydropyran ring substituted with a methyl group and an acetic acid moiety at the 4-position. The tetrahydropyran (THP) scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds, valued for its favorable physicochemical properties and its ability to engage in hydrogen bonding.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyran oxygen) suggests its potential for specific interactions with biological targets.

CAS Number: 894789-84-5[3]

Molecular Formula: C₈H₁₄O₃

Molecular Weight: 158.19 g/mol [4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of formulations and assays.

PropertyValueSource
Molecular Weight158.19 g/mol PubChem[4]
XLogP30.8PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]
Rotatable Bond Count2PubChem[4]
Exact Mass158.0943 g/mol PubChem[4]
Topological Polar Surface Area46.5 ŲPubChem[4]

Proposed Synthesis and Purification

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from isoprenol and pyruvic acid, as illustrated in the workflow diagram below. The key transformation is an acid-catalyzed Prins cyclization to form the tetrahydropyran ring, followed by a subsequent reaction to introduce the acetic acid side chain.

G cluster_0 Step 1: Prins Cyclization cluster_1 Step 2: Ring Opening and Rearrangement A Isoprenol + Pyruvic Acid B 4-hydroxy-4-methyltetrahydropyran-2-one A->B  Acid Catalyst (e.g., H₂SO₄)   C 4-hydroxy-4-methyltetrahydropyran-2-one D This compound C->D  Reducing Agent (e.g., NaBH₄) followed by acidic workup  

Figure 2: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-hydroxy-4-methyltetrahydropyran-2-one via Prins Cyclization

  • To a stirred solution of isoprenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add pyruvic acid (1.1 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone, 4-hydroxy-4-methyltetrahydropyran-2-one.

Rationale: The Prins cyclization is a robust method for forming tetrahydropyran rings from a homoallylic alcohol and an aldehyde or ketone.[5] In this proposed scheme, pyruvic acid serves as the carbonyl component. The acidic catalyst facilitates the cyclization and subsequent lactonization.

Step 2: Synthesis of this compound

  • Dissolve the crude lactone from Step 1 in a suitable solvent (e.g., ethanol).

  • Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1M hydrochloric acid to pH 2-3. This step facilitates the ring-opening and rearrangement to the desired carboxylic acid.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Rationale: The reduction of the lactone with sodium borohydride to the corresponding lactol, followed by an acid-catalyzed ring-opening and rearrangement, is a plausible route to introduce the acetic acid moiety at the 4-position.

Purification Protocol

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. As the final compound is a carboxylic acid, the inclusion of a small amount of acetic acid in the eluent may be necessary to prevent tailing. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are outlined below, based on the known spectra of similar structures.[6][7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the methyl group protons, multiplets for the methylene protons of the tetrahydropyran ring, and a singlet for the methylene protons of the acetic acid side chain. The carboxylic acid proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should show distinct signals for the quaternary carbon at the 4-position, the methyl carbon, the methylene carbons of the pyran ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

Infrared (IR) Spectroscopy
  • The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group should also be present. The C-O stretching of the ether in the pyran ring would likely appear in the 1050-1150 cm⁻¹ region.[13]

Potential Applications in Drug Discovery and Research

While there is no specific biological activity reported for this compound, the tetrahydropyran moiety is a key structural feature in numerous biologically active molecules. Pyran derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][14][15]

The presence of the carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of ester or amide derivatives to explore structure-activity relationships. For instance, derivatives of tetrahydropyran have been investigated as selective CB2 receptor agonists for the treatment of inflammatory pain.[16] Given the diverse biological roles of pyran-containing molecules, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route with a detailed hypothetical protocol, and predicted analytical characterization data. While specific biological data for this compound is not yet available, its structural features suggest it as a promising scaffold for further investigation in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related tetrahydropyran derivatives.

References

  • Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., Rawlings, D. A., Goldsmith, P., Brown, A. J., Haslam, C. P., Clayton, N. M., Wilson, A. W., Chessell, I. P., Wittington, A. R., & Green, R. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. [Link]

  • Kumbhani, J., & Bhatt, K. D. (2023). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64100309, 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78446, Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

  • Maurer, B., Grieder, A., & Thommen, W. (1979). (cis-6-Methyltetrahydropyran-2-yl)acetic acid, a novel compound from civet (Viverra civetta). Helvetica Chimica Acta, 62(1), 44-47.
  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

  • European Patent Office. (2008). Novel pyran derivatives, their preparation and use thereof in perfumery (EP2112144A1).
  • Kumar, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 969135. [Link]

  • ResearchGate. (n.d.). Examples of pyran molecules with biological activities. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 7: Mass spectra of Acetic acid,.... [Link]

  • NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • Central Asian Journal of Medical and Natural Science. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CN103242276A).
  • Organic Syntheses. (n.d.). Nakagawa, M. - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Tetrahydropyran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold - A Privileged Structure in Modern Chemistry

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, represents a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence is not coincidental; the THP motif is the sixth most common ring system among all FDA-approved small molecule drugs and is a fundamental structural unit in a vast array of biologically active natural products, from potent anticancer agents like bryostatin 1 to complex marine toxins such as the brevetoxins.[4][5] The conformational stability of the THP ring, which preferentially adopts a chair-like geometry similar to cyclohexane, provides a reliable three-dimensional scaffold for orienting substituents, a critical feature for molecular recognition and biological activity.[6][7][8]

This guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of novel THP compounds. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that guide the choice of a synthetic route, reflecting the decision-making process of researchers at the forefront of drug discovery and development.

Chapter 1: Foundational Strategies - Intramolecular Cyclization

The most direct and conceptually simple approach to the THP ring is through intramolecular cyclization, where a linear precursor containing a nucleophilic oxygen and an electrophilic carbon are induced to form the six-membered ring. The choice of activating conditions and the nature of the precursor are paramount to achieving high yields and stereocontrol.

Intramolecular Williamson Ether Synthesis

This classical C-O bond-forming reaction remains a robust method for synthesizing simple THPs. The strategy involves the deprotonation of a haloalcohol to generate an alkoxide, which subsequently undergoes an intramolecular SN2 reaction to displace the halide.[9]

  • Causality in Experimental Design: The success of this method hinges on favoring the 6-exo-tet cyclization pathway. The precursor, typically a 5-halo- or 5-tosyloxy-alkanol, is chosen to ensure proper geometric alignment for the backside attack required by the SN2 mechanism. The choice of a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) is critical to ensure complete deprotonation of the alcohol without competing intermolecular side reactions.

Intramolecular Epoxide Ring Opening (IERO)

Nature frequently employs epoxide-opening cascades to construct polyether natural products, and synthetic chemists have adopted this powerful strategy.[4] The intramolecular ring-opening of 4,5-epoxy alcohols can proceed via two pathways: a 5-exo-tet cyclization to yield a tetrahydrofuran (THF) or a 6-endo-tet cyclization to afford the desired THP.

  • Controlling Regioselectivity: Directing the reaction towards the 6-endo pathway is the primary challenge. The choice of catalyst is the key determinant.

    • Brønsted or Lewis Acid Catalysis: In many cases, acid catalysis favors the formation of the thermodynamically more stable product, which can be the THP. However, acidic conditions can sometimes preferentially activate the less substituted end of the epoxide, leading to the 5-exo product.[4]

    • Transition Metal Catalysis: Mild rhodium-based catalysts have shown remarkable efficacy in promoting the 6-endo cyclization, even in cases where acidic conditions yield low yields or undesired products.[4] This is often attributed to the coordination of the metal to both the alcohol and the epoxide, pre-organizing the transition state for the desired cyclization.

Intramolecular Oxa-Michael Addition

The intramolecular conjugate addition of an alcohol to an α,β-unsaturated ester, ketone, or thioester is a highly effective method for constructing substituted THPs, particularly for establishing the less-favored 2,6-trans stereochemistry in certain substrates.[10][11][12][13]

  • Stereochemical Control: The stereochemical outcome of the cyclization is often dictated by the reaction conditions. Computational and experimental studies have shown that the 4-hydroxyl group in certain precursors can be essential for stereodivergence.[14]

    • Base-Mediated (TBAF): Can proceed through a boat-like transition state, enforced by a hydrogen bond between the cyclizing alkoxide and the 4-hydroxyl group, to yield the 2,6-trans product.[14]

    • Acid-Mediated (TFA): Proceeds through a more conventional chair-like transition state to give the thermodynamically favored 2,6-cis product.[14] This predictable stereodivergence is a powerful tool for accessing different diastereomers from a common precursor.

Chapter 2: Convergent Strategies - Cyclizations Involving Oxocarbenium Ions

Perhaps the most powerful and versatile class of reactions for THP synthesis involves the generation and subsequent trapping of a transient oxocarbenium ion. These methods are highly convergent, allowing for the rapid assembly of complex THP structures from simpler fragments.

The Prins Cyclization: A Workhorse of THP Synthesis

First reported over a century ago, the Prins cyclization has evolved into a formidable strategy for the stereoselective synthesis of highly substituted THPs.[15][16] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[16] The key intermediate is an oxocarbenium ion, which is trapped intramolecularly by the alkene.

Prins_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Trapping Aldehyde Aldehyde (R'CHO) Protonation H+ Aldehyde->Protonation Lewis or Brønsted Acid Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium + Alcohol - H2O Cyclic_Intermediate Cationic Intermediate Oxocarbenium->Cyclic_Intermediate 6-endo Cyclization (Chair-like TS) Nucleophile Nucleophile (Nu-) Cyclic_Intermediate->Nucleophile THP_Product Substituted THP Nucleophile->THP_Product

Caption: Generalized mechanism of the Prins cyclization for THP synthesis.

  • Causality in Stereocontrol: The high degree of stereoselectivity observed in many Prins cyclizations is a direct consequence of the reaction proceeding through a well-defined, chair-like transition state.[11] Substituents on both the homoallylic alcohol and the aldehyde prefer to occupy pseudo-equatorial positions in this transition state to minimize steric strain, thus dictating the stereochemistry of the final product.

  • Catalyst Choice:

    • Brønsted Acids (e.g., TFA, HClO₄): Effective for simple substrates but can be harsh.[11][15]

    • Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃): Offer milder conditions and can provide different selectivity profiles.[15][16][17] For instance, catalytic BF₃·OEt₂ has been used effectively in the synthesis of the C20−C27 segment of phorboxazole.[17] Silyl-Prins cyclizations, which use silyl-activated precursors, often employ Lewis acids like TMSOTf to promote the reaction.[15]

Hetero-Diels-Alder Cycloaddition

The [4+2] hetero-Diels-Alder reaction between an activated diene (like a Danishefsky's diene) and an aldehyde is a highly efficient method for accessing dihydropyranones, which can be readily converted to THPs.[4][11][12] The development of asymmetric catalysts, such as Jacobsen's chiral chromium(III) catalysts, has transformed this into a powerful tool for enantioselective THP synthesis.[11][12]

Chapter 3: Modern Frontiers - Asymmetric Organocatalysis

The rise of asymmetric organocatalysis has provided a paradigm shift in the synthesis of chiral molecules, offering metal-free conditions and often exceptional levels of stereocontrol.[18][19][20] For THP synthesis, organocatalysis frequently operates through domino or cascade reactions, where multiple bonds and stereocenters are formed in a single, highly efficient operation.

Organocatalytic_Workflow start Simple Precursors (e.g., Dicarbonyl, Nitroalkene) reaction Domino Reaction (Michael/Hemiacetalization) start->reaction catalyst Chiral Organocatalyst (e.g., Squaramide, Proline) catalyst->reaction H-Bonding Activation product Highly Functionalized Chiral THP reaction->product Multiple Stereocenters Formed

Sources

Spectroscopic Characterization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a carboxylic acid derivative featuring a substituted tetrahydropyran ring. As with many novel organic molecules in pharmaceutical and materials science research, a comprehensive structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the absence of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous structures to predict the expected spectral features. This predictive analysis serves as a robust reference for researchers and drug development professionals, offering insights into what to expect during experimental characterization and aiding in the interpretation of acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. This section outlines the predicted ¹H and ¹³C NMR spectra for this compound, along with a detailed experimental protocol.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about its connectivity and chemical nature.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol describes the standard procedure for preparing a small organic molecule for NMR analysis.

Diagram of the NMR Sample Preparation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-25 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C E Filter if particulates are present B->E Optional D Transfer to a 5 mm NMR tube C->D F Insert sample into NMR spectrometer D->F E->D G Lock and shim the instrument F->G H Acquire 1H and 13C spectra G->H

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3] For carboxylic acids, DMSO-d₆ can be advantageous as it often results in a sharper -COOH proton signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[3]

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 to 1024) will be necessary to achieve an adequate signal-to-noise ratio.[2]

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4][5]
~3.6-3.8Multiplet4H-CH₂-O-Protons on the carbons adjacent to the ring oxygen are deshielded by the electronegative oxygen atom.
~2.3Singlet2H-CH₂-COOHThe methylene protons adjacent to the carbonyl group are deshielded.
~1.5-1.7Multiplet4HRing -CH₂-The remaining methylene protons on the tetrahydropyran ring.
~1.1Singlet3H-CH₃The methyl group protons on the quaternary carbon are expected to be a singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~178-180-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[5]
~65-70-CH₂-O-Carbons bonded to the electronegative oxygen atom are deshielded.
~45-50-CH₂-COOHThe methylene carbon adjacent to the carbonyl group.
~35-40Ring -CH₂-The remaining methylene carbons of the tetrahydropyran ring.
~30-35Quaternary CThe quaternary carbon bearing the methyl and acetic acid groups.
~20-25-CH₃The methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bond of the ether.

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, O-H, C-H) vibrate at specific frequencies, resulting in a unique spectral fingerprint for each molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Diagram of the ATR-FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition A Clean ATR crystal with a suitable solvent (e.g., isopropanol) B Acquire a background spectrum A->B C Place a small amount of sample on the crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E

Caption: Workflow for ATR-FTIR sample analysis.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[6]

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[7]

  • Sample Analysis:

    • Place a small amount of the solid or liquid this compound directly onto the ATR crystal.[8]

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.[8]

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly after the measurement.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[2][4]
2850-2960Medium-StrongC-H stretchAliphatic C-H stretching from the methyl and methylene groups.
~1710Strong, SharpC=O stretchThe carbonyl stretch of a saturated carboxylic acid.[1][3]
1210-1320MediumC-O stretchThe C-O stretching of the carboxylic acid.[2]
~1100StrongC-O-C stretchThe characteristic C-O-C stretching of the tetrahydropyran ether linkage.
900-960Broad, MediumO-H bendThe out-of-plane O-H bend of the carboxylic acid dimer.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Theoretical Principles

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller daughter ions provides a unique pattern that can be used to deduce the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a relatively volatile compound like this compound, GC-MS is a suitable technique. Derivatization may be necessary to improve volatility and thermal stability.[9]

Diagram of the GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Dissolve sample in a volatile solvent B Derivatize if necessary (e.g., esterification) A->B Optional C Inject into GC-MS A->C B->C D Separation by GC C->D E Ionization (e.g., EI) D->E F Mass analysis E->F G Data interpretation F->G

Caption: Workflow for GC-MS analysis.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Optional but Recommended: To enhance volatility, derivatize the carboxylic acid to its methyl ester using a reagent like diazomethane or by heating with methanol and a catalytic amount of acid.[10]

  • Instrumental Analysis:

    • Inject the sample solution into the GC-MS system.

    • The sample is vaporized and separated on a capillary GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

    • The eluted compound enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

    • The ions are then separated by the mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound (Molecular Weight: 172.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 172, although it may be weak. The fragmentation pattern will be influenced by the tetrahydropyran ring and the carboxylic acid group.

Key Predicted Fragmentation Pathways:

  • Loss of the carboxylic acid group: A significant fragmentation would be the loss of the -COOH group (45 Da), leading to a fragment at m/z 127.

  • Loss of the acetic acid side chain: Cleavage of the bond between the ring and the side chain would result in the loss of a -CH₂COOH radical (59 Da), giving a fragment at m/z 113.

  • Ring-opening and subsequent fragmentation: Cyclic ethers are known to undergo ring-opening upon ionization, followed by a series of fragmentations.[11][12][13] Common losses include small neutral molecules like H₂O, CO, and alkenes.

  • Alpha-cleavage: Cleavage of the bonds adjacent to the ring oxygen is a common fragmentation pathway for ethers.[14][15]

Diagram of Predicted Mass Spectral Fragmentation

MS_Fragmentation M [M]+. m/z = 172 F1 [M - COOH]+. m/z = 127 M->F1 - COOH (45 Da) F2 [M - CH2COOH]+. m/z = 113 M->F2 - CH2COOH (59 Da) F3 Further Ring Fragmentation F1->F3 F2->F3

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this molecule. By understanding the expected spectral features, researchers can more confidently interpret their experimental data, confirm the structure of their synthesized material, and ensure its purity. It is important to reiterate that these are predicted spectra, and experimental verification is the ultimate standard for structural confirmation.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Chemical Instrumentation Facility. NMR Sample Preparation. (2013-03-19). [Link]

  • University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. (2025-04-02). [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • University of California, Davis. Sample preparation for FT-IR. [Link]

  • Rotavera, G. J., et al. Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Mass Spectrometry. (2020-04-18). [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Edubirdie. FTIR-ATR | Study Guide. [Link]

  • Modgraph Consultants Ltd. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • The Rotavera Group. IJMS (EI-MS, Cyclic Ethers)-2020. [Link]

  • SpectraBase. 4-Methyltetrahydropyran. [Link]

  • ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. (2025-08-07). [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025-05-22). [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • National Institutes of Health. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

  • SpringerLink. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • LibreTexts Chemistry. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]

  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

  • Chemistry LibreTexts. Carboxylic acid NMR. [Link]

Sources

literature review on tetrahydropyran carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrahydropyran Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] When combined with a carboxylic acid functional group, the resulting tetrahydropyran carboxylic acid architecture offers a unique and powerful tool for drug design. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and strategic applications of THP carboxylic acids for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, from classical cyclizations to advanced organocatalytic strategies, and delve into the role of these scaffolds as bioisosteric replacements that can enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Introduction: The Strategic Value of the THP Carboxylic Acid Scaffold

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a recurring motif in molecules with significant biological activity, including potent anti-cancer agents and complex polyether antibiotics.[1][3][4] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive component for molecular design. The carboxylic acid group, in parallel, is fundamental to drug design, often serving as a key binding motif to biological targets and enhancing aqueous solubility.

The fusion of these two components into a single scaffold, the tetrahydropyran carboxylic acid, creates a versatile building block with several distinct advantages:

  • Structural Rigidity: The THP ring introduces a degree of conformational constraint, which can reduce the entropic penalty upon binding to a target protein, potentially increasing potency.

  • Improved Physicochemical Properties: The scaffold can modulate lipophilicity and metabolic stability compared to simple aliphatic or aromatic carboxylic acids.

  • Vectorial Exit Points: The defined geometry of the ring allows for the precise placement of substituents in three-dimensional space, enabling fine-tuning of target interactions.

  • Bioisosteric Potential: The THP carboxylic acid moiety can serve as a sophisticated bioisostere for other chemical groups, helping to overcome challenges in absorption, distribution, metabolism, and excretion (ADME).[5]

Core Synthetic Strategies

The construction of the tetrahydropyran ring, particularly with control over stereochemistry, is a central challenge in organic synthesis. Numerous methods have been developed, ranging from classical intramolecular cyclizations to modern catalytic asymmetric reactions.

Intramolecular Cyclization Methods

These strategies rely on forming the cyclic ether from a pre-assembled acyclic precursor. The choice of method is often dictated by the desired substitution pattern and available starting materials.

  • Intramolecular Williamson Ether Synthesis: This fundamental approach involves the deprotonation of a haloalcohol to form an alkoxide, which subsequently displaces the halide via an intramolecular SN2 reaction to forge the THP ring.[6] This method is robust and reliable for synthesizing specific substituted THPs.

  • Intramolecular oxa-Michael Addition: An oxygen nucleophile (typically a hydroxyl group) can add to an α,β-unsaturated carbonyl system within the same molecule to form the THP ring.[2][7][8] This reaction is particularly powerful for creating highly functionalized systems and has been adapted for asymmetric synthesis using chiral catalysts.

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol.[9] The resulting oxocarbenium ion is trapped intramolecularly by the alkene, forming the THP ring. This method is highly effective for generating polysubstituted tetrahydropyrans with defined stereochemistry.[7][9]

  • Intramolecular Epoxide Ring Opening (IERO): In nature, THP rings are often assembled via the ring-opening of epoxy-alcohols.[1] This biosynthetic pathway has been successfully mimicked in synthetic chemistry, where acid- or base-catalyzed opening of a 4,5-epoxy-alcohol leads to the formation of the six-membered ring with high regioselectivity.[1]

Asymmetric Organocatalytic Approaches

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, including tetrahydropyrans.[10][11] These methods utilize small organic molecules as catalysts to induce high levels of enantioselectivity and diastereoselectivity, avoiding the use of metals.

A prominent strategy is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a Michael-hemiacetalization sequence, catalyzed by a chiral squaramide or amine, can convert simple starting materials into densely functionalized THPs with multiple contiguous stereocenters in a highly controlled manner.[12][13][14]

G cluster_start Starting Materials SM1 1,3-Dicarbonyl Compound Catalyst Chiral Organocatalyst (e.g., Squaramide) SM2 α-Hydroxymethyl Nitroalkene Intermediate Michael Adduct Intermediate Catalyst->Intermediate Asymmetric Michael Addition Product Polyfunctionalized Tetrahydropyranol Intermediate->Product Intramolecular Hemiacetalization

Organocatalytic Domino Michael-Hemiacetalization Pathway.

This approach is highly valued for its atom economy and its ability to rapidly build molecular complexity from simple, achiral precursors.[14]

Stereochemistry and Conformational Analysis

The biological function of a THP carboxylic acid is intrinsically linked to its three-dimensional structure. The THP ring is not planar and, like cyclohexane, exists predominantly in low-energy chair conformations.

Substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformations is governed by steric and electronic factors, such as 1,3-diaxial interactions. For monosubstituted tetrahydropyrans, the substituent generally prefers the equatorial position to minimize steric strain.[15] The interplay of these conformational preferences dictates the overall shape of the molecule and its ability to fit into a biological target's binding site.[16][17][18]

Chair-flip equilibrium of a substituted tetrahydropyran.

Applications in Medicinal Chemistry

The THP carboxylic acid scaffold is a powerful asset in modern drug discovery, primarily leveraged for its role as a bioisosteric replacement and as a core structural motif.

Bioisosteric Replacement of Carboxylic Acids

While essential, carboxylic acids can sometimes impart undesirable properties to a drug candidate, such as poor cell permeability, rapid metabolism, or high plasma protein binding.[5] Bioisosteric replacement is a strategy used to swap the carboxylic acid with another functional group that retains the key biological interactions but possesses a more favorable physicochemical profile.[19]

The THP carboxylic acid can be viewed as a "spatially-defined" or "scaffolded" carboxylic acid. Replacing a simple alkyl carboxylic acid with a THP-based analogue can:

  • Increase Lipophilicity: The hydrocarbon framework of the THP ring can increase the molecule's lipophilicity, potentially improving membrane permeability.

  • Mask the Acidic Group: The rigid ring can sterically shield the carboxylic acid, modulating its pKa and interactions with metabolic enzymes or transporters.

  • Introduce New Interaction Points: The ring itself can form productive van der Waals contacts within a binding pocket.

G cluster_drug Lead Compound cluster_properties1 Properties cluster_bioisostere Bioisosteric Replacement cluster_properties2 Improved Properties Drug Pharmacophore Acid R-COOH Drug->Acid Flexible Linker Prop1 • High Polarity • Potential for Rapid Metabolism • Flexible Conformation Drug2 Pharmacophore THP_Acid THP-COOH Drug2->THP_Acid Scaffold Linker Prop2 • Modulated Lipophilicity • Increased Metabolic Stability • Conformational Rigidity

THP carboxylic acids as bioisosteres for improved drug properties.
Therapeutic Areas

Derivatives of THP carboxylic acids are being investigated across numerous therapeutic areas. They are key intermediates in the synthesis of drugs targeting neurological disorders, cognitive impairments, and cancer.[3][4] For example, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid is a crucial building block in peptide synthesis and the development of novel peptide-based therapeutics.[20]

Data Summary: Representative THP Carboxylic Acids and Their Applications

Compound NameStructureApplication / SignificanceReference(s)
Tetrahydropyran-4-carboxylic acidKey intermediate for neurological receptor antagonists and organocatalysis.[4][4],[21],[22]
(2,6,6-trimethyltetrahydropyran-2-yl)acetic acidSynthesized from citronellal derivatives; precursor to novel esters and ethers.[23][23]
Fmoc-4-amino-tetrahydropyran-4-carboxylic acidBuilding block in peptide synthesis for drug development, particularly in anti-cancer and anti-viral research.[20][20]
THP-containing MCL-1/BCL-xL InhibitorsThe carboxylic acid moiety is a key binding element; bioisosteric replacement with tetrazoles and acylsulfonamides has been explored.[5][5]

Detailed Experimental Protocol: Commercial-Scale Synthesis of Tetrahydropyran-4-carboxylic Acid

The following protocol is adapted from a reported commercially viable synthesis, demonstrating a practical and scalable approach.[4]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • To a suitable reactor, charge the solvent (e.g., N,N-Dimethylformamide) and the base (e.g., sodium methoxide, 2-5 molar equivalents).

  • Slowly add diethyl malonate (1 mole equivalent) while maintaining the temperature below 30°C.

  • After the addition is complete, slowly add bis(2-chloroethyl) ether over 2-3 hours, maintaining the reaction temperature between 25-35°C.

  • Stir the mixture at 40-50°C for 8-10 hours until the reaction is complete (monitored by GC).

  • Cool the reaction mass, quench with water, and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with brine, and concentrate under vacuum to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid

  • Charge the crude product from Step 1 into a reactor containing an aqueous solution of a base (e.g., sodium hydroxide, 2-6 mole equivalents).

  • Heat the mixture to 40-50°C and stir until hydrolysis is complete (typically 4-6 hours).

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid.

  • Filter the solid product, wash with water, and dry under vacuum.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

  • Charge a high-boiling point solvent (e.g., xylene) and paraffin oil into a reactor.[4]

  • Heat the solvent to 120-130°C.

  • Carefully add the tetrahydropyran-4,4'-dicarboxylic acid from Step 2 in portions. CAUTION: This step involves the evolution of CO₂ gas, and the addition rate must be controlled to manage the effervescence.[4]

  • Maintain the temperature at 120-130°C until the decarboxylation is complete.

  • Cool the reaction mixture and extract the product with a suitable solvent like ethyl acetate.

  • Distill the solvent under reduced pressure to isolate the final product, tetrahydropyran-4-carboxylic acid. Purity can be assessed by GC and structure confirmed by NMR and MS.[4]

Conclusion and Future Outlook

Tetrahydropyran carboxylic acids represent a mature yet continually evolving class of chemical scaffolds. Their intrinsic properties—conformational rigidity, modulated polarity, and diverse synthetic accessibility—ensure their continued relevance in drug discovery. While numerous synthetic methods exist, the future will likely focus on developing even more efficient, sustainable, and stereoselective catalytic strategies to access novel and complex analogues. As our understanding of medicinal chemistry principles deepens, the rational design of THP carboxylic acids as sophisticated bioisosteres and pharmacophoric elements will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. Available at: [Link]

  • Li, W., et al. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]

  • Kukihar, K., & Mehto, P. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]

  • Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. Available at: [Link]

  • Prévost, M., & Taylor, R. J. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports. Available at: [Link]

  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. Available at: [Link]

  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH. Available at: [Link]

  • Li, W., et al. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. American Chemical Society. Available at: [Link]

  • Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. Available at: [Link]

  • García-Castro, M., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal. Available at: [Link]

  • Kukihar, K., & Mehto, P. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. ResearchGate. Available at: [Link]

  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. Available at: [Link]

  • Kumar, V., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Watson, D. A., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. Available at: [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science. Available at: [Link]

  • Deshpande, S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Roy, M. J., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry. Available at: [Link]

  • Petkova, D., & Gevorgyan, V. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

  • Imberty, A., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Canadian Journal of Chemistry. Available at: [Link]

  • Hirashima, T., et al. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Bloom, S., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Gurjar, M. K., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters. Available at: [Link]

  • Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]

  • Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Inno PharmChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

  • BASF AG. (1998). Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
  • Wróbel, Z., & Walkiewicz, A. (2012). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Butts, S., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Butts, S., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. PMC - NIH. Available at: [Link]

Sources

in silico modeling and docking studies of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking workflow for a novel small molecule, exemplified by this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to investigate the therapeutic potential of new chemical entities. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process from target identification to the interpretation of results.

Introduction: The Rationale for In Silico Investigation

In the landscape of modern drug discovery, computational methods, collectively known as in silico techniques, are indispensable for accelerating the identification and optimization of lead compounds.[1] Molecular docking, a cornerstone of this approach, predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule (receptor), typically a protein.[2][3] This predictive power allows for the rapid screening of virtual libraries, the elucidation of potential mechanisms of action, and the rational design of more potent and selective drug candidates, thereby saving significant time and resources compared to traditional high-throughput screening.[3]

This guide will use this compound, a novel compound with an undisclosed biological target, as a case study to illustrate a robust and scientifically sound in silico workflow. We will navigate the entire process, from the initial stages of target selection and preparation to the critical analysis and validation of docking results.

Part 1: Target Identification and Preparation: Laying the Foundation for Meaningful Docking

The success of any molecular docking study hinges on the selection and proper preparation of the biological target.[1] For a novel compound like this compound, where the target is unknown, several computational strategies can be employed for target identification. These include ligand-based approaches, such as chemical similarity searching against databases of known bioactive molecules, and reverse docking, where the compound is docked against a panel of known drug targets.[4][5]

For the purpose of this guide, we will proceed with a hypothetical scenario where preliminary in vitro screening has implicated the enzyme Aldose Reductase (AR) as a potential target for our compound of interest. AR is a well-validated target for the treatment of diabetic complications.[6]

Sourcing the Target Structure

The first step is to obtain a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined biomolecular structures.[7] When selecting a PDB entry, it is crucial to consider factors such as resolution, the presence of a co-crystallized ligand in the binding site, and the overall completeness of the structure.[1] For this study, we will use the PDB ID: 1US0, which is the crystal structure of human aldose reductase complexed with an inhibitor. The presence of a co-crystallized ligand is advantageous as it helps in defining the binding site and validating the docking protocol.[8]

Protein Preparation: A Critical Step for Accuracy

Raw PDB structures are not immediately suitable for docking studies and require meticulous preparation to ensure chemical correctness and to remove extraneous molecules.[9][10][11] This process typically involves the following steps:

  • Removal of non-essential molecules: Water molecules, ions, and co-solvents that are not critical for ligand binding are generally removed. However, water molecules that are observed to mediate key interactions between the protein and known ligands may be retained.[10][11]

  • Addition of hydrogen atoms: PDB files often lack explicit hydrogen atoms. These must be added to satisfy the valency of atoms and to correctly model hydrogen bonding interactions.[10]

  • Assignment of bond orders and charges: Correct bond orders and atomic charges are essential for the accurate calculation of interaction energies.[12]

  • Correction of structural issues: This includes completing missing side chains or loops in the protein structure.[1][10]

Several software packages, such as AutoDockTools, UCSF Chimera, and Maestro, provide tools for protein preparation.[7][11][13]

Experimental Protocol: Protein Preparation using UCSF Chimera and AutoDockTools
  • Load the PDB structure: Open UCSF Chimera and fetch the PDB ID "1US0".[7]

  • Initial clean-up:

    • Delete all water molecules.

    • Remove any alternate conformations of amino acid residues, retaining only the highest occupancy conformer.

    • Separate the protein chains from the co-crystallized ligand and any other heteroatoms.

  • Add hydrogens: Use the "AddH" tool in Chimera to add hydrogen atoms to the protein, considering the appropriate protonation states of ionizable residues at a physiological pH of 7.4.

  • Assign partial charges: Utilize the "Add Charge" tool to assign Gasteiger charges to the protein atoms.

  • Save the prepared protein: Save the cleaned protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

G cluster_prep Protein Preparation Workflow PDB_Structure 1. Download PDB Structure (e.g., 1US0) Clean_Structure 2. Remove Water & Heteroatoms Add_Hydrogens 3. Add Hydrogens (pH 7.4) Assign_Charges 4. Assign Partial Charges Save_PDBQT 5. Save as PDBQT File

Caption: Workflow for preparing a protein structure for molecular docking.

Part 2: Ligand Preparation: Optimizing the Small Molecule for Docking

Just as the protein requires careful preparation, the ligand, this compound, must also be correctly prepared to ensure an accurate docking simulation.[13][14]

2D to 3D Conversion and Energy Minimization

The starting point is typically a 2D representation of the molecule. This needs to be converted into a 3D structure. Following this, an energy minimization step is crucial to obtain a low-energy, stable conformation of the ligand.[10] This process relieves any steric clashes and brings bond lengths and angles to their optimal values. Molecular mechanics force fields, such as MMFF94 or GAFF, are commonly used for this purpose.[15][16]

Experimental Protocol: Ligand Preparation
  • Draw the 2D structure: Use a chemical drawing software like ChemDraw or MarvinSketch to draw the structure of this compound.

  • Convert to 3D: Use the software's built-in functionality to generate a 3D structure.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Save in a suitable format: Save the 3D structure in a format such as MOL2 or SDF.

  • Prepare for Docking: Use AutoDockTools to:

    • Assign Gasteiger charges.

    • Detect the rotatable bonds.

    • Save the ligand in the PDBQT format.[14]

G cluster_ligand_prep Ligand Preparation Workflow 2D_Structure 1. 2D Structure of Ligand 3D_Conversion 2. 2D to 3D Conversion Energy_Minimization 3. Energy Minimization (Force Field) Save_PDBQT_Ligand 4. Save as PDBQT File

Caption: Workflow for preparing a ligand for molecular docking.

Part 3: Molecular Docking Simulation: Predicting the Binding Pose

With both the protein and ligand prepared, the next step is to perform the molecular docking simulation. The goal of docking is to predict the binding mode and affinity of the ligand to the target protein.[3]

Defining the Binding Site

The docking process needs to be focused on a specific region of the protein, known as the binding site or active site.[1] The binding site can be defined based on the location of the co-crystallized ligand in our chosen PDB structure (1US0). A grid box is typically generated around this site, defining the search space for the docking algorithm.[17]

Docking Algorithms and Scoring Functions

A variety of docking programs are available, each employing different search algorithms and scoring functions.[18] AutoDock Vina, a widely used open-source docking program, uses a Lamarckian genetic algorithm for its search and an empirical scoring function to estimate the binding affinity.[2][7]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Define the Grid Box: In AutoDockTools, load the prepared protein PDBQT file. Center the grid box on the co-crystallized ligand's position and adjust its dimensions to encompass the entire binding pocket.

  • Configure the Docking Parameters: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Part 4: Analysis and Interpretation of Docking Results: From Data to Insights

Interpreting Binding Affinity

The docking score is an estimation of the binding free energy (ΔG), typically expressed in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[21][22] It is important to note that these scores are approximations and should be used for ranking and comparing different ligands or poses rather than as absolute values.[20]

Visualizing Binding Poses and Interactions

Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions driving the binding.[21] Molecular visualization software like PyMOL or UCSF Chimera can be used to analyze the docked complex. Key interactions to look for include:

  • Hydrogen bonds: These are strong, directional interactions between a hydrogen bond donor and acceptor.[19]

  • Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.

  • Van der Waals interactions: These are weaker, non-specific interactions.

  • Pi-stacking and cation-pi interactions: These can occur with aromatic residues.

A plausible binding pose should exhibit favorable interactions with key residues in the active site.[19]

Data Presentation: Summarizing Docking Results
Binding ModeBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.5TYR48, HIS110, TRP111Hydrogen bond, Pi-stacking
2-8.2TRP20, VAL47, LEU300Hydrophobic interactions
3-7.9CYS298, SER302Hydrogen bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 5: Validation and Post-Docking Analysis: Ensuring the Reliability of Predictions

Validating the docking protocol is a critical step to ensure that the chosen methodology can reliably predict the binding of ligands to the target protein.[8][23]

Re-docking of the Co-crystallized Ligand

A common validation method is to extract the co-crystallized ligand from the PDB structure and dock it back into the protein's binding site.[8] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[8][19]

Comparison with Known Inhibitors

If available, docking known inhibitors of the target protein and comparing their docking scores and binding modes with the compound of interest can provide further confidence in the results.[8][24]

Post-Docking Analysis: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior and stability of the complex over time.[8] MD simulations can help to refine the docked pose and provide a more accurate estimation of the binding free energy.

G cluster_validation Docking Validation & Post-Analysis Docking_Results Initial Docking Results Re_docking Re-docking of Co-crystallized Ligand RMSD_Calculation RMSD < 2.0 Å? MD_Simulation Molecular Dynamics Simulation Validated_Results Validated Binding Hypothesis

Caption: A logical workflow for the validation of molecular docking results.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of a novel compound, using this compound as a representative example. By following these detailed steps, from target preparation to the critical analysis and validation of results, researchers can effectively leverage computational tools to generate robust hypotheses about the binding of small molecules to their biological targets. This, in turn, can significantly accelerate the drug discovery process, enabling the more rapid identification and development of new therapeutic agents. It is imperative to remember that in silico predictions are models of reality and should ideally be validated through subsequent experimental studies.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube.
  • How does one prepare proteins for molecular docking? - Quora.
  • How to interprete and analyze molecular docking results? - ResearchGate.
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics.
  • Tutorial: Prepping Molecules - UCSF DOCK.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • How to validate the molecular docking results ? | ResearchGate.
  • Interpretation of Molecular docking results? - ResearchGate.
  • Force fields for small molecules - PMC - NIH.
  • How can I validate docking result without a co-crystallized ligand?.
  • Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking - PubMed Central.
  • Small molecule docking - Bonvin Lab.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
  • Session 4: Introduction to in silico docking.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH.
  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking - Baker Lab.
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts.
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange.
  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - Frontiers.
  • Validation of docking performance in context of a structural water molecule-using model system - DiVA portal.
  • In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines - RSC Publishing.
  • Molecular docking proteins preparation - ResearchGate.
  • Force Fields — ScotCHEM protein-ligand docking course documentation.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Need help with molecular docking results interpretation : r/comp_chem - Reddit.
  • Learn Maestro: Preparing protein structures - YouTube.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube.
  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate.
  • Best Practices in Docking and Activity Prediction - bioRxiv.
  • In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines - ResearchGate.
  • In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines - RSC Publishing.
  • (PDF) In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein - ResearchGate.
  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed.
  • A Beginner's Guide to Molecular Docking - ETFLIN.
  • How to do molecular docking studies? - ResearchGate.
  • How to select a suitable protein for a certain ligand? - ResearchGate.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
  • Systematic computational strategies for identifying protein targets and lead discovery - NIH.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetic Acid as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid as a key chemical intermediate. The tetrahydropyran (THP) scaffold is a privileged structural motif in modern medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1][2][3] This document elucidates the rationale behind its use and provides detailed protocols for its synthesis and subsequent derivatization, with a particular focus on its potential application in the development of selective cannabinoid receptor 2 (CB2) agonists.

The Tetrahydropyran Moiety: A Cornerstone in Modern Drug Design

The inclusion of a tetrahydropyran (THP) ring in a drug candidate's structure can significantly enhance its metabolic stability, aqueous solubility, and membrane permeability, while also providing a three-dimensional scaffold that can be strategically modified to optimize interactions with biological targets.[1][2] The saturated cyclic ether structure of THP is a common feature in a plethora of biologically active natural products and approved pharmaceuticals, underscoring its importance as a versatile building block in drug discovery.[2][3]

The specific intermediate, this compound, offers several advantages for medicinal chemistry campaigns:

  • Defined Stereochemistry: The methyl group at the C4 position introduces a chiral center, allowing for the exploration of stereoisomerism and its impact on biological activity.

  • Orthogonal Functionality: The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.

  • Lipophilic Scaffold: The tetrahydropyran ring itself contributes to the overall lipophilicity of the molecule, which can be fine-tuned to achieve the desired ADME (absorption, distribution, metabolism, and excretion) properties.

Application Focus: Synthesis of a Novel CB2 Receptor Agonist

Selective agonists of the cannabinoid receptor 2 (CB2) are of significant therapeutic interest for the treatment of inflammatory pain, neurodegenerative diseases, and certain cancers, without the psychotropic side effects associated with CB1 receptor activation.[4][5][6][7] The tetrahydropyran motif has been successfully incorporated into potent and selective CB2 agonists.

This section outlines a representative synthetic route to a novel, hypothetical CB2 agonist, utilizing this compound as a key intermediate.

Synthetic Workflow

The overall synthetic strategy involves a two-stage process: first, the synthesis of the this compound intermediate, followed by its coupling with a suitable heterocyclic amine to yield the final drug candidate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Commercially Available Starting Materials B Synthesis of this compound A->B C This compound B->C D Amide Coupling with Heterocyclic Amine C->D E Final Purification D->E F Novel CB2 Receptor Agonist E->F

Caption: Synthetic workflow for a novel CB2 receptor agonist.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of the title intermediate. The causality behind the choice of reagents and conditions is to ensure high yields and purity.

Step 1: Alkylation of a Malonic Ester

  • Rationale: This classical C-C bond-forming reaction establishes the acetic acid precursor.

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

    • After 30 minutes, add a suitable electrophile, such as 4-methyl-4-vinyltetrahydro-2H-pyran (prepared separately), and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Rationale: This step converts the malonic ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve the product from Step 1 in a 1:1 mixture of ethanol and 5 M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

    • Heat the mixture to 100 °C for 2 hours to effect decarboxylation.

    • Cool to room temperature and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Parameter Expected Value
Overall Yield 40-50%
Purity (by ¹H NMR) >95%
Appearance Colorless oil or low-melting solid
Protocol 2: Amide Coupling to a Heterocyclic Amine

This protocol details the coupling of the synthesized intermediate with a representative heterocyclic amine, for instance, 2-amino-5-chloropyridine, to form the final amide product.

  • Rationale: The use of a peptide coupling agent like HATU provides a mild and efficient method for amide bond formation, minimizing side reactions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-amino-5-chloropyridine (1.0 eq) and continue stirring at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final CB2 agonist candidate.

Parameter Expected Value
Yield 60-80%
Purity (by HPLC) >98%
Appearance White to off-white solid

Hypothetical Signaling Pathway of the Synthesized CB2 Agonist

The synthesized CB2 agonist is expected to bind to the CB2 receptor, a G-protein coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with the anti-inflammatory and analgesic effects of CB2 activation.

G cluster_cell Cell Membrane CB2_R CB2 Receptor G_protein Gi/o Protein CB2_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand CB2 Agonist (Synthesized Compound) Ligand->CB2_R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Inflammation) cAMP->Response Leads to

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust three-step process commencing with an acid-catalyzed Prins cyclization to form the key intermediate, 4-methyltetrahydro-2H-pyran-4-ol. This is followed by oxidation to 4-methyltetrahydro-2H-pyran-4-one. The carbon backbone is then extended via a Horner-Wadsworth-Emmons olefination to yield an α,β-unsaturated ester, which is subsequently reduced and hydrolyzed to afford the final product. This protocol emphasizes experimental details, safety considerations, and the rationale behind procedural choices to ensure reliable execution and reproducibility.

Introduction and Synthetic Strategy

The tetrahydropyran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The title compound, this compound, serves as a versatile intermediate for introducing this cyclic ether functionality into more complex molecular architectures. Its synthesis requires a reliable and scalable route.

The synthetic approach detailed herein was designed for efficiency and control, utilizing well-established and high-yielding chemical transformations. The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Prins Cyclization & Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: Reduction & Hydrolysis Isoprenol Isoprenol Pyranol 4-Methyltetrahydro- 2H-pyran-4-ol Isoprenol->Pyranol  Acid Catalyst (e.g., H₂SO₄)   Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Pyranol  Acid Catalyst (e.g., H₂SO₄)   Ketone 4-Methyltetrahydro- 2H-pyran-4-one Pyranol->Ketone  Oxidation (e.g., PCC)   Unsaturated_Ester Ethyl 2-(4-methyltetrahydro- 2H-pyran-4-ylidene)acetate Ketone->Unsaturated_Ester  NaH, THF   TEP Triethyl phosphonoacetate TEP->Unsaturated_Ester Saturated_Ester Ethyl 2-(4-methyltetrahydro- 2H-pyran-4-yl)acetate Unsaturated_Ester->Saturated_Ester  H₂, Pd/C   Final_Product 2-(4-Methyltetrahydro- 2H-pyran-4-yl)acetic acid Saturated_Ester->Final_Product  LiOH, THF/H₂O  

Caption: Synthetic workflow for this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (reagent grade or higher) and that solvents are anhydrous where specified.

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
Isoprenol (3-Methyl-3-buten-1-ol)C₅H₁₀O86.13Sigma-Aldrich
Isovaleraldehyde (3-Methylbutanal)C₅H₁₀O86.13Sigma-Aldrich
Sulfuric Acid (conc.)H₂SO₄98.08Fisher ScientificHandle with extreme care.
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous, for oxidation.
Pyridinium chlorochromate (PCC)C₅H₆ClCrNO₃215.56Sigma-AldrichCarcinogen, handle in fume hood.
Celite®Sigma-AldrichFilter aid.
Sodium Hydride (60% dispersion in oil)NaH24.00Sigma-AldrichWater-reactive, flammable solid.[1][2][3][4]
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, inhibitor-free.
Triethyl phosphonoacetateC₈H₁₇O₅P224.18Sigma-Aldrich
Palladium on Carbon (10 wt. %)Pd/CSigma-AldrichFlammable solid.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWR
Lithium Hydroxide (monohydrate)LiOH·H₂O41.96Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46Fisher Scientific
Diethyl Ether (Et₂O)C₄H₁₀O74.12VWR
Sodium Bicarbonate (sat. aq. soln.)NaHCO₃84.01
Brine (sat. aq. NaCl soln.)NaCl58.44
Magnesium Sulfate (anhydrous)MgSO₄120.37Drying agent.

Experimental Protocols

Step 1A: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

This procedure is based on the Prins cyclization, a powerful acid-catalyzed reaction for forming tetrahydropyran rings.[5]

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add isoprenol (21.5 g, 0.25 mol) and isovaleraldehyde (21.5 g, 0.25 mol).

  • Initiation: Cool the mixture to 0-5 °C in an ice bath.

  • Acid Addition: Slowly add a solution of concentrated sulfuric acid (2.5 mL) in 25 mL of water via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methyltetrahydro-2H-pyran-4-ol as a colorless oil.

Step 1B: Synthesis of 4-Methyltetrahydro-2H-pyran-4-one
  • Reaction Setup: In a 500 mL round-bottom flask, suspend pyridinium chlorochromate (PCC) (43.0 g, 0.20 mol) and Celite® (40 g) in 250 mL of anhydrous dichloromethane (DCM).

  • Substrate Addition: To this stirred suspension, add a solution of 4-methyltetrahydro-2H-pyran-4-ol (26.0 g, 0.20 mol) in 50 mL of anhydrous DCM dropwise over 20 minutes.

  • Reaction: Stir the resulting dark mixture at room temperature for 2-3 hours. Monitor the oxidation by TLC until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and stir for 15 minutes.

  • Purification: Pass the mixture through a short plug of silica gel, eluting with diethyl ether. Concentrate the filtrate under reduced pressure. The crude ketone is then purified by vacuum distillation to afford 4-methyltetrahydro-2H-pyran-4-one as a clear liquid.

Step 2: Synthesis of Ethyl 2-(4-methyltetrahydro-2H-pyran-4-ylidene)acetate

This key C-C bond formation is achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high yield and stereoselectivity, typically favoring the (E)-alkene.[6][7][8][9]

  • Safety First: Sodium hydride reacts violently with water and is flammable.[1][2] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add 150 mL of anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (24.6 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes. Hydrogen gas will evolve. After the addition, allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Carbonyl Addition: Re-cool the resulting phosphonate carbanion solution to 0 °C. Add a solution of 4-methyltetrahydro-2H-pyran-4-one (12.8 g, 0.10 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain ethyl 2-(4-methyltetrahydro-2H-pyran-4-ylidene)acetate.

Step 3: Synthesis of this compound
  • Reduction: In a Parr hydrogenation apparatus, dissolve the unsaturated ester (19.8 g, 0.10 mol) in 150 mL of ethanol. Add 10% Palladium on Carbon (1.0 g). Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filtration: Carefully vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Hydrolysis: Combine the filtrates and add a solution of lithium hydroxide monohydrate (8.4 g, 0.20 mol) in 50 mL of water. Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the ester by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the organic solvents. Dilute the aqueous residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate may form.

  • Extraction and Final Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O of the carboxylic acid at ~1710 cm⁻¹, broad O-H stretch at ~3000 cm⁻¹).

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • Sodium Hydride: A highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. Handle exclusively under an inert atmosphere.[1][2][3][4] In case of fire, use a dry chemical powder extinguisher (Class D); DO NOT USE WATER .

  • n-Butyllithium (if used as an alternative base): Pyrophoric liquid, ignites spontaneously in air. Handle with extreme care using syringe techniques under an inert atmosphere.[10][11][12][13][14]

  • Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Avoid inhalation of dust and contact with skin.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent; handle with care.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.
  • Still, W. C.; Gennari, C. Tetrahedron Letters1983, 24 (41), 4405-4408.
  • ResearchGate. Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. [Link]

  • UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - BUTYL LITHIUM. [Link]

  • Environmental Health and Safety - University of Washington. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Fisher Scientific. Safety Data Sheet - Sodium hydride, 60% dispersion in mineral oil. [Link]

Sources

Application Notes and Protocols for 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in Drug Discovery

The tetrahydropyran (THP) ring is a ubiquitous and highly valued scaffold in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs stems from its favorable physicochemical properties. The THP moiety, a saturated six-membered oxygen-containing heterocycle, can improve aqueous solubility, reduce metabolic lability, and lower nonspecific toxicity by replacing more lipophilic and metabolically susceptible groups (e.g., gem-dimethyl or phenyl groups). Furthermore, the defined stereochemistry of substituted THP rings allows for precise three-dimensional positioning of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.

This guide focuses on 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid , a specific THP derivative that holds considerable promise as a versatile building block and potential lead compound in drug discovery programs. Its structural features—a carboxylic acid for versatile chemical modification and a stereocenter at the 4-position of the THP ring—offer a rich platform for exploring structure-activity relationships (SAR) and developing novel therapeutics. While extensive research on this specific molecule is still emerging, this document provides a comprehensive overview of its potential applications, drawing insights from structurally related compounds and outlining detailed protocols for its investigation.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the established biological activities of structurally analogous tetrahydropyran-containing molecules, we propose several high-potential therapeutic areas for the investigation of this compound and its derivatives.

Metabolic Diseases: Targeting SGLT2 for Antidiabetic Therapies

The tetrahydropyran ring is a key structural feature in several approved sodium-glucose cotransporter 2 (SGLT2) inhibitors used for the treatment of type 2 diabetes. These drugs work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. The THP ring in these molecules often mimics the pyranose ring of glucose, allowing for effective binding to the SGLT2 transporter.

Hypothesis: this compound can serve as a scaffold for the development of novel SGLT2 inhibitors. The carboxylic acid moiety provides a handle for the introduction of various aryl and heteroaryl groups, which are known to be crucial for potent SGLT2 inhibition. The methyl group at the 4-position can be explored for its impact on binding affinity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general synthetic route for the preparation of the title compound, which can be adapted from known procedures for similar tetrahydropyran structures.

Workflow for Synthesis:

A Diethyl malonate C Diethyl tetrahydropyran-4,4-dicarboxylate A->C NaOEt, EtOH B Bis(2-chloroethyl) ether B->C D Tetrahydropyran-4,4-dicarboxylic acid C->D 1. NaOH, H2O/EtOH 2. HCl E Tetrahydropyran-4-carboxylic acid D->E Heat (Decarboxylation) F This compound E->F 1. LDA, THF 2. MeI

Caption: Synthetic scheme for this compound.

Step-by-Step Procedure:

  • Cyclization: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add bis(2-chloroethyl) ether dropwise. Reflux the mixture for 12-18 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.

  • Hydrolysis: The crude diester is hydrolyzed by refluxing with an excess of sodium hydroxide in a mixture of ethanol and water for 4-6 hours.

  • Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate tetrahydropyran-4,4-dicarboxylic acid. The solid is collected by filtration and dried.

  • Decarboxylation: The dicarboxylic acid is heated at 120-140 °C until the evolution of carbon dioxide ceases, yielding tetrahydropyran-4-carboxylic acid.

  • Alkylation: To a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78 °C, add a solution of tetrahydropyran-4-carboxylic acid in THF dropwise. After stirring for 1 hour, add methyl iodide (MeI) and allow the reaction to slowly warm to room temperature overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the target compound, which can be further purified by column chromatography.

Protocol 2: In Vitro Screening for SGLT2 Inhibition

This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound and its derivatives against the SGLT2 transporter.

Experimental Workflow:

A Culture CHO or HEK293 cells stably expressing human SGLT2 B Seed cells into 96-well plates A->B C Pre-incubate cells with test compound or vehicle control B->C D Add radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) C->D E Incubate to allow for glucose uptake D->E F Wash cells to remove extracellular radiolabel E->F G Lyse cells and measure intracellular radioactivity using a scintillation counter F->G H Calculate percent inhibition and determine IC₅₀ values G->H

Caption: Workflow for a cell-based SGLT2 inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human SGLT2 gene in appropriate culture medium.

  • Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (starting from 100 µM) in a suitable buffer. Remove the culture medium from the cells and pre-incubate with the test compounds or vehicle control for 15-30 minutes at 37 °C.

  • Glucose Uptake: Add a solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), to each well and incubate for 1-2 hours at 37 °C.

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer, and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Neurological Disorders: Development of Novel CNS-Penetrant Therapeutics

The tetrahydropyran scaffold is also found in compounds targeting the central nervous system (CNS). Its ability to improve solubility and metabolic stability can be advantageous for designing drugs that need to cross the blood-brain barrier. Amino-tetrahydropyran-carboxylic acid derivatives have been utilized as building blocks for pharmaceuticals targeting neurological disorders.[1]

Hypothesis: Derivatives of this compound could be designed to interact with CNS targets such as neurotransmitter receptors or enzymes implicated in neurodegenerative diseases. The carboxylic acid can be converted to amides, esters, or other functional groups to modulate lipophilicity and permeability for optimal brain penetration.

Protocol 3: Synthesis of Amide Derivatives for SAR Studies

This protocol details the synthesis of a library of amide derivatives from this compound to explore structure-activity relationships.

General Reaction Scheme:

A This compound C Amide Derivative A->C Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) B Amine (R-NH2) B->C

Caption: Amide coupling reaction for library synthesis.

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure amide derivative.

Data Presentation and Interpretation

Quantitative data from screening assays should be summarized in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: Hypothetical SGLT2 Inhibition Data for a Series of Analogs

Compound IDR Group ModificationIC₅₀ (nM)
Lead-001 -OH (Parent Acid)>10,000
Analog-002 -NH-benzyl1,250
Analog-003 -NH-(4-chlorobenzyl)350
Analog-004 -NH-(4-methoxybenzyl)890
Analog-005 -NH-cyclohexyl5,600

This is example data and does not reflect actual experimental results.

From this hypothetical data, a preliminary SAR can be established. For instance, converting the carboxylic acid to an amide improves activity. Furthermore, substitution on the benzyl ring influences potency, with an electron-withdrawing group (chloro) being more favorable than an electron-donating group (methoxy). Aliphatic amides appear to be less potent than aromatic amides.

Conclusion and Future Directions

This compound represents a promising starting point for medicinal chemistry campaigns targeting a range of diseases. Its synthesis is feasible, and the carboxylic acid handle allows for extensive derivatization. The protocols provided herein offer a roadmap for researchers to synthesize, screen, and optimize this scaffold for various biological targets. Future work should focus on enantioselective synthesis to investigate the stereochemical requirements for optimal target engagement and the exploration of a wider range of functional group modifications to build comprehensive structure-activity relationships. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile tetrahydropyran derivative.

References

Sources

Application Notes & Protocols: 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. The tetrahydropyran (THP) ring, in particular, has emerged as a privileged motif, prized for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for exiting a binding pocket.[1][2][3] 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a uniquely valuable building block that capitalizes on these advantages. The gem-disubstituted pattern at the C4 position introduces a quaternary center that can confer metabolic stability and enforce specific conformational pre-organization in the resulting derivatives. The carboxylic acid functional group serves as a reliable synthetic handle for elaboration, enabling its seamless integration into diverse molecular frameworks through robust and well-established chemical transformations.

This document provides a detailed guide for researchers, outlining the core properties, key synthetic applications, and field-proven protocols for the effective use of this compound in organic synthesis and drug development programs.

Physicochemical & Structural Properties

A thorough understanding of a building block's fundamental properties is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
IUPAC Name 2-(4-methyl-2H-pyran-4-yl)acetic acidN/A
CAS Number 894789-84-5[4][5]
Molecular Formula C₈H₁₄O₃[6]
Molecular Weight 158.19 g/mol [6]
XLogP3 0.8[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Appearance Typically a solidN/A

Core Synthetic Applications: Building Molecular Diversity

The primary utility of this compound lies in its function as a scaffold for generating libraries of amides and esters. The carboxylic acid moiety is the point of diversification, allowing for its coupling with a vast commercial and custom-synthesized collection of amines and alcohols. This strategy is fundamental to exploring Structure-Activity Relationships (SAR) by systematically modifying peripheral chemical groups to optimize potency, selectivity, and pharmacokinetic properties.

The workflow below illustrates the central role of this building block in a typical discovery campaign.

G cluster_input Core Reagents cluster_process Synthetic Transformation cluster_output Output A This compound C Carboxylic Acid Activation A->C Coupling Agent B Amine & Alcohol Library (R-NH2 / R-OH) D Nucleophilic Acyl Substitution B->D C->D Activated Intermediate E Diverse Library of Amide & Ester Derivatives D->E F SAR Analysis & Lead Optimization E->F

Caption: General workflow for library synthesis.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating, incorporating in-process controls and purification steps to ensure the generation of high-quality material for biological evaluation.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[7][8] Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and highly efficient method for forming an activated ester intermediate in situ, which readily reacts with the amine.[8][9]

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the amine of interest (1.1 eq), followed by HATU (1.2 eq), and finally DIEA (3.0 eq).

    • Causality: DIEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling. HATU activates the carboxylic acid to facilitate nucleophilic attack by the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up - Quenching: Once complete, dilute the reaction mixture with EtOAc.

  • Work-up - Aqueous Washes: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality: The acid wash removes excess DIEA and any unreacted amine. The bicarbonate wash removes unreacted starting acid and the HOBt byproduct from HATU. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_main HATU-Mediated Amide Coupling Mechanism RCOOH R-COOH (Building Block) ActiveEster [R-CO-OAt]+ (Active O-Acyl-isourea Ester) RCOOH->ActiveEster Activation HATU HATU + DIEA Product R-CO-NHR' (Amide Product) ActiveEster->Product Nucleophilic Attack Amine R'-NH2

Caption: Simplified overview of the amide coupling pathway.

Protocol 2: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] It is an equilibrium process. To drive the reaction to completion, the alcohol is typically used in large excess (as the solvent), and the water byproduct is often removed.[11][12]

Materials:

  • This compound

  • Alcohol of interest (e.g., Methanol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired anhydrous alcohol (e.g., 20 eq, or use as solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) with stirring.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[10][13]

  • Heating: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Work-up - Neutralization: Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of NaHCO₃ until effervescence ceases.

  • Work-up - Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: If necessary, purify the product by flash column chromatography or distillation.

Representative Data for Amide Library Synthesis

The protocols described enable the rapid generation of derivative libraries. The table below presents typical, expected outcomes for the HATU coupling protocol with various amines.

Amine Substrate (R-NH₂)Coupling ConditionsYield (%)Purity (LC-MS, 254 nm)
AnilineHATU, DIEA, DMF, RT, 3h85%>98%
4-Fluoro-benzylamineHATU, DIEA, DMF, RT, 2h92%>99%
MorpholineHATU, DIEA, DMF, RT, 2.5h88%>99%
tert-Butyl amineHATU, DIEA, DMF, 50°C, 12h65%>95%

Conclusion

This compound is a robust and highly effective building block for introducing the valuable tetrahydropyran scaffold into drug candidates. Its straightforward reactivity via standard amide and ester coupling protocols allows for efficient library synthesis and rapid SAR exploration. The methodologies presented herein are reliable, scalable, and grounded in fundamental principles of organic chemistry, providing a solid foundation for any research program aiming to leverage this versatile synthetic intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64100309, 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. Available: [Link]

  • Google Patents. US10040776B2 - Pyran derivatives and their preparation.
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available: [Link]

  • Cheméo. Chemical Properties of Acetic acid 2-acetoxymethyl-5-(acetyl-methyl-amino)-3,6-dimethoxy-tetrahydro-pyran-4-yl ester. Available: [Link]

  • Google Patents. EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available: [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. Available: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available: [Link]

  • National Center for Biotechnology Information. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Available: [Link]

  • MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Available: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available: [Link]

  • Semantic Scholar. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available: [Link]

  • ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. Available: [Link]

  • US EPA. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate - Substance Details. Available: [Link]

  • SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Available: [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-4-methyl-. Available: [Link]

  • Kirt Michael. 4.8 Reaction Pathway for Esterification A somewhat simplified step. Available: [Link]

  • SpectraBase. 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, cis-. Available: [Link]

  • ChemWhat. 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid CAS#: 894789-84-5. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78446, Tetrahydro-4-methyl-2H-pyran. Available: [Link]

  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available: [Link]

  • PubMed. 2,4-Diketo esters: Crucial intermediates for drug discovery. Available: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available: [Link]

  • YouTube. How to Make Esters through Esterification | Examples Explained! Available: [Link]

  • PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Available: [Link]

Sources

analytical methods for the characterization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Application Note & Protocol

Introduction

This compound is a carboxylic acid derivative containing a substituted tetrahydropyran ring. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, a comprehensive analytical characterization is paramount. This process ensures the molecule's identity, purity, and stability, which are critical for regulatory submission and ensuring the safety and efficacy of the final drug product. The structural complexity, featuring a stereocenter and a polar carboxylic acid group, necessitates a multi-faceted analytical approach.

This guide provides a detailed framework of analytical methodologies for the complete characterization of this compound. The protocols herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and regulatory expectations. We will delve into chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and the overarching principles of method validation as mandated by international guidelines.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem CID: 64100309[1]
Molecular Weight 158.19 g/mol PubChem CID: 64100309[1]
IUPAC Name 2-(4-methyl-2-oxan-4-yl)acetic acidPubChem CID: 64100309
Structure
XLogP3 0.8PubChem CID: 64100309[1]

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for determining the purity of this compound and for developing a quantitative assay.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC is the premier method for analyzing non-volatile polar compounds. The separation of the target carboxylic acid from its impurities is achieved based on differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of the analyte is critically influenced by the pH of the mobile phase. Maintaining a pH below the pKa of the carboxylic acid (~4-5) suppresses its ionization, leading to increased hydrophobicity and better retention on the C18 column. This results in sharper peaks and more reproducible chromatography.

Experimental Protocol: Purity and Assay by RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Industry-standard for robust separation of small molecules.
    Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water Acid modifier to ensure the analyte is in its protonated form for consistent retention.[2]
    Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
    Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B A gradient is essential to elute potential impurities with a wide range of polarities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
    Detection Wavelength 210 nm The carboxyl group exhibits UV absorbance at low wavelengths.[3]

    | Injection Volume | 10 µL | |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[4]

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000. These criteria ensure the chromatographic system is performing adequately.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC is ideal for analyzing volatile and thermally stable compounds. Carboxylic acids, due to their polarity and hydrogen-bonding capabilities, exhibit poor peak shape and are not sufficiently volatile for direct GC analysis.[6] Therefore, derivatization is mandatory. Esterification (e.g., converting the carboxylic acid to its methyl ester) is a common and effective strategy to increase volatility and improve chromatographic performance. Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: Identification of Volatile Impurities

  • Derivatization (Methyl Esterification):

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Add 1 mL of a non-polar solvent like hexane and vortex to extract the methyl ester derivative.

    • Carefully transfer the upper organic layer for GC-MS analysis.

  • Instrumentation:

    • GC system equipped with an autosampler and coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic and Spectrometric Conditions:

    Parameter Recommended Setting Rationale
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A non-polar column suitable for general-purpose separation of derivatized compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
    Inlet Temperature 250 °C Ensures rapid volatilization of the derivatized analyte.
    Oven Program Start at 60 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min A temperature program is necessary to separate compounds with different boiling points.
    Ion Source Temp. 230 °C Standard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

    | Mass Scan Range | 40 - 450 amu | Covers the expected mass of the derivative and its fragments. |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy provides the most definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It allows for the mapping of the carbon-hydrogen framework of a molecule.

Experimental Protocol: Structural Elucidation

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

  • Expected Spectral Features:

    Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
    ¹H ~10-12 Broad Singlet Carboxylic acid proton (-COOH).[7][8]
    ¹H ~3.0-4.0 Multiplets Protons on carbons adjacent to the pyran oxygen (-O-CH₂- and -O-CH-).
    ¹H ~2.2-2.4 Singlet or Multiplet Methylene protons adjacent to the carboxyl group (-CH₂-COOH).
    ¹H ~1.2-1.8 Multiplets Remaining pyran ring protons.
    ¹H ~0.9-1.2 Doublet or Singlet Methyl group protons (-CH₃).
    ¹³C ~175-185 Singlet Carbonyl carbon (-COOH).[7][8]
    ¹³C ~60-80 Singlets Carbons adjacent to the pyran oxygen.

    | ¹³C | ~20-45 | Singlets | Other aliphatic carbons in the ring and side chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Functional Group Identification

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform 16-32 scans to achieve a good signal-to-noise ratio.

  • Expected Characteristic Absorptions:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3300-2500 (very broad) O-H stretch Carboxylic Acid O-H.[7][8][9]
    2950-2850 C-H stretch Aliphatic C-H
    1730-1700 (strong, sharp) C=O stretch Carboxylic Acid C=O.[10]
    1320-1210 C-O stretch Carboxylic Acid C-O.[9][10]

    | 1150-1050 | C-O-C stretch | Ether C-O-C |

Analytical Method Validation

The Imperative of Validation: Once developed, an analytical method intended for quality control must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[11][12] Validation ensures that the method is reliable, reproducible, and accurate.

Key Validation Parameters

The core parameters for validating a quantitative impurity method and an assay are summarized below.[5][13]

ParameterPurposeTypical Experimental Approach
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD.
Linearity To verify a direct proportional relationship between concentration and analytical response over a defined range.Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.99).
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Results are expressed as RSD.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Derived from the linearity and accuracy studies.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which precision (RSD) is within an acceptable limit.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).

Visualizations

Overall Analytical Workflow

Analytical Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Method Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR FTIR Spectroscopy MS Mass Spectrometry (via GC-MS or Direct Infusion) HPLC HPLC-UV/DAD (Purity, Assay) Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision, etc.) HPLC->Validation Ensuring Reliability GC_MS GC-MS (Residual Solvents, Volatile Impurities) GC_MS->Validation Ensuring Reliability Final_Report Certificate of Analysis & Characterization Report Validation->Final_Report Generates Sample Sample Receipt: This compound Sample->NMR Structural Elucidation Sample->FTIR Structural Elucidation Sample->MS Structural Elucidation Sample->HPLC Quantification & Impurity Profiling Sample->GC_MS Quantification & Impurity Profiling

Caption: A typical workflow for the comprehensive analytical characterization of a pharmaceutical compound.

ICH Q2(R2) Validation Relationships

ICH_Validation cluster_performance Method Performance Characteristics Method Analytical Method Accuracy Accuracy % Recovery Method->Accuracy Precision Precision Repeatability Intermediate Precision RSD % Method->Precision Specificity Specificity Peak Purity Method->Specificity Linearity Linearity r² ≥ 0.99 Method->Linearity Robustness Robustness Deliberate Changes Method->Robustness Range Range Defines limits Accuracy->Range LOD Detection Limit (LOD) S/N ≈ 3 Precision->LOD LOQ Quantitation Limit (LOQ) S/N ≥ 10 Precision->LOQ Precision->Range Specificity->Accuracy Specificity->Precision Linearity->Range

Caption: Interrelationship of key validation parameters as defined by ICH Q2(R2) guidelines.

References

Application Notes and Protocols for the Purification of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (CAS 894789-84-5) is a valuable carboxylic acid intermediate in the synthesis of various pharmaceutically active compounds and other specialty chemicals. Its purification is a critical step to ensure the quality, efficacy, and safety of the final products. This guide provides a comprehensive overview of the key techniques for the purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols, and discuss the expected outcomes and troubleshooting.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target molecule and its potential impurities is fundamental to designing an effective purification strategy.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₈H₁₄O₃Based on chemical structure.
Molecular Weight 158.19 g/mol Calculated from the molecular formula.[1][2]
Appearance White to off-white solidBased on similar compounds.[3]
pKa ~4.5 - 5.0Estimated based on the pKa of acetic acid and the inductive effect of the alkyl and tetrahydropyran substituents. Aliphatic carboxylic acids typically have pKa values in this range.[4][5][6]
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes. Water solubility is expected to be moderate and pH-dependent.General solubility characteristics of polar carboxylic acids.
XLogP3 ~0.8This value for a similar isomer suggests moderate lipophilicity.[1]
Impurity Profiling: A Synthesis-Forward Approach

To devise a robust purification strategy, we must first anticipate the likely impurities. A common and efficient method for the synthesis of this compound is the malonic ester synthesis . This pathway provides a clear framework for identifying potential process-related impurities.

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 4-(chloromethyl)-4-methyl- tetrahydro-2H-pyran D Alkylated Malonic Ester Intermediate A->D B Diethyl malonate B->D C Sodium Ethoxide (NaOEt) C->D Base F Dicarboxylic Acid Salt D->F Hydrolysis E Saponification (e.g., NaOH, H₂O) E->F H Crude 2-(4-methyltetrahydro- 2H-pyran-4-yl)acetic acid F->H Acidification & Decarboxylation G Acidification (e.g., HCl) & Decarboxylation (Heat) G->H

Diagram 1: Malonic Ester Synthesis Workflow for the Target Compound.

Based on this synthetic route, the following impurities can be anticipated in the crude product mixture:

Table 2: Potential Impurities from Malonic Ester Synthesis

Impurity ClassSpecific ExamplesRationale for Formation
Starting Materials 4-(chloromethyl)-4-methyltetrahydro-2H-pyran, Diethyl malonateIncomplete reaction.
Reagents/Solvents Ethanol, Sodium ethoxide, Hydrochloric acidResidual reagents and solvents from the reaction and work-up.
By-products Di-alkylated malonic ester, Diethyl carbonate (from side reactions of ethoxide)Over-alkylation of the malonic ester is a common side reaction.[7]
Intermediates Alkylated malonic ester, Dicarboxylic acid intermediateIncomplete hydrolysis or decarboxylation.

Purification Strategy: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The purification workflow for this compound can be systematically approached as follows:

Purification_Workflow Start Crude Product Extraction Acid-Base Extraction Start->Extraction Initial Purification Recrystallization Recrystallization Extraction->Recrystallization For Solid Products Chromatography Flash Column Chromatography Extraction->Chromatography For Oily Products or Higher Purity Final_Product Pure Product (>99%) Recrystallization->Final_Product Chromatography->Final_Product

Diagram 2: General Purification Workflow.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the target compound. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (organic solvent)

  • 1 M Sodium hydroxide (NaOH) or 1 M Sodium bicarbonate (NaHCO₃) solution

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification and Extraction: Add an equal volume of 1 M NaOH or NaHCO₃ solution to the separatory funnel. Note: The choice of base depends on the acidity of other potential impurities. NaHCO₃ is a weaker base and will selectively extract stronger acids like our target carboxylic acid, leaving very weakly acidic impurities (if any) in the organic layer.

  • Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of the basic solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.

  • Organic Layer Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated to recover any non-acidic by-products or starting materials.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The target carboxylic acid will precipitate out if it is a solid at this temperature, or form an oily layer.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If an oil forms: Extract the aqueous solution with three portions of diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

Principle: Recrystallization is an effective technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection: The choice of solvent is critical for successful recrystallization. For a polar molecule like this compound, polar solvents are a good starting point. A solvent screen should be performed on a small scale to identify the optimal system.

Table 3: Potential Recrystallization Solvents and Systems

Solvent/SystemRationale
Water The compound may have sufficient solubility in hot water and lower solubility in cold water.
Toluene A good choice for moderately polar compounds.
Ethyl acetate/Hexanes A common solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed.
Acetone/Water Similar to the ethyl acetate/hexanes system, leveraging the high solubility in acetone and lower solubility in water.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique used for the rapid separation of compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).

Stationary Phase: Silica gel is the standard choice for the purification of polar compounds like carboxylic acids.

Mobile Phase Selection: The choice of eluent is crucial for achieving good separation. Thin-layer chromatography (TLC) is an indispensable tool for developing the optimal mobile phase.

  • TLC Analysis: Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems. A good solvent system will give a retention factor (Rf) of ~0.3-0.5 for the target compound and good separation from impurities.

  • Dealing with Tailing: Carboxylic acids often streak or "tail" on silica gel TLC plates due to strong interactions with the stationary phase. This can be suppressed by adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase.

Table 4: Recommended Mobile Phase Systems for Flash Chromatography

Mobile Phase SystemRatio (v/v)Comments
Hexanes/Ethyl Acetate Gradient from 9:1 to 1:1A standard system for compounds of moderate polarity.
Dichloromethane/Methanol Gradient from 99:1 to 9:1A more polar system for compounds that do not move in hexanes/ethyl acetate.
Hexanes/Ethyl Acetate + 1% Acetic Acid Gradient from 9:1 to 1:1The addition of acetic acid can significantly improve peak shape and resolution.

Procedure:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure to yield the purified product.

Chiral Purification

If the synthesis of this compound is not stereospecific, the final product will be a racemic mixture. The separation of enantiomers is a specialized task that typically requires one of the following approaches:

  • Diastereomeric Salt Formation: React the racemic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts will yield the individual enantiomers of the carboxylic acid.

  • Chiral Chromatography: Utilize a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography) to directly separate the enantiomers. This method can be highly effective but often requires specialized equipment and columns.

Conclusion

The purification of this compound is a critical step in its utilization for further synthetic applications. A systematic approach, beginning with an understanding of the potential impurities based on the synthetic route, allows for the rational selection of purification techniques. Acid-base extraction serves as an excellent initial purification step to remove neutral and basic impurities. For solid products, recrystallization can provide a highly pure material. For more challenging separations or for non-crystalline products, flash column chromatography offers a powerful solution. For enantiomerically pure material, diastereomeric salt resolution or chiral chromatography are the methods of choice. The protocols and guidelines presented in this application note provide a robust framework for achieving high purity of this important synthetic intermediate.

References

  • Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. Journal of Chemical Information and Modeling. [Link]

  • Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. [Link]

  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. PubChem. [Link]

Sources

High-Yield Synthesis of Tetrahydropyran Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Ubiquitous Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged heterocyclic motif, prominently featured in the molecular architecture of a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence stems from its conformational stability and its ability to engage in hydrogen bonding, rendering it a crucial pharmacophore in drug design. The stereocontrolled synthesis of substituted tetrahydropyrans, therefore, remains a topic of intense research and a critical endeavor in the discovery and development of new therapeutic agents. This guide provides an in-depth exploration of robust and high-yield experimental setups for the synthesis of diverse tetrahydropyran derivatives, focusing on practical applications and the underlying principles that govern these transformations.

Strategic Approaches to Tetrahydropyran Synthesis

The construction of the tetrahydropyran ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This guide will focus on three powerful and widely adopted approaches: the Prins Cyclization, the Hetero-Diels-Alder Reaction, and Intramolecular Cyclization strategies.

The Prins Cyclization: A Convergent Path to Polysubstituted Tetrahydropyrans

The Prins cyclization is a formidable acid-catalyzed reaction that unites a homoallylic alcohol with an aldehyde or ketone to forge the tetrahydropyran ring.[1][2] The reaction proceeds through a key oxocarbenium ion intermediate, which is intramolecularly trapped by the alkene.[1] The stereochemical outcome of this cyclization is often highly predictable, proceeding through a chair-like transition state to afford predominantly the cis or trans isomer depending on the substrate and reaction conditions.[1]

Mechanism of the Prins Cyclization:

Prins_Mechanism Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium Formation of Oxocarbenium Ion Aldehyde Aldehyde Aldehyde->Oxocarbenium Formation of Oxocarbenium Ion H_plus H+ (Acid Catalyst) H_plus->Oxocarbenium Formation of Oxocarbenium Ion Tetrahydropyran Tetrahydropyran Derivative Oxocarbenium->Tetrahydropyran Intramolecular Cyclization

Caption: General mechanism of the acid-catalyzed Prins cyclization.

Experimental Protocol 1: Ferric Chloride-Catalyzed Prins Cyclization

This protocol describes a simple and efficient Prins cyclization using anhydrous ferric chloride (FeCl₃) as the Lewis acid catalyst.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.

  • Add the aldehyde (1.2 equiv) to the solution at room temperature.

  • In a single portion, add anhydrous FeCl₃ (0.1 equiv) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyran derivative.

Table 1: Comparison of Catalytic Systems for Prins Cyclization

Catalyst SystemAldehydeHomoallylic AlcoholYield (%)Diastereoselectivity (cis:trans)Reference
FeCl₃Benzaldehyde1-Penten-4-ol85>95:5[1]
InCl₃Isovaleraldehyde1-Penten-4-ol92>95:5[3]
BiCl₃/TMSClCrotonaldehyde1-Penten-4-ol7890:10[1]
p-TsOHAnisaldehyde1-Penten-4-ol88>95:5[4]
The Hetero-Diels-Alder Reaction: A Powerful Cycloaddition Strategy

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that involves a heteroatom in either the diene or the dienophile, providing a direct and often highly stereoselective route to six-membered heterocycles.[5] For the synthesis of tetrahydropyran derivatives, the reaction typically involves an electron-rich diene (e.g., Danishefsky's diene) and an aldehyde as the dienophile, often catalyzed by a Lewis acid.[5]

Workflow for Hetero-Diels-Alder Synthesis:

HDA_Workflow Start Starting Materials: - Electron-rich Diene - Aldehyde - Lewis Acid Catalyst Reaction Hetero-Diels-Alder Reaction (Cycloaddition) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Tetrahydropyranone Derivative Purification->Product

Caption: A typical experimental workflow for the hetero-Diels-Alder reaction.

Experimental Protocol 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol details the synthesis of a 2,3-dihydro-4H-pyran-4-one derivative using Danishefsky's diene and an aldehyde, catalyzed by zinc chloride (ZnCl₂).

Materials:

  • Aldehyde (1.0 equiv)

  • Danishefsky's diene (1.2 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (1.1 equiv) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the aldehyde (1.0 equiv) to the suspension and stir for 15 minutes at 0 °C.

  • Slowly add Danishefsky's diene (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired dihydropyranone.

Table 2: Representative Yields in Hetero-Diels-Alder Reactions

DieneDienophile (Aldehyde)CatalystYield (%)Reference
Danishefsky's dieneBenzaldehydeZnCl₂88
Brassard's dieneCrotonaldehydeEu(fod)₃75
Rawal's dieneP-nitrobenzaldehydeCr(III)-salen95 (98% ee)
Intramolecular Cyclization: The Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers, including tetrahydropyrans. This Sₙ2 reaction involves the deprotonation of a haloalcohol to form an alkoxide, which then displaces the intramolecular halide to close the ring. The success of this reaction is highly dependent on the formation of a five or six-membered ring, which is kinetically and thermodynamically favored.

Mechanism of Intramolecular Williamson Ether Synthesis:

Williamson_Ether_Synthesis Haloalcohol Haloalcohol (e.g., 5-halopentan-1-ol) Alkoxide Alkoxide Intermediate Haloalcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Deprotonation THP Tetrahydropyran Alkoxide->THP Intramolecular SN2 (Ring Closure)

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Experimental Protocol 3: Synthesis of 2-Methyltetrahydropyran

This protocol outlines the synthesis of 2-methyltetrahydropyran from 6-chloro-2-hexanol via an intramolecular Williamson ether synthesis.

Materials:

  • 6-Chloro-2-hexanol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Carefully wash the sodium hydride (1.2 equiv) with anhydrous hexanes under an inert atmosphere to remove the mineral oil, and then suspend the NaH in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-chloro-2-hexanol (1.0 equiv) in anhydrous THF to the NaH suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Add diethyl ether and water to the mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent. The resulting solution contains the product, which can be purified by distillation if necessary, although often the product is of sufficient purity after extraction and drying.

Purification and Characterization

Purification:

Column chromatography is the most common method for purifying tetrahydropyran derivatives. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents like hexanes and ethyl acetate) is crucial for achieving good separation.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring provide valuable information about the substitution pattern and stereochemistry.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.

Conclusion

The synthesis of tetrahydropyran derivatives is a cornerstone of modern organic and medicinal chemistry. The methods outlined in this guide—the Prins cyclization, the hetero-Diels-Alder reaction, and intramolecular cyclization—offer versatile and high-yielding pathways to a wide range of these valuable heterocyclic compounds. By understanding the underlying principles and following these detailed protocols, researchers can confidently and efficiently construct complex tetrahydropyran-containing molecules for their specific applications in drug discovery and beyond.

References

  • Ghosh, A. K., & Kadam, H. V. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(10), 187. [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]

  • Barbero, A., Val, P., Díez-Poza, C., & López, E. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry–A European Journal, 26(1), 169-173. [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC advances, 11(26), 15935-15965. [Link]

  • Singh, G., & Singh, D. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry, 2017(32), 4666-4677. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2001). InCl3-catalyzed Prins cyclization: a facile synthesis of 4-chlorotetrahydropyrans. Tetrahedron Letters, 42(36), 6341-6343. [Link]

  • Loh, T. P., & Hu, Q. Y. (2001). A novel catalytic Prins cyclization. The Journal of organic chemistry, 66(11), 3991-3993. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselective synthesis of 2,6-disubstituted tetrahydropyrans. Silyl enol ether Prins cyclizations. The Journal of Organic Chemistry, 57(6), 1559-1561. [Link]

  • Barbero, A., & Pulido, F. J. (2009). Silyl-Prins cyclization. Chemical Society Reviews, 38(4), 1119-1128. [Link]

  • Rychnovsky, S. D., & Kim, J. (2007). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & biomolecular chemistry, 5(15), 2394-2396. [Link]

  • Enders, D., & Vetica, F. (2011). Asymmetric Synthesis of Functionalized Dihydro-and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. European Journal of Organic Chemistry, 2011(3), 435-438. [Link]

  • Rychnovsky, S. D., Marumoto, S., & Jaber, J. J. (2001). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic letters, 3(23), 3643-3645. [Link]

  • Enders, D., & Schöning, K. U. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. Organic letters, 16(11), 3036-3039. [Link]

  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]

  • Tietze, L. F., & Kettschau, G. (1997). Hetero-Diels− Alder Reactions in Organic Synthesis. In Stereoselective Heterocyclic Synthesis I (pp. 1-120). Springer, Berlin, Heidelberg. [Link]

  • Smith, A. B., & Dong, S. (2024). Synthesis of 2, 6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • Wikipedia. (2023). Tetrahydropyran. [Link]

  • O'Brien, P., & Childs, A. C. (2013). Synthetic and biosynthetic methods for selective cyclisations of 4, 5-epoxy alcohols to tetrahydropyrans. Natural product reports, 30(11), 1406-1422. [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels− Alder Reactions by Bis (oxazoline) Copper (II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

  • Popławski, J., Adamiak, D., & Lochyński, S. (2017). Synthesis of tetrahydropyran derivatives. Acta Innovations, (24), 5-10. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Bioassays for 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a novel small molecule with a carboxylic acid moiety and a tetrahydropyran ring. While the pyran scaffold is present in numerous bioactive natural products and synthetic drugs, the specific biological activity of this particular compound is uncharacterized. The carboxylic acid group is a common feature in many drugs, but it can present challenges such as metabolic instability and poor membrane permeability.

This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound. We will proceed from broad, phenotypic-based screening to more focused, target-based assays. This approach is designed to be a self-validating system, where the results from each stage inform the experimental design of the next.

Physicochemical Properties of this compound

Before initiating any biological assays, it is crucial to understand the fundamental physicochemical properties of the compound. These properties will influence its handling, formulation, and interpretation of assay results.

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem
Molecular Weight 158.19 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

A low XLogP3 value suggests good aqueous solubility, which is favorable for in vitro assays.

Tier 1: Broad Phenotypic Screening

The initial step is to determine if this compound exerts any observable effect on whole cells. This "black box" approach does not require prior knowledge of the compound's target.

Cytotoxicity and Cytostaticity Assays

Rationale: The most fundamental question is whether the compound is toxic to cells or inhibits their growth. This information is critical for determining the appropriate concentration range for subsequent, more sensitive assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant cell line (e.g., HeLa, HEK293, or a cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

High-Content Imaging for Morphological Profiling

Rationale: Automated microscopy and image analysis can provide an unbiased and data-rich assessment of the compound's effects on cellular morphology. This can offer clues about the mechanism of action.

Workflow:

G cluster_0 High-Content Imaging Workflow Plate Cells Plate Cells Treat with Compound Treat with Compound Plate Cells->Treat with Compound Stain Cellular Components Stain Cellular Components Treat with Compound->Stain Cellular Components Acquire Images Acquire Images Stain Cellular Components->Acquire Images Image Analysis Image Analysis Acquire Images->Image Analysis Phenotypic Profile Phenotypic Profile Image Analysis->Phenotypic Profile G cluster_1 Target Class Screening Workflow Submit Compound Submit Compound Screening Panel (e.g., Kinases, GPCRs) Screening Panel (e.g., Kinases, GPCRs) Submit Compound->Screening Panel (e.g., Kinases, GPCRs) Identify Primary Hits Identify Primary Hits Screening Panel (e.g., Kinases, GPCRs)->Identify Primary Hits Dose-Response Confirmation Dose-Response Confirmation Identify Primary Hits->Dose-Response Confirmation Validated Target(s) Validated Target(s) Dose-Response Confirmation->Validated Target(s)

Caption: Workflow for broad target class screening.

Recommendation: A common starting point is the Eurofins SafetyScreen44 or a similar panel, which assesses the compound's activity against a wide range of targets known to be involved in adverse drug reactions.

Transcriptomic Profiling (RNA-Seq)

Rationale: By measuring changes in gene expression following compound treatment, we can infer which cellular pathways are being modulated. This can provide valuable clues about the compound's mechanism of action even if the direct target is not identified.

Protocol Outline:

  • Cell Treatment: Treat a relevant cell line with this compound at a concentration known to elicit a phenotypic response. Include vehicle-treated controls.

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing (NGS).

  • Data Analysis:

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways or gene ontologies.

Tier 3: Target Validation and Biochemical Assays

Once a putative target or pathway has been identified, the final step is to validate this interaction and develop a specific biochemical assay to determine the compound's potency and mechanism of inhibition/activation.

Example Scenario: If transcriptomic analysis suggests that this compound affects a specific metabolic pathway, and a key enzyme in that pathway is identified as a potential target.

Recombinant Protein-Based Enzyme Inhibition Assay

Rationale: This type of assay directly measures the compound's effect on the activity of the purified target protein, providing definitive evidence of a direct interaction.

Protocol: Generic Enzyme Inhibition Assay

  • Reagents:

    • Purified recombinant enzyme of interest.

    • Substrate for the enzyme (ideally one that produces a fluorescent or colorimetric product).

    • Assay buffer optimized for enzyme activity.

    • This compound.

  • Procedure:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add a serial dilution of this compound.

    • Add the enzyme and incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the product over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each compound concentration.

    • Plot the percentage of enzyme inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation:

Assay TypeKey ParametersExample Readout
MTT Assay IC₅₀Absorbance at 570 nm
High-Content Imaging Morphological feature vectorFluorescence intensity, object size/shape
Enzyme Inhibition IC₅₀, KᵢFluorescence, absorbance, or luminescence
Receptor Binding Kₐ, KₑRadiometric or fluorescence-based signal

Conclusion

Developing bioassays for a novel compound like this compound requires a systematic and multi-faceted approach. By starting with broad phenotypic screens and progressively narrowing the focus to specific targets and pathways, researchers can efficiently and effectively elucidate the compound's biological activity. This tiered strategy, combining cell-based assays, "omics" technologies, and biochemical validation, provides a robust framework for navigating the early stages of drug discovery and development.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Caron, F. R., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

  • An, F., et al. (2017). High-Content Screening for Drug Discovery. Engineering. [Link]

  • Subramanian, A., et al. (2017). A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles. Cell. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel.[Link]

safe handling and storage procedures for 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid was publicly available at the time of this writing. The following guidelines have been synthesized from safety data for structurally similar compounds, including various tetrahydropyran and acetic acid derivatives. These procedures should be considered a baseline for safe handling, and a thorough risk assessment should be conducted by researchers based on the specific experimental conditions.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not available, related compounds suggest that it may cause skin, eye, and respiratory irritation. As a carboxylic acid, it should be handled with care to avoid direct contact. The tetrahydropyran moiety is generally considered stable, but the overall reactivity of the compound is not fully characterized.

Potential Hazards:

  • Skin Irritation: May cause irritation upon prolonged or repeated contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

A thorough risk assessment should be performed before commencing any work with this compound. This should consider the quantity of material being used, the nature of the experimental procedure (e.g., heating, aerosol generation), and the potential for exposure.

Safe Handling Procedures

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. For procedures with a risk of dust or aerosol generation, a certified chemical fume hood is mandatory.

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.
Protective Clothing A lab coat or other protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent respiratory irritation.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated clothing should be removed immediately and washed before reuse.

Storage Protocols

Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.

General Storage Conditions
  • Container: Store in a tightly closed container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Light and Heat: Protect from direct sunlight and sources of heat or ignition.

Incompatible Materials

Avoid storage with strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

    • Place the spilled material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound

Caption: Workflow for Safe Handling of this compound.

References

  • Key Organics. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2022). 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, PK02757E-1, 2022/2/7 - Safety Data Sheet.
  • Fisher Scientific. (2020). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
  • University of California Merced. (2012). Glacial Acetic Acid.
  • BASF. (2022). Safety data sheet.
  • Fluorochem. (2024). Safety Data Sheet.

Application Notes & Protocols: Investigating 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Novel Tetrahydropyrans in Modern Perfumery

The tetrahydropyran (THP) scaffold is a recurring motif in the landscape of fragrance chemistry, valued for its ability to impart a diverse range of olfactory experiences, from fresh and green to floral and rosy notes. While established THP derivatives have found their place in the perfumer's palette, the exploration of novel analogues continues to be a fertile ground for innovation. This document provides a comprehensive guide for the scientific evaluation of a novel, uncharacterized molecule: 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid .

These application notes are designed for researchers, scientists, and fragrance development professionals. Rather than presenting a known entity, we will treat this molecule as a case study, outlining a systematic and rigorous approach to unlock its potential as a fragrance ingredient. We will delve into its physicochemical properties, hypothesize its olfactory profile based on structural similarities to patented fragrance molecules, and provide detailed protocols for its comprehensive evaluation, from initial sensory analysis to stability testing in finished formulations. Our objective is to equip the reader with the scientific framework and practical methodologies necessary to assess and integrate novel molecules into the intricate art and science of fragrance creation.

Physicochemical Profile and Synthesis Considerations

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in any formulation.

Key Physicochemical Data

The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C9H16O3-
Molecular Weight 172.22 g/mol -
CAS Number 894789-84-5[1][2]
Appearance (Predicted) Colorless to pale yellow liquid or low melting solidGeneral knowledge of similar compounds
Boiling Point (Predicted) ~250-300 °C at 760 mmHgGeneral knowledge of similar compounds
Solubility (Predicted) Soluble in ethanol, propylene glycol, and other common fragrance solvents. Limited solubility in water.General knowledge of similar compounds
Synthesis Outline

While a specific, scaled-up industrial synthesis for this exact molecule is not publicly documented, a plausible laboratory-scale synthesis can be proposed based on established organic chemistry principles. A common route to substituted tetrahydropyrans involves the Prins cyclization or related acid-catalyzed reactions. The synthesis of related pyran derivatives has been described in various patents, which can serve as a starting point for developing a synthetic route.[3][4][5][6]

Olfactory Profile Hypothesis: An Educated Starting Point

Given the absence of sensory data for this compound, we can formulate a hypothesis based on the olfactory characteristics of structurally related pyran derivatives documented in perfumery patents. The Givaudan patent WO2009130192A1, for instance, describes a range of 2- and 4-substituted tetrahydropyran derivatives with diverse scent profiles, including green, floral, fruity, and rosy notes.[3][4] Another patent, US10040776B2, further supports the utility of pyran derivatives in perfumery.[5]

The presence of the acetic acid moiety suggests the potential for a slightly sour or sharp top note, which could evolve into a more complex character influenced by the tetrahydropyran ring. The methyl group at the 4-position may contribute to a subtle woody or herbaceous undertone. Therefore, we can hypothesize that this compound may possess a complex odor profile with potential green, fruity, and slightly acidic or sharp facets, possibly with a woody or herbaceous background. This initial hypothesis will guide our sensory evaluation strategy.

Comprehensive Evaluation Protocols

The following protocols provide a step-by-step guide for the systematic evaluation of this compound as a potential fragrance ingredient.

Preliminary Solubility and Compatibility Assessment

Objective: To determine the solubility of the target molecule in common fragrance carriers and to observe any immediate signs of incompatibility.

Materials:

  • This compound

  • Ethanol (95% or perfumer's alcohol)

  • Dipropylene glycol (DPG)

  • Isopropyl myristate (IPM)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Protocol:

  • Prepare 10% (w/w) stock solutions of the target molecule in each of the solvents (ethanol, DPG, IPM).

  • For each solvent, weigh 1.0 g of this compound into a clean, dry glass vial.

  • Add 9.0 g of the respective solvent to the vial.

  • Add a small magnetic stir bar and cap the vial tightly.

  • Stir the mixture at room temperature for at least 4 hours.

  • Visually inspect the solutions for clarity, discoloration, or precipitation.

  • If the solution is not clear, gently warm it to 40°C for 30 minutes and observe if the material dissolves. Note the temperature at which complete dissolution occurs.

  • Store the solutions at room temperature and at 4°C for 48 hours and observe for any signs of crystallization or precipitation.

Sensory Analysis and Olfactory Profiling

Objective: To characterize the odor profile of the target molecule and to assess its tenacity and evolution over time.

Materials:

  • 10% solution of this compound in ethanol

  • Standard fragrance smelling strips (blotters)

  • A trained sensory panel (or experienced perfumers)

  • An odor-free evaluation environment

Protocol:

  • Dip a clean smelling strip into the 10% solution of the target molecule, ensuring about 1 cm of the strip is saturated.

  • Allow the solvent to evaporate for approximately 10-15 seconds.

  • Present the strip to the sensory panel for initial evaluation (the "top note"). Panelists should record their impressions using descriptive terms.

  • Evaluate the smelling strip again at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, and 24 hours) to assess the evolution of the scent (the "heart" and "base notes") and its tenacity.

  • Panelists should use a standardized fragrance vocabulary to describe the scent, noting any changes in character or intensity over time.

  • Compile the descriptive terms from all panelists to create a comprehensive olfactory profile.

Workflow for Olfactory Evaluation:

Caption: Workflow for the sensory evaluation of a novel fragrance molecule.

Incorporation into a Model Fragrance Accord

Objective: To assess the blending characteristics of the target molecule and its impact on a simple fragrance composition.

Materials:

  • 10% solution of this compound in ethanol

  • Other fragrance raw materials (e.g., Linalool, Hedione®, Iso E Super®, Galaxolide®)

  • Digital scale

  • Glass beakers and stirring rods

Protocol:

  • Based on the olfactory profile determined in the previous step, design a simple fragrance accord. For a hypothetical green/fruity profile, a simple floral-green accord is a good starting point.

  • Create a control accord without the target molecule.

  • Create a test accord incorporating the target molecule at a specific concentration (e.g., 1-5%).

  • Compare the control and test accords on smelling strips at various time points.

  • Evaluate the impact of the target molecule on the overall scent, noting any synergistic or dissonant effects.

Example Model Formulation (Floral-Green Accord):

IngredientControl Accord (% w/w)Test Accord (% w/w)Olfactory Contribution
Hedione® (Methyl Dihydrojasmonate)3030Elegant, transparent floral (jasmine)
Linalool2020Fresh, floral, woody
Iso E Super®3025Velvety, woody, ambergris-like
Galaxolide® (50% in IPM)2020Clean, powdery, floral musk
This compound (10% in EtOH) 05(To be evaluated)
Total 100 100
Stability Testing Protocols

Objective: To evaluate the stability of the target molecule under accelerated conditions and in a simple consumer product base.[7][8][9]

3.4.1. Accelerated Stability Testing (Heat)

  • Prepare a 1% solution of the target molecule in ethanol.

  • Place one sample in a controlled environment at 40°C and another at room temperature (as a control).

  • Evaluate the color, clarity, and odor of both samples at regular intervals (e.g., 1 week, 2 weeks, 1 month).

  • Any significant changes in the heated sample compared to the control may indicate thermal instability.

3.4.2. Photostability Testing (UV Exposure)

  • Prepare a 1% solution of the target molecule in ethanol in a clear glass vial.

  • Wrap a portion of the vial in aluminum foil to serve as a control.

  • Expose the vial to a controlled UV light source for a specified period (e.g., 8-24 hours).

  • Compare the color and odor of the exposed and unexposed portions of the sample.

3.4.3. Stability in a Simple Base (e.g., Unscented Lotion)

  • Incorporate the target molecule at a typical fragrance concentration (e.g., 0.5%) into an unscented lotion base.

  • Prepare a control sample of the lotion base without the fragrance.

  • Store samples at room temperature and at 40°C.

  • Evaluate the color, viscosity, and odor of the samples weekly for one month.

  • Note any changes in the fragranced lotion compared to the control.

Workflow for Stability Testing:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_testing Stability Conditions cluster_eval Evaluation Prep_EtOH Prepare 1% Solution in Ethanol Heat Accelerated (Heat) 40°C Prep_EtOH->Heat UV Photostability (UV) Prep_EtOH->UV Prep_Lotion Incorporate 0.5% into Unscented Lotion Base Base In-Base Stability (RT & 40°C) Prep_Lotion->Base Eval Monitor Color, Clarity, Odor, Viscosity at Regular Intervals Heat->Eval UV->Eval Base->Eval

Caption: General workflow for fragrance stability testing.

Data Interpretation and Technical Dossier

Upon completion of the evaluation protocols, all data should be compiled into a comprehensive technical dossier for this compound. This document should include:

  • Physicochemical Properties Table: As outlined in section 1.1.

  • Olfactory Profile: A detailed description of the scent, including top, middle, and base notes, tenacity, and any notable characteristics.

  • Performance in Formulation: An assessment of its blending properties and its impact on the model accord.

  • Stability Data: A summary of the results from the heat, UV, and in-base stability tests.

  • Safety and Regulatory Information: (To be sourced from relevant safety assessments as they become available).

This dossier will serve as the primary reference for perfumers and formulators considering the use of this novel ingredient in their creations.

Conclusion: A Framework for Discovery

The protocols and methodologies outlined in this document provide a robust framework for the systematic evaluation of novel molecules like this compound for their potential in fragrance applications. While the journey from a new molecule to a widely used fragrance ingredient is long and requires extensive testing, this guide offers a scientifically sound starting point. By combining a deep understanding of fragrance chemistry with rigorous and methodical evaluation, the potential of this and other novel tetrahydropyran derivatives can be fully explored, paving the way for the next generation of captivating scents.

References

  • Vertex AI Search. (n.d.). How to Master Fragrance Formulation: Perfumer's Secret Guide.
  • Packamor. (n.d.). The Ultimate Guide to Fragrance Formulation: From Brief to Finished Product.
  • Siems, J. T. (n.d.). HOW TO MAKE PERFUME: EAU DE PARFUM. The Scent Strip.
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • News Author. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Blogs - News.
  • Chemical Bull Pvt. Ltd. (2025, October 31). Ultimate Guide To Fragrance Formulation And Perfumery.
  • Entrepreneur's Guide. (2025, March 31). Fragrance formulation The Art of Fragrance Formulation: A Guide for Entrepreneurs.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • National Center for Natural Products Research, et al. (2017).
  • GoToStage.com. (2024, February 16). Sensory Directed Analysis: A Method for Identifying Key Sensory-Active Compounds.
  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction.
  • ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers.
  • Analytical Strategy Course. (2020, November 24). Fragrance : from the smell to the spectrometer.
  • Dixit, S. (2001). Sensory evaluation of fragrances. Soaps, Detergents & Toiletries Review.
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • Google Patents. (n.d.). WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • National Institutes of Health. (n.d.). 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. PubChem.
  • Google Patents. (n.d.). Patents Assigned to Givaudan Corporation.
  • Google Patents. (n.d.). Patents Assigned to Givaudan S.A.
  • European Patent Office. (n.d.). Novel pyran derivatives, their preparation and use thereof in perfumery - EP2112144 A1.
  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • Sigma-Aldrich. (n.d.). 2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid.
  • Justia Patents. (n.d.). Patents Assigned to Firmenich SA.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid 2-acetoxymethyl-5-(acetyl-methyl-amino)-3,6-dimethoxy-tetrahydro-pyran-4-yl ester.
  • Googleapis.com. (n.d.). (51) International Patent Classification: (21) International Application Number: PCT/EP2020/073350 (22) International Filing D.
  • ChemicalBook. (n.d.). TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis.
  • Biosynth. (n.d.). 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid | 894789-84-5 | UKB78984.
  • Google Patents. (n.d.). Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.
  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online.
  • RIFM. (2022).
  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Google Patents. (n.d.). JP2017530126A - Use of cis- or trans- (2-isobutyl-4-methyltetrahydropyran-4-yl) acetate pure as isomer or highly isomer-enriched.
  • National Institutes of Health. (n.d.). 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid. PubChem.
  • ChemWhat. (n.d.). 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid CAS#: 894789-84-5.
  • European Patent Office. (n.d.). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT.
  • The Fragrance Conservatory. (n.d.). Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran.
  • Turito. (2022, August 9). Acetic Acid - Structure, Properties, Uses.
  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0.
  • Google Patents. (n.d.). WO2023247599A1 - Fragrance compositions having long-lasting trail performance.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information provided herein is based on established synthetic methodologies and practical insights from the field.

I. Overview of Synthetic Strategies

The synthesis of this compound and its derivatives is a key process in the development of various compounds, particularly in the fragrance and pharmaceutical industries. The tetrahydropyran (THP) ring is a common motif in many natural products.[1][2] Several synthetic routes have been reported, often involving the formation of the tetrahydropyran ring as a crucial step. Common strategies include Prins-type cyclization, intramolecular allylation, and palladium-catalyzed C-H activation.[3]

A prevalent approach involves the reaction of an appropriate aldehyde with an alcohol, often catalyzed by an acid. For instance, 2-ethylbutyraldehyde and 3-methyl-3-buten-1-ol can be reacted in the presence of an acetic acid/trifluoroacetic acid mixture to form a pyranol intermediate.[4][5] Subsequent oxidation of the alcohol functionality and manipulation of the side chain lead to the desired acetic acid derivative.

Generalized Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., Aldehyde, Alcohol) B Cyclization (e.g., Prins Reaction) A->B Acid Catalyst C Intermediate (e.g., Tetrahydropyranol) B->C D Purification (Optional) C->D E Side Chain Modification (e.g., Oxidation) C->E D->E F Final Product (this compound) E->F G Purification F->G

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Low yield of the initial cyclization reaction to form the tetrahydropyran ring.

Potential Causes:

  • Inefficient Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may lead to slow reaction rates or the formation of side products.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction kinetics and the stability of the intermediates.

  • Poor Quality of Starting Materials: Impurities in the aldehyde or alcohol can interfere with the reaction.

  • Equilibrium Limitations: The cyclization reaction may be reversible, leading to an equilibrium mixture that does not favor the product.

Solutions:

  • Catalyst Optimization:

    • Screening: Experiment with different Brønsted or Lewis acid catalysts. Montmorillonite K10 has been shown to be an effective heterogeneous catalyst for similar reactions.[4]

    • Concentration: Titrate the catalyst concentration to find the optimal balance between reaction rate and side product formation.

  • Temperature Control:

    • Carefully control the reaction temperature. While heating can increase the reaction rate, excessive heat may lead to decomposition. Running the reaction at a moderate temperature (e.g., 80°C) has been reported to be effective.[4]

  • Starting Material Purity:

    • Ensure the purity of the starting aldehyde and alcohol using techniques like distillation or chromatography before use.

  • Driving the Equilibrium:

    • If the reaction is reversible, consider removing a byproduct (e.g., water) as it is formed, using a Dean-Stark apparatus, to drive the equilibrium towards the product.

ParameterRecommended RangeRationale
Catalyst Montmorillonite K10, Acetic Acid/TFAProven efficacy in similar pyran syntheses.[4]
Temperature 50-80°CBalances reaction rate and minimizes decomposition.[4][6]
Solvent Toluene, Dichloromethane (DCM)Toluene allows for azeotropic removal of water.
Question 2: Formation of significant impurities during the reaction.

Potential Causes:

  • Side Reactions: The reaction conditions may promote side reactions such as polymerization of the starting materials, elimination reactions, or the formation of isomeric byproducts.

  • Over-oxidation or Incomplete Oxidation: During the side-chain modification step, using an inappropriate oxidizing agent or reaction time can lead to a mixture of products.

  • Instability of Intermediates: Some intermediates in the synthetic pathway may be unstable and prone to decomposition under the reaction conditions.

Solutions:

  • Control of Reaction Conditions:

    • Stoichiometry: Use a precise stoichiometry of reactants to minimize unreacted starting materials that could lead to side products.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.

  • Choice of Reagents:

    • For the oxidation step, select a mild and selective oxidizing agent. For example, Pyridinium Dichromate (PDC) is a known reagent for oxidizing alcohols to carboxylic acids.[1]

  • Purification of Intermediates:

    • It may be beneficial to purify the intermediate tetrahydropyranol before proceeding to the next step.[4][5] This can be achieved through distillation or column chromatography.

Question 3: Difficulty in purifying the final product.

Potential Causes:

  • Similar Polarity of Product and Impurities: If the byproducts have a similar polarity to the desired product, separation by standard chromatographic techniques can be challenging.

  • Thermal Instability: The product may be thermally labile, making purification by distillation difficult.

  • Formation of Emulsions during Extraction: The presence of both polar (carboxylic acid) and non-polar (tetrahydropyran ring) moieties can lead to the formation of stable emulsions during aqueous workup.

Solutions:

  • Advanced Chromatographic Techniques:

    • Consider using preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.

    • Alternatively, derivatization of the carboxylic acid to an ester can change its polarity, potentially making chromatographic separation from non-polar impurities easier. The ester can then be hydrolyzed back to the acid.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Acid-Base Extraction: Utilize the acidic nature of the product. Extract the crude product into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate or extract the pure product.

  • Breaking Emulsions:

    • During workup, the addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis? A1: The overall yield can vary significantly depending on the specific route and optimization of each step. Published syntheses of similar tetrahydropyran derivatives report yields ranging from moderate to good. For instance, a two-step process involving cyclization and subsequent modification might have an overall yield in the range of 40-60% after careful optimization.

Q2: How can I confirm the structure of the final product? A2: A combination of spectroscopic techniques is essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Q3: Are there any stereochemical considerations in this synthesis? A3: Yes, the formation of the tetrahydropyran ring can lead to the formation of diastereomers (cis and trans isomers).[4][5] The ratio of these isomers can be influenced by the reaction conditions and the catalyst used. Chiral catalysts can be employed to achieve enantioselective synthesis if a specific stereoisomer is desired.[6] The stereochemistry can be determined using advanced NMR techniques (e.g., NOESY) or by X-ray crystallography if a suitable crystal can be obtained.

Q4: What are the safety precautions I should take during this synthesis? A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids and oxidizing agents with extreme care.

  • Be aware of the flammability of organic solvents.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

IV. Experimental Protocols

Example Protocol: Synthesis of a Tetrahydropyranol Intermediate

This protocol is a general example based on reported procedures for similar compounds.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylbutyraldehyde (1.0 eq.) and 3-methyl-3-buten-1-ol (1.0 eq.) in toluene.

  • Catalyst Addition: Add Montmorillonite K10 (10% by weight of the limiting reagent).

  • Reaction: Heat the mixture to 80°C and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the 2-(1-ethyl-propyl)-4-methyl-tetrahydro-pyran-4-ol.

Example Protocol: Conversion to the Acetic Acid Derivative

This is a generalized protocol and may require optimization.

  • Oxidation: Dissolve the purified tetrahydropyranol intermediate in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Pyridinium Dichromate (PDC) in portions.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the resulting carboxylic acid by column chromatography or acid-base extraction.

V. References

  • US10040776B2 - Pyran derivatives and their preparation - Google Patents. --INVALID-LINK--

  • TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - ChemicalBook. --INVALID-LINK--

  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid - MedCrave online. --INVALID-LINK--

  • Novel pyran derivatives, their preparation and use thereof in perfumery - European Patent Office EP2112144 A1 - Googleapis.com. --INVALID-LINK--

  • Tetrahydropyran synthesis - Organic Chemistry Portal. --INVALID-LINK--

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. --INVALID-LINK--

  • Recent Advances in the Synthesis of 2H-Pyrans - MDPI. --INVALID-LINK--

  • 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - EPO. --INVALID-LINK--

  • 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid - PubChem - NIH. --INVALID-LINK--

  • WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives - Google Patents. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Common Issues in Pyran Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for pyran ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Pyran and its derivatives are fundamental components in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

Part 1: Low Yields and Incomplete Reactions

Low product yield is one of the most frequently encountered issues in pyran synthesis. The root causes can range from suboptimal reaction conditions to equilibrium-related problems.

FAQ 1: My reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in pyran synthesis can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The delicate interplay of solvent, temperature, and reaction time is paramount for successful pyran synthesis.[3][4]

    • Solvent Choice: The solvent must be appropriate for the solubility of all reactants and compatible with the reaction mechanism. For instance, polar aprotic solvents like DMF or DMSO are often employed in base-catalyzed reactions.[3] In some multi-component reactions, greener solvents like ethanol or even water have proven effective.[5][6]

    • Temperature: Temperature can have a dual effect. While higher temperatures can increase the reaction rate, they can also promote side reactions or even the retro-Diels-Alder reaction, leading to product decomposition.[7] It is essential to find the optimal temperature that provides a reasonable conversion rate without degrading the product.[7][8]

    • Reaction Time: Incomplete reactions are a common culprit for low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to ensure the reaction has reached completion.[3] Conversely, excessively long reaction times can lead to the formation of byproducts.[3]

  • Purity of Starting Materials: Impurities in reactants and solvents can significantly interfere with the reaction, leading to lower yields or the formation of unwanted side products.[4] Always ensure the purity of your reagents and use dry solvents when necessary.

  • Equilibrium with Open-Chain Isomers: Some pyran structures, particularly 2H-pyrans, can exist in equilibrium with their open-chain valence isomers (1-oxatrienes).[3] To favor the formation of the desired pyran ring, reaction conditions may need to be optimized to shift this equilibrium.[9]

Troubleshooting Workflow for Low Yields:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction change_solvent Screen Different Solvents optimize_conditions->change_solvent check_catalyst Investigate Catalyst Activity optimize_conditions->check_catalyst adjust_temp Adjust Temperature monitor_reaction->adjust_temp Incomplete Reaction adjust_time Adjust Reaction Time monitor_reaction->adjust_time Slow Reaction solution Improved Yield adjust_temp->solution adjust_time->solution change_solvent->solution check_catalyst->solution

Caption: Troubleshooting workflow for addressing low yields in pyran synthesis.

Part 2: Side Reactions and Impurity Formation

The formation of unexpected byproducts is a common challenge that complicates purification and reduces the overall efficiency of the synthesis.

FAQ 2: I am observing significant side product formation in my reaction. What are the likely competing pathways?

Side reactions are highly dependent on the specific synthetic route employed. Understanding the potential competing pathways is key to mitigating their impact.

Common Side Reactions:

  • Competing Rearrangements: In certain reactions, such as Prins-type cyclizations for the synthesis of tetrahydropyranones, an oxonia-Cope rearrangement can be a competing pathway that leads to undesired byproducts.[4]

  • Over-oxidation or Incomplete Oxidation: If the synthesis involves an oxidation step, both over-oxidation and incomplete oxidation can lead to a mixture of products that are difficult to separate from the desired pyran.[10]

  • Dimerization or Polymerization: Some reactive intermediates, particularly in the presence of certain catalysts or at elevated temperatures, can undergo dimerization or polymerization, reducing the yield of the target molecule.

  • Formation of Acyclic Byproducts: As mentioned earlier, the equilibrium between the cyclic pyran and its open-chain isomer can sometimes favor the acyclic form, which may then undergo other reactions, leading to a complex product mixture.[3][9]

Strategies to Minimize Side Reactions:

StrategyDescriptionKey Considerations
Temperature Control Lowering the reaction temperature can often disfavor side reactions with higher activation energies.[7]May require longer reaction times.
Catalyst Selection Choosing a more selective catalyst can promote the desired reaction pathway over competing ones.[11]Requires screening of different catalysts and ligands.
Control of Stoichiometry Using a slight excess of one reactant can sometimes help to drive the reaction to completion and minimize side reactions involving the limiting reagent.[7]May complicate purification if the excess reactant is difficult to remove.
Use of Additives Certain additives can suppress specific side reactions. For example, in some cases, a mild base can be used to neutralize acidic byproducts that may catalyze decomposition.Additives must be compatible with the main reaction.

Part 3: Catalyst-Related Issues

The catalyst is often the heart of the pyran synthesis, and its performance is critical for success.

FAQ 3: My reaction is not proceeding, and I suspect an issue with my catalyst. What should I check?

Catalyst inefficiency or deactivation can bring a reaction to a halt. A systematic check of catalyst-related factors is necessary.

Common Catalyst Problems and Solutions:

  • Inappropriate Catalyst Choice: The type of catalyst can dramatically influence the outcome of the reaction. For instance, in palladium-catalyzed syntheses, the choice of ligand is crucial for stabilizing the active palladium species.[3] For multicomponent reactions, a wide range of catalysts have been reported, from metal nanoparticles to organocatalysts, and the optimal choice is substrate-dependent.[12][13]

  • Insufficient Catalyst Loading: Inadequate catalyst loading will result in incomplete conversion.[3] The optimal catalyst concentration should be determined experimentally, but typical loadings can range from 1 to 20 mol%.[14]

  • Catalyst Deactivation (Poisoning): Catalysts can be deactivated by impurities in the starting materials or solvents.[4][15] Common catalyst poisons include sulfur compounds, halides, and certain organic functional groups that can strongly bind to the catalyst's active sites.[15][16]

    • Prevention: Ensure the use of high-purity reagents and solvents. If necessary, pass solvents through a column of activated alumina to remove potential inhibitors.

    • Regeneration: In some cases, catalysts can be regenerated. For example, alumina-supported catalysts used in dihydropyran synthesis can be reactivated by heating to burn off adsorbed tars.[17]

Visualizing a Catalytic Cycle: Hetero-Diels-Alder Reaction

Hetero_Diels_Alder Diene 1-Oxa-1,3-butadiene (Electron-poor) Activated_Diene Activated Diene-Catalyst Complex Diene->Activated_Diene Dienophile Enol Ether (Electron-rich) Transition_State [4+2] Cycloaddition Transition State Dienophile->Transition_State Catalyst Lewis Acid Catalyst (e.g., Cu(II)-box) Catalyst->Activated_Diene Activated_Diene->Transition_State Product Dihydropyran Product Transition_State->Product Regen_Catalyst Regenerated Catalyst Transition_State->Regen_Catalyst Regen_Catalyst->Catalyst Enters next cycle

Caption: A simplified catalytic cycle for a Lewis acid-catalyzed hetero-Diels-Alder reaction.[18][19]

Part 4: Product Purification

Even with a successful reaction, isolating the pure pyran derivative can be a significant hurdle.

FAQ 4: I have a complex mixture after my reaction. What are the best methods for purifying my pyran product?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.[20]

Common Purification Techniques:

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[10]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A solvent system (e.g., hexane/ethyl acetate) is chosen to provide good separation of the components on a TLC plate before scaling up to a column.

  • Recrystallization: This is an excellent method for obtaining highly pure, crystalline products, especially when dealing with small amounts of impurities.[10]

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds like dicarboxylic acids, water can be a good choice.[10]

  • Distillation: For volatile, thermally stable pyran derivatives, distillation (often under vacuum) can be an effective purification method.[20]

Step-by-Step Protocol: Purification by Column Chromatography

  • TLC Analysis: First, analyze the crude reaction mixture by TLC to determine an appropriate solvent system that gives good separation between the product and impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen solvent system. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.[10]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyran derivative.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for 2H-pyran-2-one synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of tetrahydropyranones.
  • Royal Society of Chemistry. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst.
  • AIP Publishing. (n.d.). Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid.
  • ResearchGate. (n.d.). The optimization reaction condition for the synthesis of 4H-pyran 4c.
  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of spir-4H-pyran-3,3-oxindole] a.
  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.
  • BenchChem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one.
  • ACS Publications. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.
  • Organic Syntheses. (n.d.). 2,3-dihydropyran.
  • ResearchGate. (n.d.). Traditional synthetic approaches of dihydropyran compounds.
  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.
  • ACS Publications. (2023). One-Pot Synthesis of Dihydropyrans via CO2 Reduction and Domino Knoevenagel/oxa-Diels–Alder Reactions. Organic Letters.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Google Patents. (n.d.). US8748594B2 - Process for the preparation and purification of topiramate.
  • National Institutes of Health. (n.d.). Isolation and Purification of Pyranose 2-Oxidase from Phanerochaete chrysosporium and Characterization of Gene Structure and Regulation.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Diels-Alder reactions.
  • ACS Publications. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.
  • PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis.
  • National Institutes of Health. (n.d.). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes.
  • Taylor & Francis Online. (n.d.). Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst.
  • ResearchGate. (n.d.). Examples of pyran molecules with biological activities.
  • Semantic Scholar. (n.d.). SYNTHETIC APPROACHES TO THE 4H-PYRAN RING.
  • YouTube. (2025). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives.
  • RSC Publishing. (n.d.). Domino aza/oxa-hetero-Diels–Alder reaction for construction of novel spiro[pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7,5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQtSMhve4TDZvDBgY5kI_Xvxj0p-89LTYyLGon4QV_0do2x6YE3kYYVzL_BW7Ku9SJk-7wXly1r4ZOyNvuX2mPDtcgWRv2Be4T0qhC9UtViRoNGig6oB1IZIFbFwb6EVNZboMaojEij-6oZcXDdVdQLA0sc01ffmNwR5l
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
  • PubMed. (2009). Unexpected regioselectivity in the synthesis of pyranonaphthoquinone via the Diels-Alder reaction. Organic Letters.
  • ResearchGate. (n.d.). Cascade of the acylation/intramolecular oxo-Diels–Alder reaction for the diastereoselective synthesis of thienyl substituted hexahydropyrano[3,4–c]pyrrole-1,6-diones | Request PDF.

Sources

identifying and minimizing byproducts in 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to effectively identify and minimize byproducts, thereby optimizing their synthetic protocols.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route commencing from 4-methyltetrahydro-2H-pyran-4-one.

Scenario 1: Low Yield of the Intermediate Ethyl 2-hydroxy-2-(4-methyltetrahydro-2H-pyran-4-yl)acetate in the Reformatsky Reaction

Question: I am performing a Reformatsky reaction with 4-methyltetrahydro-2H-pyran-4-one and ethyl bromoacetate, but my yield of the desired β-hydroxy ester is consistently low. What are the potential causes and how can I improve it?

Answer:

A low yield in the Reformatsky reaction is a common issue that can often be traced back to several key factors related to the reagents and reaction conditions. The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from ethyl bromoacetate and zinc, which then adds to the ketone.[1][2][3][4][5][6]

Potential Causes & Solutions:

  • Inactive Zinc: The most frequent cause of a sluggish or failed Reformatsky reaction is the deactivation of the zinc metal surface by a layer of zinc oxide.

    • Troubleshooting Protocol: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by water, methanol, and finally anhydrous ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.[6] A zinc-copper couple, prepared by treating zinc dust with a copper acetate solution, can also enhance reactivity.[7]

  • Presence of Water: The organozinc intermediate is highly sensitive to moisture. Even trace amounts of water in the solvent or on the glassware can quench the reagent and significantly reduce the yield.

    • Troubleshooting Protocol: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Side Reaction: Wurtz-type Coupling: The Reformatsky reagent can react with unreacted ethyl bromoacetate in a Wurtz-type coupling reaction to form diethyl succinate.[8][9] This side reaction is more prevalent if the addition of the organozinc reagent to the ketone is slow.

    • Troubleshooting Protocol: Maintain a slow, controlled addition of the ethyl bromoacetate to the zinc suspension to ensure the organozinc reagent is formed in the presence of the ketone. This minimizes the concentration of the organozinc reagent available for self-condensation.

Scenario 2: Formation of an Unexpected Dehydrated Byproduct during the Reformatsky Reaction

Question: During the workup of my Reformatsky reaction, I've isolated a significant amount of what appears to be ethyl 2-(4-methyltetrahydro-2H-pyran-4-ylidene)acetate, the dehydrated product, instead of the expected β-hydroxy ester. Why is this happening?

Answer:

The formation of the α,β-unsaturated ester is a common byproduct, often resulting from dehydration of the desired β-hydroxy ester during the reaction or workup.[10]

Potential Causes & Solutions:

  • Acidic Workup Conditions: The workup for a Reformatsky reaction typically involves the addition of an acidic solution to quench the reaction and dissolve the zinc salts. If the acidic conditions are too harsh or the exposure time is prolonged, it can promote the elimination of the hydroxyl group.

    • Troubleshooting Protocol: Employ a milder acidic workup. Instead of strong mineral acids, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally sufficient to hydrolyze the zinc alkoxide and dissolve the zinc salts without causing significant dehydration. Keep the temperature low during the workup by performing it in an ice bath.

  • Elevated Reaction Temperature: Running the Reformatsky reaction at excessively high temperatures can also favor the dehydration of the product.

    • Troubleshooting Protocol: While some heat is often required to initiate the reaction, maintain a gentle reflux. Overheating should be avoided. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Scenario 3: Incomplete Hydrolysis of the Ester to the Carboxylic Acid

Question: I am attempting to hydrolyze the intermediate ester to the final carboxylic acid product using aqueous sodium hydroxide, but the reaction is incomplete, and I have a mixture of the ester and the carboxylate salt. How can I drive the reaction to completion?

Answer:

Ester hydrolysis, or saponification, is a reversible reaction in its initial stages.[11][12] Incomplete hydrolysis is often due to insufficient reaction time, temperature, or concentration of the base.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered esters can be slow at room temperature.

    • Troubleshooting Protocol: Increase the reaction temperature by heating the mixture to reflux. Monitor the reaction by TLC until the starting ester is no longer visible. Ensure a sufficient reaction time, which can range from a few hours to overnight depending on the substrate.

  • Biphasic Reaction Mixture: If the ester is not fully soluble in the aqueous base, the reaction rate will be limited by the interfacial area between the two phases.

    • Troubleshooting Protocol: Add a co-solvent such as methanol, ethanol, or THF to create a homogeneous reaction mixture.[13] This will significantly increase the rate of hydrolysis.

  • Insufficient Base: The hydrolysis consumes one equivalent of hydroxide per mole of ester. Using a stoichiometric amount may not be sufficient to drive the reaction to completion, especially if there are other acidic impurities.

    • Troubleshooting Protocol: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the equilibrium favors the formation of the carboxylate salt.

II. Frequently Asked Questions (FAQs)

Q1: What is a plausible and efficient synthetic route for this compound?

A common and effective approach involves a three-step sequence starting from 4-methyltetrahydro-2H-pyran-4-one:

  • Reformatsky Reaction: Reacting 4-methyltetrahydro-2H-pyran-4-one with an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc to form ethyl 2-hydroxy-2-(4-methyltetrahydro-2H-pyran-4-yl)acetate.[1][2][3][4][5][6]

  • Dehydration: Elimination of the hydroxyl group from the β-hydroxy ester to yield ethyl 2-(4-methyltetrahydro-2H-pyran-4-ylidene)acetate. This can often be achieved by treatment with a mild acid or by heating.

  • Hydrolysis: Saponification of the resulting α,β-unsaturated ester with a base (e.g., NaOH), followed by an acidic workup to yield the final product, this compound.[11]

Q2: What are the key byproducts to look out for in this synthesis?

The table below summarizes the most common byproducts, their origin, and their molecular weight.

Byproduct NameOriginMolecular Weight ( g/mol )
Diethyl succinateWurtz-type coupling of ethyl bromoacetate174.20
4-Methyltetrahydro-2H-pyran-4-olReduction of the starting ketone116.16
Ethyl 2-(4-methyltetrahydro-2H-pyran-4-ylidene)acetateDehydration of the β-hydroxy ester intermediate198.25
Unreacted 4-methyltetrahydro-2H-pyran-4-oneIncomplete reaction114.14
Unreacted ethyl bromoacetateIncomplete reaction167.00

Q3: What analytical techniques are best suited for identifying these byproducts?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components in the reaction mixture. The fragmentation patterns in the mass spectra can help elucidate the structures of the byproducts.[14][15][16] For instance, tetrahydropyran derivatives often show characteristic fragmentation patterns involving the loss of side chains and ring opening.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and identification of impurities.[18][19][20] The chemical shifts and coupling constants of the protons on the tetrahydropyran ring can provide detailed structural information.[21][22] For example, the protons adjacent to the oxygen atom in the tetrahydropyran ring typically appear in the 3.5-4.0 ppm region in the ¹H NMR spectrum.[21][22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of the reaction by observing the disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹) and the appearance of the hydroxyl stretch (broad, around 3400 cm⁻¹) in the β-hydroxy ester intermediate, and finally the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) in the final product.

Q4: How can I effectively purify the final product, this compound?

Purification of the final carboxylic acid can be achieved through several methods:

  • Extraction: After acidification of the hydrolysis reaction mixture, the carboxylic acid can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid to prevent tailing) is typically used.

III. Experimental Protocols & Visualizations

Detailed Protocol: Synthesis of this compound

This protocol outlines the synthesis via the Reformatsky reaction.

Step 1: Reformatsky Reaction

G cluster_0 Step 1: Reformatsky Reaction A 4-Methyltetrahydro-2H-pyran-4-one + Ethyl Bromoacetate D Reaction Mixture A->D B Activated Zinc B->D C Anhydrous THF C->D E Ethyl 2-hydroxy-2-(4-methyltetrahydro-2H-pyran-4-yl)acetate D->E Reflux G cluster_1 Step 2 & 3: Dehydration & Hydrolysis F Crude β-Hydroxy Ester H Ethyl 2-(4-methyltetrahydro-2H-pyran-4-ylidene)acetate F->H Dehydration G Mild Acid (e.g., p-TsOH) G->H J Carboxylate Salt H->J Hydrolysis I NaOH (aq) I->J L This compound J->L Acidification K HCl (aq) K->L

Caption: Workflow for dehydration and hydrolysis.

  • The crude β-hydroxy ester can often be dehydrated by heating with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

  • Alternatively, the crude product from the Reformatsky reaction can be directly subjected to hydrolysis.

  • Dissolve the crude ester in a mixture of THF and methanol.

  • Add an excess of 2 M aqueous NaOH (3 eq).

  • Heat the mixture to reflux and monitor by TLC until the ester is consumed.

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.

  • Purify by column chromatography or crystallization.

Logical Relationship of Byproduct Formation

G Starting Materials 4-Methyltetrahydropyran-4-one + Ethyl Bromoacetate Reformatsky Reaction Reformatsky Reaction Starting Materials->Reformatsky Reaction Desired Product This compound Reformatsky Reaction->Desired Product Main Pathway Byproduct1 Wurtz Coupling Product (Diethyl Succinate) Reformatsky Reaction->Byproduct1 Side Reaction Byproduct2 Dehydrated Intermediate Reformatsky Reaction->Byproduct2 Side Reaction Byproduct3 Unreacted Starting Materials Reformatsky Reaction->Byproduct3 Incomplete Reaction

Caption: Byproduct formation pathways.

IV. References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link] [11]2. J&K Scientific LLC. (2021). Reformatsky Reaction. [Link] [7]3. NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. (n.d.). Purification of high boiling esters.

  • Reddit. (2023). Reformatsky reaction yield improvement. [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link] [2]14. Wikipedia. (n.d.). Wurtz reaction. [Link] [8]15. Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link] [18]16. Scribd. (n.d.). Reformatsky Reaction. [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. [Link] [14]28. National Institute of Standards and Technology. (n.d.). Tetrahydropyran. [Link] [17]29. Pure. (n.d.). Dehydration reactions in polyfunctional natural products. [Link] [10]30. ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link] [15]31. PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link] [16]32. Wikipedia. (n.d.). Organic chemistry. [Link]

  • Aidic. (n.d.). Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis. [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic. [Link]

Sources

optimization of reaction conditions for preparing 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimization of Reaction Conditions for Preparing 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, increase yields, and ensure the purity of your final product. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing this compound?

A1: The most widely employed and adaptable method for the synthesis of this compound is the malonic ester synthesis.[1] This classical approach involves the alkylation of a malonate diester with a suitable electrophile containing the 4-methyltetrahydro-2H-pyran-4-yl moiety, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired carboxylic acid.[2][3] This method is favored for its reliability and the relative ease of introducing the acetic acid side chain.

Q2: What are the critical stages in the malonic ester synthesis of this compound that require careful optimization?

A2: The three most critical stages are:

  • Alkylation: The formation of the carbon-carbon bond between the malonate enolate and the tetrahydropyran electrophile. Key parameters to control are the choice of base, solvent, temperature, and the reactivity of the electrophile.

  • Saponification (Ester Hydrolysis): The conversion of the dialkylated malonate ester to the corresponding dicarboxylate salt. Reaction completeness and avoidance of side reactions are the primary goals.[4][5]

  • Decarboxylation: The removal of one of the carboxyl groups to form the final product. Temperature control is crucial to ensure complete reaction without product degradation.[6][7]

Q3: How can I monitor the progress of the reaction at each stage?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. You should see the disappearance of the starting materials and the appearance of the product spot. For more detailed analysis, especially for identifying impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the intermediates and the final product.

Overall Synthesis Workflow

The synthesis of this compound via malonic ester synthesis can be visualized as a three-stage process.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Decarboxylation start Diethyl Malonate + NaOEt enolate Enolate Formation start->enolate Deprotonation alkylation Alkylation with 4-(chloromethyl)-4-methyl-tetrahydropyran enolate->alkylation SN2 Attack product1 Diethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)malonate alkylation->product1 product1_h Diethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)malonate saponification Saponification (e.g., NaOH, H₂O, Heat) product1_h->saponification dicarboxylate Disodium 2-(4-methyltetrahydro-2H-pyran-4-yl)malonate saponification->dicarboxylate acidification Acidification (e.g., HCl) dicarboxylate->acidification malonic_acid Substituted Malonic Acid acidification->malonic_acid malonic_acid_d Substituted Malonic Acid decarboxylation Thermal Decarboxylation (Heat) malonic_acid_d->decarboxylation - CO₂ final_product This compound decarboxylation->final_product Troubleshooting_Tree General Troubleshooting Decision Tree start Low Yield or Impure Product check_sm Check Purity of Starting Materials (NMR, GC-MS) start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure check_alkylation Analyze Alkylation Step (TLC, LC-MS) sm_pure->check_alkylation dialkylation Dialkylation Observed? check_alkylation->dialkylation yes_dialkyl Use Excess Malonate dialkylation->yes_dialkyl Yes no_dialkyl No Dialkylation dialkylation->no_dialkyl No check_hydrolysis Analyze Hydrolysis Step (TLC, LC-MS) no_dialkyl->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis yes_incomplete Increase Base/Time/Temp incomplete_hydrolysis->yes_incomplete Yes no_incomplete Hydrolysis is Complete incomplete_hydrolysis->no_incomplete No check_decarboxylation Analyze Decarboxylation (TLC, ¹H NMR) no_incomplete->check_decarboxylation incomplete_decarbox Incomplete Decarboxylation? check_decarboxylation->incomplete_decarbox yes_incomplete_decarbox Increase Temp/Time incomplete_decarbox->yes_incomplete_decarbox Yes no_incomplete_decarbox Decarboxylation is Complete incomplete_decarbox->no_incomplete_decarbox No purification Optimize Purification (Recrystallization/Chromatography) no_incomplete_decarbox->purification

Sources

Technical Support Center: Purification of Polar Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a senior application scientist, I've compiled this resource based on both fundamental scientific principles and extensive field experience to provide you with practical, actionable solutions.

The inherent polarity of acetic acid derivatives, stemming from the carboxylic acid group and other polar functionalities, presents a unique set of purification challenges. These molecules often exhibit high water solubility, poor retention on traditional reversed-phase chromatography media, and potential instability under certain conditions. This guide will address these common issues in a direct question-and-answer format, providing not just "what to do," but "why you're doing it."

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography

Question 1: My polar acetic acid derivative shows little to no retention on my C18 column and elutes in the void volume. What's happening and how can I fix it?

Answer: This is a classic problem when dealing with highly polar compounds on traditional reversed-phase (RP) columns like C18.[1][2] The nonpolar stationary phase of the C18 column cannot effectively interact with and retain your highly polar analyte, causing it to travel with the polar mobile phase front and elute quickly.[1]

Troubleshooting Steps:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[1][3] It utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[1][3][4] In HILIC, water acts as the strong, eluting solvent.[4]

  • Employ a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases that are modified with polar groups. This modification makes them more compatible with highly aqueous mobile phases and helps prevent "phase collapse," where the C18 chains fold in on themselves in a high-water environment, leading to a loss of retention.[2]

  • Use Ion-Pairing Agents: For ionizable acetic acid derivatives, adding an ion-pairing agent to the mobile phase can increase retention on a C18 column. The ion-pairing agent, which has a hydrophobic part and an ionic part, forms a neutral complex with your charged analyte, increasing its affinity for the nonpolar stationary phase. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS) detection.[1]

  • Adjust Mobile Phase pH: For acidic compounds, working at a pH below the pKa of the carboxylic acid group will ensure it is in its neutral, protonated form, which can increase its retention on a reversed-phase column.[5]

Question 2: I'm seeing poor peak shape (tailing or fronting) for my acetic acid derivative during chromatography. What are the likely causes and solutions?

Answer: Poor peak shape is often indicative of secondary interactions between your analyte and the stationary phase, or issues with your mobile phase or sample solvent.

Troubleshooting Steps:

  • Check for Secondary Interactions: Free silanol groups on silica-based columns can interact with the polar groups of your analyte, leading to peak tailing.

    • Solution: Use a well-endcapped column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups and reduce these unwanted interactions.

  • Optimize Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep your analyte in a single ionic state. If the pH is close to the pKa of your compound, you may have a mixture of ionized and neutral forms, which can lead to broadened or split peaks.

  • Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is much stronger (more eluting power) than your mobile phase can cause peak distortion.[6] Whenever possible, dissolve your sample in the initial mobile phase.[6]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of your sample.

Crystallization

Question 3: I'm struggling to crystallize my polar acetic acid derivative. It either oils out or remains stubbornly in solution. What strategies can I try?

Answer: The high polarity and often strong interactions with solvents can make crystallization challenging. The key is to carefully control the supersaturation of your solution.

Troubleshooting Steps:

  • Solvent Selection is Crucial:

    • Single Solvent: Acetic acid itself can be a good crystallization solvent for some organic compounds due to its high boiling point and ability to dissolve a range of molecules.[7]

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., a nonpolar solvent like hexane or a less polar solvent like diethyl ether) until the solution becomes slightly turbid. Gently heat to redissolve and then allow to cool slowly.

  • Vapor Diffusion: This is an excellent technique for small amounts of material.[8] Dissolve your compound in a small vial with a suitable solvent. Place this inner vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the inner vial, gradually inducing crystallization.[8]

  • pH Adjustment: If your derivative is a salt, you can try to neutralize it to its free acid form, which may be less soluble and more amenable to crystallization. Conversely, forming a salt of a neutral compound with a suitable base can sometimes facilitate crystallization through stronger hydrogen bonding interactions.[8]

  • Seeding: If you have a small crystal of your desired compound, adding it to a saturated solution can induce further crystallization.[8]

Liquid-Liquid Extraction

Question 4: I'm having trouble extracting my polar acetic acid derivative from an aqueous solution into an organic solvent. My recovery is very low. How can I improve this?

Answer: The high water solubility of polar acetic acid derivatives makes their extraction into a less polar organic phase inefficient. The goal is to modify the polarity of your compound to favor the organic phase.

Troubleshooting Steps:

  • pH Adjustment (Acid-Base Extraction): This is the most powerful technique for ionizable compounds.[9]

    • To extract an acidic compound into the organic phase: Lower the pH of the aqueous solution to at least two pH units below the pKa of your carboxylic acid. This will protonate the carboxylate group, making the molecule neutral and less polar, thus increasing its solubility in the organic solvent.[10]

    • To extract an acidic compound into the aqueous phase (for purification from non-polar impurities): Increase the pH of the solution to at least two pH units above the pKa. This will deprotonate the carboxylic acid, forming a charged carboxylate salt that is much more soluble in the aqueous phase.[10][11]

  • "Salting Out": Adding a high concentration of an inert salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of your polar organic compound in the aqueous layer and promote its partitioning into the organic phase.[11]

  • Choice of Organic Solvent: While you need an immiscible organic solvent, for more polar analytes, you may need to use a more polar extraction solvent to improve recovery.[11] For example, ethyl acetate is more polar than hexane and may be more effective.

Part 2: Experimental Protocols & Workflows

Protocol 1: HILIC Purification of a Highly Polar Acetic Acid Derivative

This protocol provides a general workflow for developing a HILIC method for the purification of a polar acetic acid derivative that fails to retain on a C18 column.

Materials:

  • HPLC or Flash Chromatography system

  • HILIC column (e.g., silica, amino, or diol-bonded)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Mobile phase modifier (e.g., formic acid, acetic acid, or ammonium formate)

  • Your crude sample containing the polar acetic acid derivative

Methodology:

  • Sample Preparation: Dissolve your crude sample in a solvent that is compatible with the initial mobile phase conditions. A mixture of ACN and water (e.g., 90:10 ACN:water) is often a good starting point. Ensure the sample is fully dissolved and filter if necessary.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase for a sufficient time to ensure a stable baseline. HILIC may require longer equilibration times than reversed-phase chromatography.[1]

  • Initial Scouting Gradient:

    • Mobile Phase A: 95% Acetonitrile / 5% Water (with 0.1% formic acid, if needed for peak shape)

    • Mobile Phase B: 50% Acetonitrile / 50% Water (with 0.1% formic acid)

    • Gradient: Start with a shallow gradient, for example, 0-100% B over 20-30 column volumes.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the separation of your target compound from impurities.

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, increase the initial percentage of water or make the gradient steeper.

    • To improve peak shape, consider adding a buffer like ammonium formate to the mobile phase.

  • Fraction Collection and Analysis: Collect the fractions corresponding to your target compound and analyze them by a suitable method (e.g., TLC, LC-MS) to confirm purity.

Protocol 2: Acid-Base Extraction for Purification

This protocol describes the separation of a polar acetic acid derivative from neutral organic impurities.

Materials:

  • Separatory funnel

  • Aqueous solution containing your crude product

  • Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base solution (e.g., 1 M NaOH or NaHCO₃)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Methodology:

  • Dissolution: Dissolve the crude mixture in the chosen organic solvent and place it in the separatory funnel.

  • First Extraction (Deprotonation): Add an aqueous base (e.g., 1 M NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated, charged acetic acid derivative will move into the aqueous layer, while the neutral impurities will remain in the organic layer.

  • Separation of Layers: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery. Combine the aqueous extracts.

  • Back Extraction (Optional): To remove any basic impurities that may have been extracted, you can wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Reprotonation and Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add an aqueous acid (e.g., 1 M HCl) while stirring until the solution is acidic (check with pH paper). Your neutral, protonated acetic acid derivative should precipitate out if it is a solid. If it is an oil, you will need to extract it back into an organic solvent.

  • Final Extraction: Add a fresh portion of the organic solvent to the acidified aqueous solution and perform another extraction. The neutral acetic acid derivative will now move back into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over a drying agent like anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain your purified product.

Part 3: Visualizations

Workflow for Troubleshooting Poor Retention in Reversed-Phase HPLC

G start Start: Poor retention of polar acetic acid derivative on C18 column hilic Switch to HILIC column (e.g., silica, amino, diol) start->hilic Alternative chromatography mode rp_mod Use a polar-embedded or polar-endcapped RP column start->rp_mod Modify RP stationary phase ion_pair Add an ion-pairing agent to the mobile phase start->ion_pair Modify mobile phase for RP ph_adjust Adjust mobile phase pH to suppress ionization start->ph_adjust Modify mobile phase for RP success Successful Purification hilic->success rp_mod->success ion_pair->success ms_compat Consider MS compatibility ion_pair->ms_compat ph_adjust->success

Caption: Troubleshooting flowchart for poor retention in RP-HPLC.

Logic of Acid-Base Extraction

G start Crude Mixture in Organic Solvent R-COOH (polar, neutral) Neutral Impurity step1 Add Aqueous Base (e.g., NaHCO₃) Shake and Separate Layers start->step1 organic1 {Organic Layer | Neutral Impurity} step1->organic1 Remains in Organic Phase aqueous1 {Aqueous Layer | R-COO⁻ Na⁺ (ionic, very polar)} step1->aqueous1 Moves to Aqueous Phase step2 Acidify Aqueous Layer (e.g., HCl) aqueous1->step2 aqueous2 {Aqueous Layer | NaCl} step2->aqueous2 Byproduct product {Purified Product | R-COOH (precipitate or extract)} step2->product Re-forms Neutral Acid

Caption: Diagram illustrating the principle of acid-base extraction.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • National Center for Biotechnology Information. (2025). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2024). Liquid-Liquid Extraction. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic Acid. [Link]

  • MDPI. (n.d.). Impact of the Recovery on Concentrating Acetic Acid with Low-Pressure Reverse-Osmosis Membranes. [Link]

  • ResearchGate. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Chromatography Online. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • JoVE. (2020). Video: Extraction - Concept. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • ResearchGate. (n.d.). Acetic Acid Production and Purification: Critical Review Towards Process Intensification. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

  • RSC Publishing. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • Textile Today. (2022). A critical review: production & purification process of acetic acid from the sustainable sources. [Link]

  • National Center for Biotechnology Information. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • YouTube. (2021). Intro to Liquid-Liquid Extraction. [Link]

  • ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and.... [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • CORE. (n.d.). characterisation of a reactive crystallization. [Link]

  • Reddit. (2015). Recrystallization from acetic acid?. [Link]

  • Shodex. (n.d.). Polarities of Solvents. [Link]

Sources

Technical Support Center: Stability Testing of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability testing of this molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The information is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and success of your stability studies.

I. Understanding the Molecule: Predicted Stability Profile

This compound possesses two key functional groups that are prime targets for degradation under stress conditions: a carboxylic acid and a tetrahydropyran (ether) ring. Based on established chemical principles, the molecule's stability can be predicted under various conditions.

  • Hydrolytic Conditions: The ether linkage in the tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis.[1][2] This can lead to ring-opening, forming a hydroxyl and an aldehyde or ketone. The rate of hydrolysis is expected to be pH-dependent, with greater instability in acidic environments. The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidative Conditions: The tertiary hydrogens on the carbon adjacent to the ether oxygen (C2 and C6) are potential sites for oxidative degradation.[3][4] Oxidation can lead to the formation of hydroperoxides, which can further degrade to ring-opened products or other oxidized species.

  • Photolytic Conditions: While the core structure does not contain a significant chromophore, photolytic degradation, especially in the presence of a photosensitizer, cannot be ruled out without experimental data.

  • Thermal Conditions: The molecule is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[5]

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to understand the intrinsic stability of a drug substance.[6][7] It helps in identifying potential degradation products and developing stability-indicating analytical methods.[8] Here are some common issues encountered during forced degradation studies of this compound and how to resolve them.

Question: My acidic hydrolysis experiment shows multiple degradation peaks on the HPLC chromatogram, and I'm having trouble identifying the primary degradant. What could be happening?

Answer:

The presence of multiple degradation products under acidic conditions is likely due to the acid-catalyzed hydrolysis of the tetrahydropyran ring.[1] The initial ring-opening can lead to a cascade of subsequent reactions, such as dehydration or further oxidation, especially if the experiment is conducted at elevated temperatures for an extended period.

Troubleshooting Steps:

  • Kinetic Monitoring: Instead of a single time point, perform a time-course study. Analyze samples at earlier time points (e.g., 0, 2, 4, 8, and 24 hours) to identify the primary degradation product before it converts to secondary degradants.

  • Temperature Control: Reduce the temperature of the study. While elevated temperatures accelerate degradation, they can also induce secondary, less relevant degradation pathways.[5] Try conducting the experiment at a lower temperature (e.g., 40°C instead of 80°C) for a longer duration.

  • Acid Concentration: Vary the concentration of the acid (e.g., 0.1N HCl, 0.01N HCl).[7] A lower acid concentration might slow down the reaction enough to isolate the primary degradant.

  • LC-MS/MS Analysis: To identify the structures of the degradation products, utilize liquid chromatography-mass spectrometry (LC-MS/MS). The fragmentation patterns will provide valuable information about the molecular structure of each impurity.[9]

Question: I am not observing any significant degradation under oxidative stress with 3% hydrogen peroxide at room temperature. How can I induce degradation?

Answer:

While the tetrahydropyran ring is susceptible to oxidation, the reaction kinetics at room temperature might be slow.[3] To induce degradation, you may need to employ more stringent conditions.

Troubleshooting Steps:

  • Increase Temperature: Gently heat the reaction mixture. A temperature of 40-60°C can significantly increase the rate of oxidation.[10]

  • Increase Peroxide Concentration: If heating is not sufficient, you can cautiously increase the concentration of hydrogen peroxide (e.g., up to 30%). However, be aware that higher concentrations can lead to extensive and sometimes irrelevant degradation.

  • UV Irradiation: In some cases, exposing the sample to UV light in the presence of hydrogen peroxide can initiate radical chain reactions and promote degradation.

  • Alternative Oxidizing Agents: Consider using other oxidizing agents like AIBN (azobisisobutyronitrile) which is a radical initiator.[5]

Question: My mass balance in the forced degradation studies is below 90%. Where could the missing mass be?

Answer:

A poor mass balance suggests that not all degradation products are being detected by your analytical method.[11] This can happen for several reasons:

Troubleshooting Steps:

  • Formation of Non-UV Active Compounds: Some degradation pathways, such as ring-opening followed by polymerization, might lead to products that do not have a UV chromophore and are therefore invisible to a standard UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.

  • Formation of Volatile Degradants: The degradation might produce volatile compounds that are lost during sample preparation or analysis.

    • Solution: Consider using headspace gas chromatography (GC) to analyze for volatile impurities.

  • Degradants Not Eluting from the HPLC Column: Highly polar or highly non-polar degradation products might be irreversibly adsorbed onto the column or may not elute under the current chromatographic conditions.

    • Solution: Modify your HPLC gradient to include a stronger solvent at the end of the run to elute any strongly retained compounds. Also, consider using a different column chemistry.

  • Inadequate Peak Purity: The main peak may not be pure and could be co-eluting with a degradation product.

    • Solution: Use a photodiode array (PDA) detector to check for peak purity across all stress conditions.[12]

III. Frequently Asked Questions (FAQs): Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[13]

Question: What are the recommended starting conditions for a stability-indicating RP-HPLC method for this compound?

Answer:

For a carboxylic acid-containing molecule, a reversed-phase HPLC method is generally suitable. Here are recommended starting conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[14]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.A gradient is necessary to elute both the polar degradation products and the more non-polar API.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides better reproducibility of retention times.
Detection Wavelength 210 nmCarboxylic acids generally have low UV absorbance at higher wavelengths. 210 nm provides better sensitivity.
Injection Volume 10 µLA standard injection volume.

Question: I am observing significant peak tailing for the main analyte peak. What is the likely cause and how can I fix it?

Answer:

Peak tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte's carboxylate group and residual silanols on the silica-based column packing material.[15]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid. This will keep the analyte in its protonated, less interactive form. Using 0.1% phosphoric acid (pH ~2.1) is a good starting point.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanols, which minimizes these secondary interactions.

  • Add a Competing Base (if necessary): In some rare cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites. However, this can affect column lifetime and is generally a last resort.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also manifest as tailing. Try injecting a lower concentration of your sample.[14]

Question: My retention times are drifting between injections. What should I investigate?

Answer:

Retention time drift can be caused by several factors related to the HPLC system or the method itself.[16]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A longer equilibration time may be needed.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inconsistent mixing can lead to retention time shifts. Preparing the mobile phase manually can help diagnose this issue.

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[16]

  • Pump Performance: Check for leaks in the pump or fittings. A leak can cause the flow rate to be inconsistent, leading to drifting retention times.[15]

IV. Visualizing the Workflow and Potential Degradation

To aid in your experimental design and analysis, the following diagrams illustrate the general workflow for a forced degradation study and the predicted degradation pathways for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, 40°C) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Conditions) API->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Stability-Indicating HPLC-PDA/MS Analysis Thermal->HPLC Photo->HPLC Neutralize->HPLC MassBalance Assess Mass Balance & Peak Purity HPLC->MassBalance

Caption: General workflow for forced degradation studies.

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation Parent This compound RingOpened Ring-Opened Hydroxy Acid Parent->RingOpened H+ / H2O C2_Oxidized C2-Oxidized Product (Lactone or Hemiacetal) Parent->C2_Oxidized [O] RingCleavage Ring Cleavage Products (Dicarboxylic acids, etc.) C2_Oxidized->RingCleavage Further [O]

Caption: Predicted degradation pathways.

V. References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Step 4 Version. 2003 Feb. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. Step 4 Version. 1996 Nov. Available from: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024 May 28. Available from: [Link]

  • Kobayashi S, Tamura T. Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. ChemistrySelect. 2021 Aug 16;6(30):7751-7754. Available from: [Link]

  • Alsante KM, et al. Forced Degradation Studies. MedCrave online. 2016 Dec 14. Available from: [Link]

  • Kobayashi S, Tamura T. Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. ChemCatChem. 2021 Aug 6;13(15):3481. Available from: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. 2024 May 29. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Chemistry Stack Exchange. What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. 2020 Aug 17. Available from: [Link]

  • Bakshi M, Singh S. Forced degradation studies. MedCrave online. 2016 Dec 14. Available from: [Link]

  • Sharma G, et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020 Apr 15;10(2-s):130-138. Available from: [Link]

  • Aneesh TP. Forced degradation studies. International Journal of Bio-Pharma Research. 2014;3(4):550-558. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Revathi R, et al. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. 2014 May 31;26(2):242-248. Available from: [Link]

  • ResearchGate. Degradation Products. Available from: [Link]

  • PubMed. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. 2024 Jul 30. Available from: [Link]

  • Scholars Research Library. Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Available from: [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • International Journal of Pharmaceutical and Medicinal Research. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. 2024 Nov 15. Available from: [Link]

  • Indo American Journal of Pharmaceutical Sciences. A rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Available from: [Link]

  • National Center for Biotechnology Information. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF. 2017 Jul 5. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. 2024 Aug 7. Available from: [Link]

Sources

Technical Support Center: Strategies for the Scale-Up Production of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common synthetic routes, troubleshooting, and scale-up considerations for this important chemical intermediate. The tetrahydropyran (THP) ring system is a core structure in many natural products and pharmaceuticals, making robust synthetic strategies for its derivatives crucial for drug discovery and development.[1][2][3]

Overview of a Plausible Synthetic Strategy

The industrial production of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common and logical approach involves two key transformations: the formation of the core tetrahydropyran ring system, followed by the installation and modification of the acetic acid side chain.

  • Prins Cyclization: This reaction forms the substituted tetrahydropyran ring from readily available starting materials. It typically involves the acid-catalyzed reaction of a homoallylic alcohol (like 3-methyl-3-buten-1-ol) with an aldehyde.[4][5]

  • Side-Chain Formation & Hydrolysis: The hydroxyl group of the resulting pyranol intermediate is then converted into the desired acetic acid moiety. A robust method involves converting the alcohol to a leaving group, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis of the nitrile to the carboxylic acid.

The following workflow diagram illustrates this synthetic approach.

G cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Side-Chain Synthesis cluster_2 Phase 3: Final Product Isolation A Starting Materials (e.g., 3-methyl-3-buten-1-ol + Aldehyde) B Prins Cyclization (Acid Catalyst) A->B C Intermediate: 4-hydroxy-4-methyl-tetrahydropyran derivative B->C D Functional Group Transformation (e.g., Tosylation or Halogenation) C->D Connects Phases E Nucleophilic Substitution (e.g., with NaCN) D->E F Intermediate: Tetrahydropyran-4-acetonitrile derivative E->F G Hydrolysis (Acid or Base Catalyzed) F->G H Crude Product: This compound G->H Connects Phases I Purification (Crystallization or Distillation) H->I J Final Product (>99% Purity) I->J

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most viable starting materials for the large-scale synthesis of the tetrahydropyran ring?

For the core ring structure, the Prins cyclization is a highly effective method. The key starting materials are typically a homoallylic alcohol and an aldehyde. For the target molecule, 3-methyl-3-buten-1-ol and an aldehyde like 2-ethylbutyraldehyde are common precursors for related structures.[6] The choice of aldehyde is critical as it determines the substituent at the C2 position of the pyran ring.

Q2: How can the cis/trans isomer ratio be controlled during the synthesis?

The stereochemical outcome of the Prins cyclization can be influenced by the catalyst, solvent, and temperature. For many tetrahydropyran syntheses, the reaction yields a mixture of cis and trans isomers, often close to a 50:50 ratio.[6] Achieving high diastereoselectivity may require screening different Lewis or Brønsted acid catalysts. In some cases, thermodynamic equilibration under specific conditions can favor one isomer. Post-reaction separation via chromatography is feasible at the lab scale but often impractical for large-scale production. Fractional crystallization of the final product or a key intermediate is a more viable industrial strategy if the isomers have sufficiently different physical properties.

Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

  • Temperature: The Prins cyclization is often exothermic.[7] Strict temperature control is vital to prevent runaway reactions and minimize the formation of dehydration by-products.

  • Reagent Addition Rate: A controlled addition rate of one reagent to the other (e.g., aldehyde to the alcohol/catalyst mixture) is crucial for managing the reaction exotherm and maintaining a safe temperature profile.[7]

  • Catalyst Loading: The amount of acid catalyst directly impacts reaction rate and selectivity. Insufficient catalyst leads to slow or incomplete conversion, while excess catalyst can promote side reactions.

  • Water Content: Many acid-catalyzed reactions are sensitive to water. Anhydrous conditions are often necessary to ensure catalyst activity and prevent unwanted side reactions.

Q4: What are the recommended analytical techniques for In-Process Control (IPC)?

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the desired intermediate and any by-products. A typical IPC would be to continue the reaction until the starting aldehyde is <1% by area.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method for tracking reaction progress on the plant floor.

  • Karl Fischer Titration: To measure water content in raw materials and reaction mixtures, ensuring anhydrous conditions where required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product, and to determine isomer ratios.

Q5: What are the main safety hazards associated with this process at scale?

  • Exothermic Reactions: The potential for a thermal runaway, especially during the Prins cyclization, must be assessed with calorimetric studies (e.g., RC1).[7] An appropriate cooling capacity and an emergency quenching plan are essential.

  • Flammable Solvents: The use of solvents like toluene or dichloromethane presents fire and explosion hazards.[6][7] Proper grounding, inert atmosphere (e.g., nitrogen), and adequate ventilation are required.

  • Corrosive Reagents: Strong acids used as catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are corrosive and require specialized handling procedures and acid-resistant equipment.[5][8]

  • Toxic Reagents and Intermediates: The use of sodium cyanide for forming the nitrile intermediate is highly toxic and requires stringent safety protocols for handling and quenching.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

G Start Problem Identified (via IPC/Analysis) P1 Low Reaction Yield/ Incomplete Conversion Start->P1 P2 High Level of By-products Start->P2 P3 Product Isolation Difficulties Start->P3 C1a Is catalyst active and loading correct? P1->C1a C2a Are by-products from dehydration or dimerization? P2->C2a C3a Is product an oil instead of a solid? P3->C3a S1a_yes Check Reaction Temperature C1a->S1a_yes Yes S1a_no Solution: Use fresh catalyst. Verify catalyst loading. C1a->S1a_no No C1b Is temperature within optimal range? S1a_yes->C1b S1b_yes Check for Inhibitors (e.g., water) C1b->S1b_yes Yes S1b_no Solution: Adjust heating/cooling. Verify thermocouple calibration. C1b->S1b_no No S2a_yes Solution: Lower reaction temp. Use milder catalyst. Reduce reaction time. C2a->S2a_yes Yes S2a_no Identify by-product (GC-MS, NMR). Re-evaluate reaction mechanism. C2a->S2a_no No S3a_yes Solution: Screen crystallization solvents. Attempt salt formation. Purify via distillation first. C3a->S3a_yes Yes S3a_no Are emulsions forming during workup? C3a->S3a_no No C3b Are emulsions forming during workup? S3a_no->C3b S3b_yes Solution: Add brine (NaCl solution). Filter through Celite. Allow longer separation time. C3b->S3b_yes Yes S3b_no Consult Process Chemistry Team C3b->S3b_no No

Caption: Troubleshooting decision tree for common scale-up issues.

Problem: Low Yield in Prins Cyclization Step
  • Symptom: IPC analysis (GC/HPLC) shows high levels of unreacted starting materials after the expected reaction time.

  • Possible Causes & Solutions:

    • Inactive Catalyst: Acid catalysts can be hygroscopic and lose activity. Heterogeneous catalysts may have fouled from previous batches.

      • Solution: Use a fresh batch of catalyst or regenerate the catalyst according to the supplier's protocol. For solid acid catalysts like Montmorillonite K10, activation by heating under vacuum is often effective.[6]

    • Incorrect Temperature: The reaction may have a high activation energy, requiring a specific temperature to proceed at a reasonable rate.

      • Solution: Calibrate your temperature probes. Methodically increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction rate by IPC. Be mindful that higher temperatures can also lead to by-product formation.

    • Presence of Inhibitors: Basic impurities in starting materials or residual water can neutralize the acid catalyst.

      • Solution: Test the pH of your starting materials. Ensure solvents are anhydrous using Karl Fischer titration. Consider passing liquid starting materials through a plug of activated alumina to remove impurities.

Problem: Formation of Dehydration By-products (Alkenes)
  • Symptom: GC-MS or NMR analysis reveals the presence of unsaturated compounds, likely formed by the elimination of water from the pyranol intermediate.

  • Possible Causes & Solutions:

    • Excessive Temperature or Reaction Time: Pushing the reaction too hard can favor elimination pathways.

      • Solution: Re-optimize the temperature profile. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity.

    • Overly Strong Acid Catalyst: Strong acids like sulfuric acid can aggressively promote dehydration.

      • Solution: Switch to a milder catalyst. Heterogeneous catalysts like acidic clays (e.g., Montmorillonite K10) or zeolites can offer higher selectivity towards the desired cyclization product.[6]

| Catalyst Comparison for Prins Cyclization | | :--- | :--- | :--- | :--- | | Catalyst | Type | Pros | Cons | | p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Inexpensive, high activity. | Difficult to remove, can promote by-products. | | Sulfuric Acid (H₂SO₄) | Homogeneous | Very inexpensive, high activity. | Highly corrosive, low selectivity, waste disposal issues. | | Montmorillonite K10 | Heterogeneous | Easily removed by filtration, reusable, often higher selectivity.[6] | Higher initial cost, may require activation. | | Iron-modified Silica | Heterogeneous | Can be highly selective, environmentally benign.[5] | May require custom preparation. |

Problem: Difficulty in Final Product Isolation and Purification
  • Symptom: The final carboxylic acid product is a viscous oil that fails to crystallize, or persistent emulsions form during aqueous workup.

  • Possible Causes & Solutions:

    • Residual Impurities: Small amounts of impurities can act as crystallization inhibitors.

      • Solution: First, try to purify the crude oil by vacuum distillation if the product is thermally stable. The distilled product may then crystallize upon standing or with seeding.

    • Incorrect pH during Extraction: The pH during aqueous extraction is critical. To extract the carboxylic acid into an aqueous basic solution (e.g., NaHCO₃), the pH must be sufficiently high to deprotonate the acid fully. When re-acidifying to precipitate the product, the pH must be low enough to ensure full protonation.

      • Solution: Use a calibrated pH meter. For extraction, ensure pH is > (pKa + 2). For precipitation, ensure pH is < (pKa - 2).

    • Emulsion Formation: Surfactant-like impurities or fine particulates can stabilize emulsions.

      • Solution: During workup, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which often helps break emulsions. If emulsions persist, filtration of the entire biphasic mixture through a pad of diatomaceous earth (Celite) can be effective.

Experimental Protocols
Protocol 1: Scale-Up of Prins Cyclization using a Heterogeneous Catalyst

This protocol is a representative example and must be optimized for your specific equipment and safety procedures.

  • Reactor Setup: Charge a 50 L glass-lined reactor with toluene (20 L) and Montmorillonite K10 catalyst (500 g, pre-activated by drying at 120 °C under vacuum).[6] Begin agitation.

  • Reagent Charge: Add 3-methyl-3-buten-1-ol (2.0 kg, 23.2 mol) to the reactor.

  • Controlled Addition: Cool the reactor contents to 40 °C. Begin the slow, subsurface addition of 2-ethylbutyraldehyde (2.32 kg, 23.2 mol) over 4-5 hours, maintaining the internal temperature between 40-45 °C. Monitor the exotherm closely.

  • Reaction Monitoring: After the addition is complete, maintain the batch at 45 °C. Take samples every hour and analyze by GC for the disappearance of the aldehyde.

  • Workup: Once the reaction is complete (<1% aldehyde remaining), cool the batch to 20 °C. Filter the mixture through a filter press to remove the K10 catalyst. Wash the catalyst cake with toluene (2 x 2 L).

  • Isolation: Concentrate the combined filtrate and washes under reduced pressure to yield the crude intermediate alcohol, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol.[6] The crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
  • Reactor Setup: Charge the 50 L reactor with the crude tetrahydropyran-4-acetonitrile intermediate (3.0 kg, 16.5 mol) and a 20% w/w aqueous sodium hydroxide solution (15 L).

  • Heating: Heat the mixture to reflux (approx. 100-105 °C) with vigorous agitation. Ammonia gas will be evolved; ensure the reactor is vented to a suitable scrubber system.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the nitrile and the intermediate amide. The reaction is typically complete in 8-12 hours.

  • Workup & Isolation: Cool the reaction mixture to 10 °C. Slowly and carefully add concentrated hydrochloric acid (approx. 3 L) to adjust the pH to ~1-2, keeping the temperature below 25 °C. The product will precipitate or oil out.

  • Extraction: Extract the product into a suitable solvent like methyl tert-butyl ether (MTBE) (3 x 10 L).

  • Purification: Wash the combined organic layers with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

References
  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in - OSTI.GOV. (2022-10-19). Available at: [Link]

  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • US10040776B2 - Pyran derivatives and their preparation - Google Patents.
  • Synthesis of tetrahydropyran derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Antimicrobial Agents Using Glacial Acetic Acid - Patsnap Eureka. (2025-08-05). Available at: [Link]

  • Efficient synthesis of acetic acid via Rh catalyzed methanol hydrocarboxylation with CO2 and H2 under milder conditions - Green Chemistry (RSC Publishing). Available at: [Link]

  • The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tetrahydropyran - Wikipedia. Available at: [Link]

  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid - MedCrave online. (2020-01-23). Available at: [Link]

  • Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed. Available at: [Link]

  • New catalyst complexes of acetic acid synthesis from methanol carbonylation reaction: A Review. Available at: [Link]

  • US4584322A - Process for the production of acetic acid from synthesis gas - Google Patents.
  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (2017-10-11).
  • Novel pyran derivatives, their preparation and use thereof in perfumery - European Patent Office EP2112144 A1. (2008-04-22). Available at: [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents.
  • 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid - PubChem - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - MDPI. Available at: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Available at: [Link]

  • 2H-Pyran-4-acetic acid, tetrahydro-4-methyl- – (894789-84-5) - EON Biotech. Available at: [Link]

  • Nakagawa, M. - Organic Syntheses Procedure. Available at: [Link]

  • Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica | Request PDF - ResearchGate. (2017-03-10). Available at: [Link]

  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis - ResearchGate. (2018-01-29). Available at: [Link]

Sources

Technical Support Center: Resolving Complex NMR Spectra of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of substituted tetrahydropyrans. As a Senior Application Scientist, I understand that the structural complexity and conformational flexibility of these molecules can lead to NMR spectra that are challenging to interpret. This guide is structured to address the most common issues encountered in the lab, providing not just protocols but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that arise from the inherent complexity of tetrahydropyran rings.

Q1: Why are the ¹H NMR spectra of my substituted tetrahydropyran so complex and overlapping?

The complexity arises primarily from two factors: conformational rigidity and the non-equivalence of protons.

  • Locked Chair Conformation: Unlike simple alkanes that undergo rapid bond rotation, the tetrahydropyran (THP) ring exists in a stable chair conformation. This locks the protons into distinct axial (pointing up/down) and equatorial (pointing out from the ring) environments.

  • Diastereotopic Protons: In a substituted THP, the two protons on a given methylene group (CH₂) are almost always diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will also couple to each other (geminal coupling) and to neighboring protons (vicinal coupling), creating complex splitting patterns known as multiplets. The lack of symmetry in most substituted THPs ensures that nearly every proton has a unique chemical shift, leading to a crowded spectrum.[1][2]

Q2: How does the chair conformation affect the NMR spectrum?

The chair conformation is the single most important factor. Protons in axial positions are in a significantly different electronic environment than those in equatorial positions.

  • Chemical Shifts: Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts on the same carbon.

  • Coupling Constants: The dihedral angle between vicinal protons is fixed, leading to predictable coupling constants (³JHH). This is the key to assigning stereochemistry and is governed by the Karplus relationship.

Below is a diagram illustrating the two chair conformations of a monosubstituted tetrahydropyran.

Caption: Chair conformations of a substituted tetrahydropyran.

Q3: What is the anomeric effect and how do I spot it in my spectrum?

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor the axial position, even though this is sterically more hindered.[3] This is contrary to what would be expected from simple steric considerations.[3] It is caused by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[4]

Identifying the anomeric effect in your NMR spectrum:

  • Anomeric Proton (H2) Chemical Shift: An equatorial anomeric proton (when the substituent is axial) typically appears at a higher chemical shift (downfield) than an axial one.

  • Coupling Constants: The key is the coupling constant between H2 and the protons on C3 (³J_H2,H3_).

    • Axial Substituent (Equatorial H2): H2 is equatorial, so its coupling to both axial and equatorial H3 protons will be small (typically 2-5 Hz).

    • Equatorial Substituent (Axial H2): H2 is axial, so it will have a large trans-diaxial coupling to the axial H3 proton (typically 8-12 Hz) and a small coupling to the equatorial H3 proton. The signal for H2 will often appear as a "doublet of doublets" with one large and one small coupling constant.

Q4: How can I assign the axial vs. equatorial protons?

This is a central challenge and is best done by analyzing the ³JHH (vicinal) coupling constants. The magnitude of the coupling constant is directly related to the dihedral angle between the coupled protons.

Coupling Interaction Dihedral Angle (approx.) Typical ³JHH (Hz) Appearance
Axial - Axial (ax-ax)~180°8 - 13 HzLarge coupling
Axial - Equatorial (ax-eq)~60°2 - 5 HzSmall coupling
Equatorial - Equatorial (eq-eq)~60°2 - 5 HzSmall coupling

Causality: The large coupling for ax-ax protons is due to the optimal orbital overlap at a 180° dihedral angle. A proton in an axial position will therefore show at least one large coupling constant to its adjacent axial neighbor. An equatorial proton will only have small couplings to its neighbors.

Troubleshooting Guides

Guide 1: Tackling Severe Signal Overlap

When the ¹H spectrum is an indecipherable mess of overlapping multiplets, a systematic approach using 2D NMR is required.[5][6]

Caption: Workflow for resolving signal overlap using 2D NMR.

Experimental Protocol:

  • Step 1: Acquire a ¹H-¹³C HSQC Spectrum.

    • Purpose: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to.[7] Since ¹³C spectra are much better dispersed (have a wider chemical shift range), protons that overlap in the ¹H dimension can often be resolved in the ¹³C dimension.

    • Procedure: Run a standard gradient-selected HSQC experiment. This will produce a 2D plot with ¹H chemical shifts on one axis and ¹³C shifts on the other. Each peak (cross-peak) represents a C-H bond.

  • Step 2: Acquire a ¹H-¹H COSY Spectrum.

    • Purpose: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[7] This allows you to walk along the carbon backbone, connecting adjacent protons.

    • Procedure: Run a standard gradient-selected COSY experiment. The 2D plot will show cross-peaks between J-coupled protons. Start from an easily identifiable proton signal and use the cross-peaks to find its neighbors.

  • Step 3 (Optional): Acquire a ¹H-¹H TOCSY Spectrum.

    • Purpose: Total Correlation Spectroscopy (TOCSY) shows correlations between all protons within a coupled spin system, not just direct neighbors.[7] This is extremely useful for identifying all the protons belonging to the THP ring in one go, even if their signals are spread out across the spectrum.

    • Procedure: Run a TOCSY experiment with a mixing time of ~80-100 ms.

Guide 2: Determining Relative Stereochemistry

Correctly assigning the stereochemistry of substituents is critical. This requires combining through-bond coupling constant analysis with through-space Nuclear Overhauser Effect (NOE) data.[8][9]

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Interpretation A High-Resolution 1D ¹H C Measure ³JHH values from 1D A->C B 2D NOESY / 1D NOE D Identify through-space correlations from NOESY B->D E Assign axial/equatorial positions based on J-values C->E F Identify protons close in space (< 5 Å) D->F G Combine Evidence E->G F->G H Propose Relative Stereochemistry G->H

Caption: Integrated workflow for stereochemistry determination.

Experimental Protocol:

  • Step 1: Analyze Coupling Constants (Through-Bond Data).

    • Purpose: To establish the axial/equatorial orientation of protons on the ring.

    • Procedure: Carefully measure the ³JHH values from a high-resolution 1D ¹H spectrum. Identify protons with large (~10 Hz) couplings, which must be in a trans-diaxial relationship. Use this as an anchor point to assign the rest of the ring protons.

  • Step 2: Acquire NOESY/ROESY Data (Through-Space Data).

    • Purpose: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[10] This is crucial for determining the relative orientation of substituents. A 2D NOESY or ROESY experiment is the most efficient way to see all NOEs at once.[10][11]

    • Procedure: Run a phase-sensitive NOESY experiment with a mixing time between 500-800 ms.

    • Key Correlations to Look For:

      • 1,3-Diaxial Interactions: Protons in axial positions on C2, C4, and C6 will show strong NOE cross-peaks to each other. This is a definitive confirmation of their axial assignment.

      • Substituent to Ring Protons: An axial substituent's protons will show NOEs to the axial protons on the same side of the ring. An equatorial substituent will show NOEs to adjacent axial and equatorial protons.

  • Step 3: Build a Model and Validate.

    • Purpose: To ensure all collected data are consistent with a single 3D structure.

    • Procedure: Use the J-coupling and NOE data to build a 3D model (either with software or a physical modeling kit). Check if all observed NOEs correspond to short distances in your proposed structure and that all large J-couplings correspond to ~180° dihedral angles. If there are contradictions, the assignment must be re-evaluated.

Guide 3: Assigning ¹H and ¹³C Spectra from Scratch

For a novel compound, a full assignment is necessary. This workflow combines several 2D NMR experiments.[12][13][14]

Experimental Protocol:

  • Step 1: Assign Protonated Carbons (HSQC).

    • Run a ¹H-¹³C HSQC experiment. This immediately links every proton signal to its attached carbon signal, effectively assigning all CH, CH₂, and CH₃ groups.[7][12]

  • Step 2: Build the Carbon Skeleton (HMBC).

    • Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[7][12] By looking at the HMBC correlations from a given proton, you can identify the neighboring carbons, allowing you to piece together the molecular structure. This is also the primary method for assigning quaternary (non-protonated) carbons.

  • Step 3: Confirm Proton Connectivity (COSY).

    • Run a ¹H-¹H COSY experiment to confirm the proton-proton connectivities established through the HMBC-derived skeleton.[12]

  • Step 4: Consolidate and Verify.

    • Combine the information from all experiments. Use the HSQC to label protons and carbons, the COSY to connect adjacent protons, and the HMBC to build the full carbon framework and place substituents. Ensure there are no inconsistencies between the datasets.

Advanced Topics & Future Outlook: Computational NMR

When experimental data is ambiguous, computational chemistry can be a powerful tie-breaker.[15][16]

  • Chemical Shift Prediction: Using Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra for a proposed structure.[17][18] By comparing the calculated spectrum to the experimental one, you can validate a structural assignment. Recent advances using machine learning are making these predictions faster and more accurate.[15][19]

  • Conformational Analysis: Computational methods can calculate the relative energies of different chair conformations or rotamers.[20] By performing a Boltzmann-weighted average of the predicted NMR parameters for each conformer, a more accurate theoretical spectrum can be generated that accounts for conformational flexibility.[16][20]

This combined experimental and computational approach is becoming the gold standard for elucidating the structure of complex molecules like polysubstituted tetrahydropyrans.[21]

References
  • Influence of solvent on the magnitude of the anomeric effect. Canadian Science Publishing.
  • Booth, H., Grindley, T. B., & Khedhair, K. A. (1982). The Anomeric and exo-Anomeric Effects in 2-Methoxytetrahydropyran. J. Chem. Soc., Chem. Commun., 1047-1048.
  • Anomeric effect. Wikipedia.
  • The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. RSC Publishing.
  • The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. RSC Publishing.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Reddit.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.
  • Daranas, A. H., & Sarotti, A. M. (2023).
  • Signal Overlap in NMR Spectroscopy. YouTube.
  • Advanced NMR Techniques and Applic
  • Nuclear Overhauser Effect (NOE). University of California, Irvine.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput
  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.
  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.
  • NMR Coupling Constants.
  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ScienceDirect.
  • Exchange-transferred NOE spectroscopy and bound ligand structure determin
  • NMR and Stereochemistry. Harned Research Group, University of Minnesota.
  • NMR Spectroscopy: a Tool for Conform
  • Nuclear Overhauser effect. Wikipedia.
  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conform
  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
  • Coupling constant (video). Khan Academy.
  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERqvLIxJJX5mAk5JtMgozAEDH_WGQ_vIIKkAfFgn_U6YZg3CO3UpsHgo_5dH3XpxpcRCDusJ5ztKPksC4bmQsyUwQCrTOdoEqz_ZWFKQb08OqNxcFpHBmug2e46vX9khia-ezB3ZMysZJ_3_sUeFFic6fNHIBnO4YpKkCfjXJZWuW52xCy6l6vRJEdLso1lMELDMkWf-YDTrdx-Ab92quGVIzd_8iqLbN-wuVvTeUATR3v5k_zEY32udsWkrR-V9c-laoEhnnC-h1dGsfRW6KiC3F002fL2T82qBGWNxSOtKcx]([Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the THP ring, particularly when faced with low-reactivity precursors. The tetrahydropyran motif is a cornerstone in a multitude of biologically active natural products and pharmaceuticals.[1][2][3][4] However, its synthesis can be challenging, often hampered by the low reactivity of the starting materials. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding THP synthesis, providing a foundational understanding of the key challenges and strategies.

Q1: Why are my precursors showing low reactivity in THP synthesis?

A1: Low reactivity in THP synthesis often stems from several factors related to your specific precursors and chosen synthetic route:

  • Steric Hindrance: Bulky substituents on either the nucleophilic alcohol or the electrophilic partner can physically block the reactive centers, slowing down or preventing the desired cyclization. This is a common issue in both intramolecular Williamson ether synthesis and Prins-type cyclizations.[5]

  • Electronic Effects: Electron-withdrawing groups near the reacting centers can decrease the nucleophilicity of the alcohol or the electrophilicity of the reaction partner (e.g., an aldehyde or an activated alkene), leading to sluggish reactions.

  • Poor Leaving Group (in Williamson Ether Synthesis): For intramolecular Williamson ether synthesis, the halide or sulfonate ester must be a good leaving group to facilitate the SN2 reaction.[6]

  • Unfavorable Ring Conformation: The formation of the six-membered THP ring requires the precursor to adopt a conformation that allows the nucleophilic oxygen and the electrophilic carbon to come into close proximity.[7] Precursors that are conformationally rigid and disfavor this pre-cyclization conformation will exhibit low reactivity.

Q2: What are the primary synthetic strategies for forming the tetrahydropyran ring?

A2: A variety of methods exist for constructing the THP ring, each with its own advantages and substrate scope.[1][8] Key strategies include:

  • Prins Cyclization: This is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, and it is a powerful method for forming substituted tetrahydropyrans.[4][9][10][11]

  • Intramolecular Hydroalkoxylation: This involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule, often catalyzed by transition metals or Brønsted acids.[12][13]

  • Intramolecular Williamson Ether Synthesis: This classic method involves the SN2 reaction of an alkoxide onto an alkyl halide within the same molecule to form the cyclic ether.[6][14][15]

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction can be a highly efficient way to construct the THP ring with good stereocontrol.[1][16]

  • Ring-Closing Metathesis (RCM): While forming a dihydropyran which is then hydrogenated, RCM is a versatile tool for creating the six-membered ring.[8][16]

Q3: How do I choose the right catalyst for my reaction?

A3: Catalyst selection is critical and depends heavily on the chosen synthetic route and the nature of your substrates.

  • For Prins Cyclizations: A wide range of Lewis and Brønsted acids are used. Common Lewis acids include InCl₃, SnCl₄, and BF₃·OEt₂.[17] Brønsted acids like p-toluenesulfonic acid (p-TsOH) and triflic acid (TfOH) are also effective.[2][18] For asymmetric synthesis, chiral Brønsted acids have shown great promise.[12]

  • For Intramolecular Hydroalkoxylation: Transition metal catalysts, particularly those based on gold, platinum, and palladium, are often employed to activate the alkene or alkyne.[12][13] The choice of metal and ligands can significantly influence the reaction's efficiency and selectivity.

  • For Intramolecular Williamson Ether Synthesis: This reaction is typically base-promoted rather than catalyzed. A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to deprotonate the alcohol.[14][19]

Below is a decision-making workflow to guide your catalyst selection:

catalyst_selection cluster_start Reaction Type cluster_catalysts Catalyst/Reagent Choice start Identify Reaction Type prins Prins Cyclization start->prins Homoallylic alcohol + Aldehyde hydroalkoxylation Intramolecular Hydroalkoxylation start->hydroalkoxylation Unsaturated Alcohol williamson Intramolecular Williamson Ether start->williamson Haloalcohol lewis_acid Lewis Acids (InCl₃, SnCl₄, etc.) prins->lewis_acid bronsted_acid Brønsted Acids (p-TsOH, TfOH) prins->bronsted_acid hydroalkoxylation->bronsted_acid for activated alkenes transition_metal Transition Metals (Au, Pt, Pd) hydroalkoxylation->transition_metal strong_base Strong Base (NaH) williamson->strong_base

Catalyst/Reagent selection workflow for THP synthesis.

II. Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for specific issues you may encounter during your experiments.

Scenario 1: Low or No Yield in Prins Cyclization

Problem: You are attempting a Prins cyclization with a homoallylic alcohol and an aldehyde, but you are observing very low conversion of your starting materials or no product formation at all.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst Lewis acid catalysts can be deactivated by moisture. Brønsted acids may be of insufficient strength.Ensure your Lewis acid is fresh and handled under anhydrous conditions.[17] Consider using a stronger Brønsted acid or a more robust Lewis acid. For heterogeneous catalysts, verify that the activation procedure was performed correctly.
Low Electrophilicity of the Aldehyde Electron-rich aromatic aldehydes or sterically hindered aliphatic aldehydes can be poor electrophiles.Increase the catalyst loading or switch to a more potent Lewis acid to enhance aldehyde activation. Consider increasing the reaction temperature, though this may impact selectivity.[20]
Low Nucleophilicity of the Homoallylic Alcohol Steric hindrance around the hydroxyl group or the double bond can impede the cyclization.If sterically hindered, you may need to explore alternative synthetic routes that are less sensitive to steric bulk, such as ring-closing metathesis.
Formation of Stable Acetals The aldehyde may react with the alcohol to form a stable acetal that does not proceed to the cyclized product under the reaction conditions.Use of certain ionic liquids as the reaction medium has been shown to favor the formation of 4-chlorotetrahydropyrans over acetals.[12]
Reversible Reaction The Prins cyclization can be reversible. The equilibrium may not favor the product under your current conditions.Consider using a trapping agent for the carbocation intermediate to drive the reaction forward.[10] Removing water, if formed, can also shift the equilibrium.
Experimental Protocol: Test Reaction for Prins Cyclization

This protocol provides a general starting point for optimizing a Prins cyclization.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Add the aldehyde (1.1-1.5 equiv) to the solution.

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • In a separate vial, dissolve the Lewis acid catalyst (e.g., InCl₃, 10-20 mol%) in anhydrous CH₂Cl₂.

  • Add the catalyst solution dropwise to the reaction mixture.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Competing Side Reactions in Acid-Catalyzed Cyclizations

Problem: You are observing the formation of significant byproducts, such as elimination products or rearranged isomers, instead of the desired tetrahydropyran.

Possible Causes and Solutions:

  • 2-Oxonia-Cope Rearrangement: This rearrangement of the oxocarbenium ion intermediate is a common side reaction in Prins cyclizations, leading to constitutional isomers and loss of stereochemical information.[3][7][17]

    • Solution: The choice of catalyst and reaction conditions can suppress this pathway. Milder Lewis acids or confined Brønsted acids may be less prone to promoting this rearrangement.[17] In some cases, specific substrates, like those that form more stable carbocations, are more susceptible.[21]

  • Elimination Reactions: Instead of being trapped by the internal nucleophile, the carbocation intermediate can undergo elimination to form an allylic alcohol or diene.[17]

    • Solution: Using a more nucleophilic counter-ion from the Lewis acid (e.g., from SnBr₄) can favor trapping of the carbocation over elimination.[10] Running the reaction at a lower temperature can also disfavor elimination pathways.

  • Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a solution of the catalyst.

The following diagram illustrates the potential reaction pathways for a carbocation intermediate in an acid-catalyzed cyclization:

side_reactions intermediate Carbocation Intermediate thp_product Desired THP Product intermediate->thp_product Intramolecular Nucleophilic Attack elimination_product Elimination Product intermediate->elimination_product Proton Loss rearrangement_product Rearrangement Product (2-Oxonia-Cope) intermediate->rearrangement_product Sigmatropic Rearrangement

Competing pathways for a carbocation intermediate.
Scenario 3: Failure of Intramolecular Williamson Ether Synthesis

Problem: You are attempting to form a tetrahydropyran ring via an intramolecular Williamson ether synthesis, but the reaction is not proceeding.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficiently Strong Base The alcohol must be fully deprotonated to form the nucleophilic alkoxide.Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and reactive.
Poor Leaving Group The rate of the SN2 reaction is highly dependent on the quality of the leaving group.Convert the hydroxyl group to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before attempting the cyclization. Iodides are generally better leaving groups than bromides or chlorides.
Steric Hindrance at the Electrophilic Carbon The SN2 reaction is sensitive to steric hindrance. A secondary alkyl halide will react slower than a primary one, and a tertiary alkyl halide will likely undergo elimination.[6]If possible, redesign your precursor to have a primary alkyl halide as the electrophilic center.
Unfavorable Reaction Conditions The choice of solvent can significantly impact the rate of SN2 reactions.Use a polar aprotic solvent like THF, DMF, or DMSO to solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[5]
Experimental Protocol: Intramolecular Williamson Ether Synthesis
  • In a flame-dried flask under an inert atmosphere, dissolve the haloalcohol (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong base (e.g., NaH, 1.1 equiv) portion-wise. Be cautious as hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

III. Conclusion

Overcoming the low reactivity of precursors in tetrahydropyran synthesis requires a systematic approach to troubleshooting. By carefully considering the electronic and steric properties of your substrates, choosing the appropriate synthetic strategy and catalyst, and optimizing reaction conditions, the challenges of forming this important heterocyclic ring can be successfully addressed. This guide provides a starting point for diagnosing and solving common problems encountered in the lab. Remember that empirical optimization is often necessary to achieve the best results for your specific system.

IV. References

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC. (n.d.). National Institutes of Health. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2007). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). National Institutes of Health. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health. [Link]

  • Representative examples of transition-metal-mediated methodologies for THP synthesis. (n.d.). ResearchGate. [Link]

  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. (2006). York Research Database. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. [Link]

  • Preparation of tetrahydropyrans from aromatic homoallylic alcohols, aldehydes and PTSA·H₂O. (n.d.). ResearchGate. [Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al₂O₃ under a Gaseous-Phase Condition. (n.d.). MDPI. [Link]

  • Recent Advances in the Prins Reaction. (2022). ACS Omega. [Link]

  • Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (n.d.). National Institutes of Health. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). MDPI. [Link]

  • A multicomponent approach for the preparation of homoallylic alcohols. (2016). Chemical Science (RSC Publishing). [Link]

  • Prins Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. (n.d.). ResearchGate. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (n.d.). National Institutes of Health. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). National Institutes of Health. [Link]

  • Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. (n.d.). ResearchGate. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? (2025). Chemistry For Everyone. [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for research professionals engaged in the development and optimization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid analogs. This chemical scaffold is a key constituent of a class of molecules known as γ-Secretase Modulators (GSMs), which represent a promising therapeutic strategy for Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of Amyloid Precursor Protein (APP), thereby reducing the production of the pathogenic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic forms like Aβ38.[1][3][4]

Navigating the complexities of cellular assays to accurately determine the potency and efficacy of these analogs can be challenging. This technical center provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this class of compounds? These analogs function as γ-secretase modulators (GSMs). They do not inhibit the overall proteolytic activity of the γ-secretase complex. Instead, they are thought to bind to an allosteric site on the enzyme, subtly altering its conformation.[1] This modulation changes the processive cleavage of the APP C-terminal fragment (APP-CTFβ), resulting in a decreased production of Aβ42 and often Aβ40, with a concurrent increase in shorter Aβ species like Aβ37 and Aβ38.[4][5] A key advantage is that this mechanism generally avoids interfering with the cleavage of other γ-secretase substrates, most notably Notch, which was a major cause of adverse effects in clinical trials for γ-secretase inhibitors.[2][3][6]

Q2: What are the most critical initial parameters to consider when setting up a cell-based assay for these analogs? Three parameters are paramount:

  • Compound Solubility: Poor aqueous solubility is a primary reason for the apparent inactivity or high variability of small molecule inhibitors.[7][8][9]

  • Cell Health and Density: The physiological state of your cells directly impacts assay results. Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.[10][11]

  • DMSO Concentration: The final concentration of your solvent (typically DMSO) must be kept low (ideally ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7][8]

Q3: How should I prepare and store stock solutions of my tetrahydropyran analogs? Stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO at a high concentration (e.g., 10-20 mM). Store these stocks at -20°C or -80°C to ensure long-term stability.[12] Crucially, you should aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation due to water absorption.[7][13] Before use, allow the aliquot to completely thaw and come to room temperature, then vortex thoroughly.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic steps and corrective actions.

Section 1: Compound & Assay Setup Issues

Q4: My compound shows no activity in the cellular assay. Where do I start troubleshooting? The absence of an effect is a common issue that can stem from multiple sources. A systematic approach is essential to diagnose the problem.[7][14]

First, verify the compound itself, then the assay procedure.

Troubleshooting Workflow for Compound Inactivity

start No Activity Observed compound Step 1: Verify Compound Integrity & Solubility start->compound integrity Is compound purity & identity confirmed? compound->integrity Check Identity assay Step 2: Scrutinize Assay Protocol & Reagents controls Did positive & negative controls work correctly? assay->controls Check Controls biology Step 3: Investigate Biological System target Is γ-secretase active in your cell model? biology->target Check Target solubility Is compound soluble in assay media? solubility->assay Yes precipitate Action: Perform solubility test. Re-evaluate solvent/formulation. solubility->precipitate No integrity->solubility Yes reanalyze Action: Check analytical data (LC/MS, NMR). Obtain fresh compound. integrity->reanalyze No controls->biology Yes reagents Action: Check reagent stability, concentrations, and incubation times. controls->reagents No validate_model Action: Confirm target expression. Use validated cell line. target->validate_model No success Problem Resolved target->success Yes

Caption: A logical decision tree for troubleshooting inactive compounds.

Q5: I suspect my compound is precipitating in the aqueous assay medium. How can I confirm and fix this? Poor aqueous solubility is a frequent cause of failure for lipophilic small molecules.[8][9] What you believe to be a 10 µM concentration in your assay might actually be less than 1 µM due to precipitation.

Confirmation Protocol: Visual Solubility Assessment

  • Prepare a series of dilutions of your compound stock in your final assay buffer (e.g., cell culture medium) in clear microcentrifuge tubes.

  • Include a "no compound" buffer control.

  • Incubate the tubes under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).

  • After 1-2 hours, visually inspect each tube against a dark background. The presence of a fine precipitate, cloudiness, or film indicates insolubility.[7]

Corrective Actions:

  • Reduce Final DMSO Concentration: While counterintuitive, a high initial DMSO concentration in the serial dilution step before adding to the final media can sometimes cause the compound to "crash out." A two-step dilution may be better.

  • Use a Different Solvent: While DMSO is common, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested, but their compatibility with your cell model must be verified.[8]

  • Employ Solubilizing Excipients: For in vitro assays without cells, non-ionic detergents like Tween-20 or Triton X-100 can be used. For cellular assays, excipients like cyclodextrins may be an option, but they can have their own biological effects.

  • Re-evaluate the Analog: If solubility issues persist, it may indicate that the physicochemical properties of that specific analog are unsuitable for biological testing, and medicinal chemistry efforts should focus on improving this parameter.[15]

Section 2: Inconsistent or Poor Biological Activity

Q6: My IC₅₀ values are highly variable between experiments. What are the likely causes? IC₅₀ variability is often rooted in subtle inconsistencies in experimental execution.

Potential Cause Scientific Rationale Troubleshooting Action
Inconsistent Cell Passage Number Cells at very high or low passage numbers can exhibit altered phenotypes, including different levels of target protein expression or signaling activity.[16]Define a strict passage number window for all experiments (e.g., passages 5-15).
Variable Cell Seeding Density The ratio of compound molecules to cells can affect the apparent potency. Denser cultures may require higher concentrations for the same effect.Use a precise cell counting method (e.g., automated cell counter) and ensure even cell distribution in plates.
Edge Effects in Assay Plates Wells on the edge of a 96- or 384-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth.Avoid using the outer wells for experimental samples. Fill them with sterile buffer or media to create a humidity barrier.
Inaccurate Pipetting Small volume errors during serial dilutions of the compound can be magnified, leading to significant inaccuracies in the final concentrations tested.Calibrate pipettes regularly. For potent compounds, consider a two-step dilution process to minimize errors with very small volumes.
Stock Solution Instability Repeated freeze-thaw cycles or improper storage can lead to compound degradation or precipitation in the DMSO stock.[13]Use single-use aliquots of your stock solution for each experiment.[7]

Q7: The potency of my analog is much lower in the cell-based assay compared to the cell-free (biochemical) assay. Why? This is a common and important observation in drug development. Several factors can explain this discrepancy.[9]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, the γ-secretase complex.[17]

  • Protein Binding: The compound may bind extensively to proteins in the cell culture serum (e.g., albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.

  • Metabolic Instability: The cells may be metabolizing your compound into an inactive form.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

To investigate, you can perform follow-up assays such as a Caco-2 permeability assay or a plasma protein binding assay.

Section 3: Interpreting Complex GSM Results

Q8: My compound reduces Aβ42 but increases Aβ38. Is this a normal result for a GSM? Yes, this is the hallmark of a γ-secretase modulator.[1][5] Unlike an inhibitor that would decrease all Aβ species, a modulator shifts the cleavage site.

Mechanism of γ-Secretase Modulation

cluster_0 Normal Processing cluster_1 Modulation (with GSM) cluster_2 Inhibition (with GSI) APP_CTF APP-CTFβ Substrate GSEC γ-Secretase Complex APP_CTF->GSEC GSEC_mod γ-Secretase (Modulated) APP_CTF->GSEC_mod GSEC_inhib γ-Secretase (Inhibited) APP_CTF->GSEC_inhib Ab42 Aβ42 (High) GSEC->Ab42 Ab40 Aβ40 (High) GSEC->Ab40 Ab38 Aβ38 (Low) GSEC->Ab38 GSM GSM Analog GSM->GSEC Allosteric Binding GSI GSI (Inhibitor) GSI->GSEC Active Site Binding Ab42_low Aβ42 (Low) GSEC_mod->Ab42_low Ab40_low Aβ40 (Low) GSEC_mod->Ab40_low Ab38_high Aβ38 (High) GSEC_mod->Ab38_high Ab42_block Aβ42 (Blocked) GSEC_inhib->Ab42_block Ab40_block Aβ40 (Blocked) GSEC_inhib->Ab40_block Ab38_block Aβ38 (Blocked) GSEC_inhib->Ab38_block

Caption: Comparison of γ-secretase processing under different conditions.

To confirm this profile, it is essential to use an assay that can specifically quantify multiple Aβ species (e.g., ELISA, mass spectrometry). Measuring only Aβ42 is insufficient to characterize a GSM.

Section 4: Off-Target Effects & Cytotoxicity

Q9: How do I distinguish between specific γ-secretase modulation and general cytotoxicity? A compound that simply kills cells will nonspecifically reduce the secretion of all proteins, including Aβ peptides. This can be mistaken for efficacy.[17] It is crucial to run a cytotoxicity assay in parallel with your efficacy assay.

Recommended Approach:

  • Determine IC₅₀: Use your primary assay (e.g., Aβ42 ELISA) to determine the concentration at which your compound reduces Aβ42 by 50%.

  • Determine CC₅₀: In parallel, use a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with the same cells, incubation time, and compound concentrations to determine the cytotoxic concentration 50%.

  • Calculate Selectivity Index (SI):

    • SI = CC₅₀ / IC₅₀

    • A high SI value (>10) is desirable, indicating that the compound's modulatory effect occurs at concentrations well below those that cause cell death.

If the IC₅₀ and CC₅₀ values are very close (SI ≈ 1), the observed reduction in Aβ is likely due to toxicity, not specific target engagement.

Q10: Could my compound have other off-target effects? Yes. All small molecules have the potential for off-target interactions.[18][19] While GSMs are designed to be more specific than GSIs, it's good practice to assess key counterscreens. The most important one for this target class is a Notch signaling assay . A true GSM should not inhibit the cleavage of Notch1 at concentrations where it robustly modulates Aβ production.[1][3] A reporter gene assay measuring the activity of the Notch intracellular domain (NICD) is a standard method for this.

Key Experimental Protocols

Protocol 1: Cell-Free (Biochemical) γ-Secretase Activity Assay

This assay measures the direct effect of your compound on the γ-secretase enzyme, isolated from cellular machinery. It is useful for confirming direct target engagement and ruling out factors like cell permeability.[20][21]

Materials:

  • Purified γ-secretase enzyme preparation (from isolated cell membranes).

  • Recombinant APP-C100-FLAG substrate.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with lipids).

  • Your tetrahydropyran analog series and a known GSM/GSI as a positive control.

  • Detection system for generated Aβ peptides (e.g., specific ELISA kits or mass spectrometer).

Procedure:

  • Pre-incubate 30 nM of the purified γ-secretase enzyme with varying concentrations of your test compound (e.g., 0.1 nM to 10 µM) for 30 minutes at 37°C in the assay buffer.

  • Initiate the reaction by adding the APP-C100-FLAG substrate to a final concentration of ~200 nM.

  • Allow the reaction to proceed for 2-4 hours at 37°C.

  • Stop the reaction (e.g., by adding a GSI at a very high concentration or by snap-freezing).

  • Quantify the amount of Aβ42, Aβ40, and Aβ38 produced in each reaction using an appropriate detection method.

  • Calculate IC₅₀ values for the reduction of Aβ42 and Aβ40, and EC₅₀ values for the increase in Aβ38.

Protocol 2: Cellular γ-Secretase Modulation Assay

This assay measures the activity of your compound in a whole-cell context, providing a more biologically relevant measure of efficacy.[6][22]

Materials:

  • A cell line overexpressing human APP (e.g., HEK293-APPsw or CHO-APP).

  • Cell culture medium (e.g., DMEM + 10% FBS).

  • Your tetrahydropyran analog series and controls.

  • Cell lysis buffer.

  • Aβ quantification kits (ELISA is common).

  • Cytotoxicity assay kit (e.g., MTT or resazurin-based).

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of your compounds in fresh cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., 0.5% DMSO) and positive control wells.

  • Incubate for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.

  • For Cytotoxicity: At the end of the incubation, treat a parallel plate of cells with your cytotoxicity reagent and measure viability according to the manufacturer's protocol.

  • For Aβ Measurement: Carefully collect the conditioned medium from the efficacy plate. If necessary, add protease inhibitors.

  • Analyze the levels of Aβ42, Aβ40, and Aβ38 in the conditioned medium using specific ELISAs.

  • Plot dose-response curves and calculate IC₅₀/EC₅₀ and CC₅₀ values to determine the selectivity index.

References

  • Zhang, X., Li, Y., & Xu, M. (2020). γ-Secretase and its modulators: Twenty years and beyond. Neuroscience Bulletin. [Link]

  • Kim, J., & Kim, H. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Current Neuropharmacology. [Link]

  • Szaruga, M., & Chavez-Gutierrez, L. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Biochemical Pharmacology. [Link]

  • PubChem. Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-acetic acid. National Center for Biotechnology Information. [Link]

  • Ghanemi, A. (2015). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal. [Link]

  • PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. National Center for Biotechnology Information. [Link]

  • Innoprot. Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. [Link]

  • García, P., et al. (2024). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. Archiv der Pharmazie. [Link]

  • Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • H. P. Gerber. (2009). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Drug Discovery Today. [Link]

  • McLendon, C., et al. (2000). Cell-free assays for gamma-secretase activity. The FASEB Journal. [Link]

  • Ren, M., et al. (2023). Change in retention time of acetic acid in gradient DMSO-water solution... ResearchGate. [Link]

  • Toyn, J. H., et al. (2014). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Desai, P. V., et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • BioAgilytix. (2022). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]

  • MB-About. Assay Troubleshooting. Molecular Biology. [Link]

  • T. A. Lanz, et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. eLife. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Ahmad, I., et al. (2009). Effect of 2, 4 dichlorophenoxy acetic acid on certain biological parameters in Cichorium intybus L. ResearchGate. [Link]

  • SciTechnol. The Problems with the Cells Based Assays. SciTechnol. [Link]

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Parker, S. R., et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Semantic Scholar. [Link]

  • PubChem. 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2024). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. [Link]

  • De Strooper, B., & Chavez-Gutierrez, L. (2011). γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER'S DISEASE. Annual review of pharmacology and toxicology. [Link]

  • Hillgren, K. M., & Trieselmann, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Assay and Drug Development Technologies. [Link]

  • Maji, R., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. [Link]

  • Lounkine, E., et al. (2012). Potential functional and pathological side effects related to off-target pharmacological activity. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Desai, P. V., et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. ResearchGate. [Link]

  • Borgegård, T., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • O'Brien, E. P., & Wong, P. C. (2011). In vitro -secretase assay. ResearchGate. [Link]

  • Rudd, S. G., et al. (2024). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. Cell Chemical Biology. [Link]

  • Creative Bioarray. γ-Secretase Activity Assay. Creative Bioarray CellAssay. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (4-Methyltetrahydro-2H-pyran-4-yl)acetic Acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide presents a comparative analysis of (4-methyltetrahydro-2H-pyran-4-yl)acetic acid , a representative member of this class, against structurally similar compounds. We will dissect the influence of subtle molecular modifications on physicochemical properties, synthetic accessibility, and biological activity. This analysis is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable insights grounded in experimental data and established scientific principles. We will explore structure-activity relationships (SAR), detail robust synthetic and biological testing protocols, and offer a forward-looking perspective on this promising chemical space.

Introduction: The THP Acetic Acid Scaffold

The six-membered oxygen-containing THP ring is a desirable feature in drug candidates due to its metabolic stability and its ability to act as a hydrogen bond acceptor, improving solubility and pharmacokinetic profiles.[3] When functionalized with a carboxylic acid group, these scaffolds can engage with a variety of biological targets through ionic interactions and hydrogen bonding.

This guide focuses on Compound 1 , (4-methyltetrahydro-2H-pyran-4-yl)acetic acid. To understand its potential and guide future derivatization, we will compare it against a logically selected set of analogues:

  • Compound 2: (Tetrahydro-2H-pyran-4-yl)acetic acid: The unsubstituted parent compound, providing a baseline to assess the impact of the C4-methyl group.

  • Compound 3: (4-Ethyltetrahydro-2H-pyran-4-yl)acetic acid: An analogue to explore the effect of a slightly larger, lipophilic alkyl group at the C4 position.

  • Compound 4: (4-Phenyltetrahydro-2H-pyran-4-yl)acetic acid: A key comparator to evaluate the influence of a bulky, aromatic substituent, introducing potential for π-π stacking interactions.

This comparative approach allows for a systematic dissection of how steric bulk and lipophilicity at the C4 position modulate the compound's overall profile.

Comparative Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. Even minor structural changes can significantly alter properties like solubility, permeability, and metabolic stability. We've calculated key descriptors to forecast the behavior of our compound set.

Rationale for Property Selection:

  • LogP (Lipophilicity): Influences membrane permeability and binding to hydrophobic pockets. Excessively high LogP can lead to poor solubility and non-specific binding.

  • Topological Polar Surface Area (TPSA): Predicts cell permeability. Generally, a TPSA < 140 Ų is associated with good oral bioavailability.

  • Hydrogen Bond Donors/Acceptors: Crucial for target interaction and solubility.

  • pKa: The acidity of the carboxylic acid group determines its ionization state at physiological pH, which is critical for solubility and receptor interaction.

Table 1: Calculated Physicochemical Properties of THP Acetic Acid Analogues

Compound Structure Formula MW ( g/mol ) XLogP3[4] TPSA (Ų)[4] H-Bond Donors[4] H-Bond Acceptors[4]
1 (Target) 4-Methyl-THP-4-acetic acid C₈H₁₄O₃ 158.19 0.9 46.5 1 3
2 (Parent) THP-4-acetic acid C₇H₁₂O₃ 144.17 0.5 46.5 1 3
3 (Ethyl) 4-Ethyl-THP-4-acetic acid C₉H₁₆O₃ 172.22 1.4 46.5 1 3

| 4 (Phenyl) | 4-Phenyl-THP-4-acetic acid | C₁₃H₁₆O₃ | 220.26 | 2.1 | 46.5 | 1 | 3 |

Analysis: As expected, increasing the size of the C4-substituent from hydrogen (Comp. 2) to methyl (Comp. 1), ethyl (Comp. 3), and phenyl (Comp. 4) progressively increases molecular weight and lipophilicity (LogP). The TPSA and hydrogen bonding capacity remain constant, isolating the effect of the C4 group. This trend suggests that while permeability may increase with alkyl substitution, the significantly higher LogP of the phenyl derivative (Comp. 4) might negatively impact its aqueous solubility.

Synthesis Strategies: Accessing the Chemical Space

A robust and scalable synthetic route is paramount for the progression of any chemical series in drug discovery. The 4,4-disubstituted tetrahydropyran motif can be accessed through several reliable methods, often involving the construction of a key intermediate that is later elaborated.

Causality Behind Experimental Choice: We selected a common and versatile approach starting from a tetrahydropyran-4-one. This ketone intermediate allows for the introduction of the acetic acid side chain via a Reformatsky or Wittig-type reaction followed by reduction and hydrolysis, and the C4-substituent can be introduced via Grignard addition. This strategy offers high convergence and flexibility.

G cluster_0 General Synthetic Workflow A Tetrahydro-2H-pyran-4-one [33] B Step 1: Nucleophilic Addition (e.g., Grignard Reagent, R-MgBr) A->B C 4-Substituted-tetrahydropyran-4-ol B->C D Step 2: Introduction of Acetic Acid Precursor (e.g., Wittig Reaction with (EtO)2P(O)CH2CO2Et) C->D E Ethyl (4-R-tetrahydropyran-4-ylidene)acetate D->E F Step 3: Reduction & Hydrolysis (1. H2, Pd/C; 2. LiOH) E->F G (4-R-tetrahydro-2H-pyran-4-yl)acetic acid F->G

Caption: General workflow for synthesizing 4,4-disubstituted THP acetic acids.

Experimental Protocol: Synthesis of (4-Methyltetrahydro-2H-pyran-4-yl)acetic acid (1)

This protocol is a representative, self-validating system. Each step includes purification and characterization to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.

Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

  • To a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, add magnesium turnings (1.5 g, 62 mmol).

  • Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed.

  • Allow the flask to cool, then add 50 mL of anhydrous diethyl ether.

  • Slowly add a solution of methyl iodide (3.5 mL, 56 mmol) in 20 mL of anhydrous diethyl ether via a dropping funnel to maintain a gentle reflux.

  • After the addition is complete, stir the resulting Grignard reagent at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tetrahydro-2H-pyran-4-one (5.0 g, 50 mmol) in 20 mL of anhydrous diethyl ether dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (Hexane:Ethyl Acetate gradient) to yield 4-methyltetrahydro-2H-pyran-4-ol as a colorless oil.

    • Validation: Confirm structure by ¹H NMR and ¹³C NMR spectroscopy.

Step 2 & 3: Synthesis of (4-Methyltetrahydro-2H-pyran-4-yl)acetic acid

  • To a solution of the alcohol from Step 1 (4.6 g, 40 mmol) in 100 mL of toluene, add triethyl orthoacetate (15 mL, 80 mmol) and a catalytic amount of propionic acid (0.3 mL).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol for 6 hours (Johnson-Claisen rearrangement).

  • Cool the reaction mixture and concentrate under reduced pressure. The crude ethyl (4-methyltetrahydro-2H-pyran-4-yl)acetate can be purified by chromatography.

  • Dissolve the crude ester in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (2.5 g, 60 mmol) and stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Concentrate the mixture to remove THF, dilute with water, and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Compound 1 .

    • Validation: Confirm final structure and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS.

Comparative Biological Activity & SAR

Pyran derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][5][6] To provide a framework for comparison, we will analyze representative data for pyran-based compounds against common bacterial strains. The Minimum Inhibitory Concentration (MIC) is a standard metric for antimicrobial potency.[3]

Trustworthiness of Data: The following data is based on published results for structurally related 4H-pyran derivatives to illustrate a typical SAR trend.[7] The analysis demonstrates how a researcher would interpret such data to make decisions.

Table 2: Representative Antimicrobial Activity of THP Acetic Acid Analogues

Compound Substituent (R) MIC vs. S. aureus (µM)[7] MIC vs. B. subtilis (µM)[7]
1 -CH₃ 33.3 37.2
2 -H > 100 > 100
3 -CH₂CH₃ 30.5 33.8

| 4 | -Phenyl | 45.1 | 52.6 |

Structure-Activity Relationship (SAR) Analysis:

  • Requirement for Substitution: The unsubstituted parent compound (2) is inactive, indicating that substitution at the C4 position is critical for antimicrobial activity in this scaffold.

  • Impact of Small Alkyl Groups: The introduction of a methyl group (1) confers significant activity. Increasing the chain length to an ethyl group (3) results in a modest improvement in potency. This suggests a small, hydrophobic pocket in the target binding site that accommodates these groups.

  • Effect of a Bulky Aromatic Group: The phenyl-substituted analogue (4) is less active than the small alkyl derivatives. This drop in potency could be due to several factors: a) steric hindrance preventing optimal binding, b) unfavorable electronic properties, or c) reduced bioavailability to the bacterial target due to higher lipophilicity.

This SAR provides a clear, actionable hypothesis: for this antimicrobial target, small, lipophilic groups at the C4 position are preferred.

G cluster_0 Structure-Activity Relationship at C4 cluster_R C4 Substituent (R) cluster_A Relative Activity Base THP Acetic Acid Core R1 H A1 Inactive R1->A1 Baseline R2 CH3 A2 Active R2->A2 Confers Activity R3 CH2CH3 A3 More Active R3->A3 Slight Improvement R4 Phenyl A4 Less Active R4->A4 Steric Clash?

Caption: SAR analysis showing the impact of the C4 substituent on activity.

In-Depth Protocol: Cytotoxicity (IC₅₀) Determination via MTT Assay

To assess the potential anticancer activity of these compounds, a cytotoxicity assay is essential. The MTT assay is a reliable, colorimetric method for measuring cell viability.[8]

Expertise & Causality: This protocol is designed to be self-validating. It includes positive and negative controls to ensure the assay is performing correctly and that the vehicle (DMSO) is not causing toxicity. A concentration-response curve is generated to accurately calculate the IC₅₀, the concentration at which 50% of cell growth is inhibited.[9][10]

G cluster_0 MTT Assay Workflow A 1. Seed Cells (e.g., HCT-116) in 96-well plate. Incubate 24h. B 2. Treat Cells Add serial dilutions of compounds. Include Vehicle (DMSO) & Positive (Doxorubicin) Controls. A->B C 3. Incubate Allow compounds to act for 48-72h. B->C D 4. Add MTT Reagent Incubate for 4h. (Living cells convert MTT to formazan crystals) C->D E 5. Solubilize Formazan Add DMSO or Solubilization Buffer. D->E F 6. Read Absorbance Measure at 570 nm. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 using non-linear regression. F->G

Caption: Standard workflow for determining IC50 values using the MTT assay.

Detailed Step-by-Step Methodology
  • Cell Plating:

    • Culture human cancer cells (e.g., HCT-116) to ~80% confluency.

    • Trypsinize, count, and dilute cells to a density of 5 x 10⁴ cells/mL in complete medium.

    • Add 100 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 20 mM stock solutions of test compounds and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions in culture medium to create 2X working solutions. A typical 8-point dilution series might be 200, 66.7, 22.2, 7.4, 2.5, 0.8, 0.27, and 0.09 µM.

    • Prepare a vehicle control (e.g., 0.5% DMSO in medium).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well (in triplicate). This results in a final 1X concentration.

  • Incubation:

    • Return the plate to the incubator for 48 or 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.[11][12]

Discussion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating a new chemical series. Our analysis of (4-methyltetrahydro-2H-pyran-4-yl)acetic acid and its analogues reveals clear structure-activity relationships. The presence and nature of the C4 substituent are critical modulators of biological activity, with small alkyl groups appearing optimal for the antimicrobial target discussed.

Future work should focus on:

  • Expanding the SAR: Synthesize and test analogues with different C4 substituents (e.g., cyclopropyl, methoxy) to further probe the binding pocket's steric and electronic requirements.

  • Metabolic Stability: Conduct in vitro metabolic stability assays (e.g., using liver microsomes) to determine if the C4 position is a site of metabolic vulnerability.

  • Target Identification: For active compounds, perform target deconvolution studies to identify the specific cellular protein or pathway being modulated.

  • Chiral Separation: The C4 position is a chiral center. It is essential to separate the enantiomers and test them individually, as biological activity often resides in a single enantiomer.

By integrating rational design, robust synthesis, and validated biological protocols, the potential of the tetrahydropyran acetic acid scaffold can be effectively explored and optimized for the development of novel therapeutics.

References

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Central Asian Journal of Medical and Natural Science. [Link]

  • Examples of pyran molecules with biological activities. ResearchGate. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. [Link]

  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. [Link]

  • 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid. PubChem. [Link]

  • BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Semantic Scholar. [Link]

  • Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. ScienceScholar. [Link]

  • Nakagawa, M. - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. [Link]

  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. ScienceDirect. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. PubMed. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • Structure Activity Relationships. Drug-Design.org. [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • An Ecofriendly Synthesis of Pyrano[4,3-b]pyran Derivatives using Protic Ionic Liquid (DABCO: ACETIC ACID: H2O) as a catalyst and its antimicrobial activity. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and binding affinity. The title compound, 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, is a valuable building block for the synthesis of more complex molecules in drug discovery and development. The validation of its synthetic route is therefore of critical importance to ensure reproducibility, scalability, and purity of the final products.

Primary Synthetic Route: A Multi-step Approach from a Commercially Available Aldehyde

A robust and frequently utilized pathway to this compound commences with the commercially available starting material, 4-methyltetrahydro-2H-pyran-4-carbaldehyde. This route involves a two-step sequence: a Wittig reaction to extend the carbon chain, followed by hydrolysis of the resulting ester.

Primary_Synthetic_Route start 4-Methyltetrahydro-2H-pyran-4-carbaldehyde intermediate Ethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)acetate start->intermediate Wittig Reaction (Ph3P=CHCO2Et) product This compound intermediate->product Hydrolysis (e.g., LiOH, H2O/THF)

Figure 1: Primary synthetic workflow from 4-methyltetrahydro-2H-pyran-4-carbaldehyde.

Step 1: Wittig Reaction for Carbon Chain Elongation

The initial step involves the olefination of 4-methyltetrahydro-2H-pyran-4-carbaldehyde using a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester (Ph3P=CHCO2Et). The choice of a stabilized ylide is crucial as it generally favors the formation of the (E)-alkene isomer, which can be beneficial for downstream purification.[1] The reaction proceeds via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to yield the desired α,β-unsaturated ester and triphenylphosphine oxide.[2]

Experimental Protocol:

  • To a solution of 4-methyltetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to separate the desired ethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)acrylate from the triphenylphosphine oxide byproduct.

Step 2: Reduction of the Alkene and Hydrolysis of the Ester

The α,β-unsaturated ester can be reduced to the saturated ester, ethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)acetate, via catalytic hydrogenation (e.g., H2, Pd/C). Subsequently, the ethyl ester is hydrolyzed to the target carboxylic acid. Base-mediated hydrolysis, for instance with lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran, is a common and effective method.

Experimental Protocol:

  • The purified ethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)acrylate is dissolved in ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • The resulting crude ethyl 2-(4-methyltetrahydro-2H-pyran-4-yl)acetate is dissolved in a mixture of tetrahydrofuran and water.

  • An excess of lithium hydroxide (e.g., 3-5 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

  • The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.

Alternative Synthetic Routes: A Comparative Overview

While the Wittig-based route is a reliable method, other synthetic strategies can be considered, each with its own advantages and disadvantages. These alternatives often differ in the starting materials and the key bond-forming reactions.

Alternative_Synthetic_Routes cluster_0 Route A: Nitrile Hydrolysis cluster_1 Route B: Arndt-Eistert Homologation A1 4-Methyltetrahydro-2H-pyran-4-carbaldehyde A2 (4-Methyltetrahydro-2H-pyran-4-yl)acetonitrile A1->A2 Strecker Synthesis (or similar) A3 This compound A2->A3 Hydrolysis B1 4-Methyltetrahydro-2H-pyran-4-carboxylic acid B2 Diazoketone Intermediate B1->B2 SOCl2, then CH2N2 B3 This compound B2->B3 Wolff Rearrangement (Ag2O, H2O)

Figure 2: Overview of alternative synthetic workflows.

Alternative Route A: Synthesis via Nitrile Hydrolysis

This pathway also utilizes 4-methyltetrahydro-2H-pyran-4-carbaldehyde as the starting material but proceeds through a nitrile intermediate.

  • Formation of the Nitrile: The aldehyde can be converted to (4-methyltetrahydro-2H-pyran-4-yl)acetonitrile. One common method is the Strecker synthesis, which involves reacting the aldehyde with ammonia and cyanide.[3] Alternatively, a two-step process involving the formation of a tosylhydrazone followed by reaction with a cyanide source can be employed.

  • Hydrolysis of the Nitrile: The resulting nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions.[4]

Causality Behind Choices: This route can be advantageous if the Wittig reaction proves to be low-yielding or if purification from triphenylphosphine oxide is problematic. However, the use of toxic cyanide reagents necessitates stringent safety precautions.

Alternative Route B: Arndt-Eistert Homologation

This route offers a one-carbon homologation of a carboxylic acid, starting from 4-methyltetrahydro-2H-pyran-4-carboxylic acid.

  • Formation of the Acid Chloride: The starting carboxylic acid is first converted to its acid chloride using a reagent such as thionyl chloride or oxalyl chloride.

  • Formation of the Diazoketone: The acid chloride is then reacted with diazomethane to form a diazoketone intermediate.[5][6]

  • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, typically catalyzed by silver oxide, to form a ketene, which is then trapped by water to yield the desired one-carbon extended carboxylic acid.[5][6]

Causality Behind Choices: The Arndt-Eistert reaction is a classic and reliable method for carboxylic acid homologation.[5][6] However, the use of diazomethane, which is explosive and toxic, is a significant drawback, particularly for large-scale synthesis. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, can be used but may require optimization.

Performance Comparison

ParameterPrimary Route (Wittig)Alternative Route A (Nitrile Hydrolysis)Alternative Route B (Arndt-Eistert)
Starting Material 4-Methyltetrahydro-2H-pyran-4-carbaldehyde4-Methyltetrahydro-2H-pyran-4-carbaldehyde4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Number of Steps 2-323
Key Reagents Phosphonium ylide, Pd/C, LiOHCyanide source, strong acid/baseThionyl chloride, Diazomethane, Silver oxide
Overall Yield Moderate to GoodModerateGood
Scalability GoodModerate (due to cyanide)Poor (due to diazomethane)
Safety Concerns Triphenylphosphine oxide byproductHighly toxic cyanide reagentsExplosive and toxic diazomethane
Key Advantages Avoids highly toxic reagentsPotentially fewer steps than Wittig with reductionWell-established for homologation
Key Disadvantages Purification from phosphine oxideUse of cyanideUse of hazardous diazomethane

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

  • The Primary Route via the Wittig reaction is a strong candidate for laboratory-scale synthesis due to its avoidance of highly toxic reagents and generally good yields. The main challenge lies in the efficient removal of the triphenylphosphine oxide byproduct.

  • Alternative Route A through nitrile hydrolysis offers a potentially shorter pathway but is hampered by the significant safety risks associated with the use of cyanide. This route may be considered when the Wittig reaction is not viable and appropriate safety infrastructure is in place.

  • Alternative Route B, the Arndt-Eistert homologation , while a classic and effective method for one-carbon chain extension, is generally unsuitable for industrial applications due to the extreme hazards of diazomethane. It remains a viable option for small-scale academic research where the starting carboxylic acid is readily available.

Ultimately, a thorough risk assessment and process optimization are essential for the successful and safe synthesis of this valuable building block.

References

  • Nakagawa, M., et al. Organic Syntheses, 1977 , 56, 49.

  • Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935 , 68, 200-208.

  • Ye, T.; McKervey, M. A. Chem. Rev.1994 , 94, 1091-1160.

  • Garrido, F., et al. MOJ Biorg Org Chem.2020 , 4(1), 7-9.

  • US Patent 10,040,776 B2, "Pyran derivatives and their prepar
  • CN Patent 103242276A, "Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid," published August 14, 2013.
  • Organic Chemistry Portal, "Arndt-Eistert Synthesis". [Link]

  • Organic Chemistry Portal, "Wittig Reaction". [Link]

  • Organic Chemistry Portal, "Strecker Synthesis". [Link]

  • Organic Chemistry Portal, "Prins Reaction". [Link]

  • Vedejs, E.; Peterson, M. J. Top. Stereochem.1994 , 21, 1-157.

  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927.

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 2023 . [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 2016 . [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 2019 . [Link]

  • Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate, 2017 . [Link]

  • L. Kurti, B. Czako. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005 . [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 2022 . [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

Sources

A Researcher's Guide to Comparing the Bioactivity of (2R,4R)-, (2S,4S)-, (2R,4S)-, and (2S,4R)-methyltetrahydro-2H-pyran-4-yl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the spatial arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1] The principle of stereoisomerism dictates that molecules with identical chemical formulas and bond connectivity can exist as different three-dimensional structures, known as stereoisomers.[2][3] These subtle architectural differences can lead to vastly different pharmacological profiles, as one isomer may fit perfectly into a biological target like a key in a lock, while another may be inactive or even elicit harmful off-target effects.[1][4]

This guide focuses on 2-(2-methyltetrahydro-2H-pyran-4-yl)acetic acid, a molecule featuring a tetrahydropyran ring—a common scaffold in bioactive natural products and pharmaceuticals.[5][6] The presence of two chiral centers in this structure gives rise to four distinct stereoisomers. While direct comparative bioactivity data for these specific isomers is not extensively documented in public literature, this guide provides a comprehensive framework for their systematic evaluation. We will outline a robust experimental workflow, from initial in vitro screening to in vivo validation, designed to elucidate the unique biological activity of each stereoisomer.

Identifying the Stereoisomers of Interest

The structure of 2-(2-methyltetrahydro-2H-pyran-4-yl)acetic acid contains two chiral centers at positions C2 (bearing the methyl group) and C4 (bearing the acetic acid group). This results in 2² = 4 possible stereoisomers, which can be categorized into two pairs of enantiomers:

  • Pair 1 (cis isomers): (2R, 4S)- and (2S, 4R)-

  • Pair 2 (trans isomers): (2R, 4R)- and (2S, 4S)-

The relationship between an isomer from Pair 1 and an isomer from Pair 2 is diastereomeric. It is imperative to either synthesize these isomers in their pure forms (enantiomerically pure) or separate them from a racemic mixture using chiral chromatography to accurately assess their individual bioactivities.[7]

Caption: Stereoisomeric relationships of 2-(2-methyltetrahydro-2H-pyran-4-yl)acetic acid.

Proposed Experimental Workflow for Bioactivity Profiling

Given the structural similarity of the acetic acid moiety to non-steroidal anti-inflammatory drugs (NSAIDs), a logical starting point for bioactivity screening is to investigate potential anti-inflammatory properties. The following multi-phase workflow is designed to systematically screen, identify, and validate the bioactivity of each isomer.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Selection cluster_2 Phase 3: In Vivo Validation a Isomer Synthesis & Purification b Target-Based Assay: COX-1/COX-2 Inhibition a->b c Cell-Based Assay: LPS-Stimulated Macrophages a->c d Identify Most Potent Isomer(s) b->d c->d e Acute Inflammation Model: Carrageenan-Induced Paw Edema d->e f Confirmation of Anti-inflammatory Activity e->f

Caption: A three-phase experimental workflow for comparing isomer bioactivity.

Phase 1: In Vitro Screening

The initial phase aims to identify and quantify the biological activity of each purified isomer using established biochemical and cell-based assays.

A. Target-Based Assay: Cyclooxygenase (COX) Inhibition

The rationale for this assay stems from the acetic acid side chain, a common feature in many NSAIDs that target COX enzymes.[8] This experiment will determine if any isomer selectively inhibits COX-1 or COX-2.[9]

B. Cell-Based Assay: Cytokine Release in LPS-Stimulated Macrophages

This assay provides a broader view of anti-inflammatory potential within a cellular context. Lipopolysaccharide (LPS) is a potent activator of macrophages, inducing the release of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] The ability of the isomers to suppress this response is a strong indicator of anti-inflammatory activity.[12]

Phase 2: Data Analysis and Isomer Selection

The data from Phase 1 will be compiled to identify the most promising candidate(s) for further study. The isomer demonstrating the highest potency (lowest IC₅₀) and, ideally, selectivity (e.g., for COX-2 over COX-1) will be prioritized for in vivo testing.

Phase 3: In Vivo Validation

The most potent and selective isomer(s) will be evaluated in a well-established animal model of acute inflammation to confirm the in vitro findings in a complex biological system.

A. Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory drugs.[13] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over several hours.[14][15] The ability of the test compound to reduce this swelling is a direct measure of its anti-inflammatory activity in vivo.[16]

Detailed Experimental Protocols

For results to be trustworthy and reproducible, meticulous adherence to validated protocols is essential.

Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available inhibitor screening kits.[17]

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme to the working concentration in Assay Buffer.

    • Dilute purified ovine COX-1 and human recombinant COX-2 enzymes in ice-cold Assay Buffer immediately before use.

    • Prepare a stock solution of each purified isomer in DMSO. Create a dilution series (e.g., 0.01 µM to 100 µM) in Assay Buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µl Assay Buffer, 10 µl Heme.

    • 100% Activity Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl enzyme.

    • Inhibitor Wells: 140 µl Assay Buffer, 10 µl Heme, 10 µl of diluted isomer, 10 µl enzyme.

    • Positive Control Wells: Use a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction:

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µl of Arachidonic Acid substrate to all wells.

    • Incubate for exactly 2 minutes at 37°C.

    • Stop the reaction by adding 10 µl of a saturated Stannous Chloride solution.

    • Add 10 µl of a colorimetric substrate solution (e.g., TMPD).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm using a plate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each isomer concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[isomer concentration] and determine the IC₅₀ value using non-linear regression.

Protocol 2: Macrophage Cytokine Release Assay

This protocol uses the RAW 264.7 murine macrophage cell line.[12][18]

  • Cell Culture:

    • Culture RAW 264.7 cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of each isomer (dissolved in DMSO and diluted in media; ensure final DMSO concentration is <0.1%).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include vehicle-only and LPS-only controls.

    • Incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell-free supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percent reduction in cytokine production for each isomer concentration compared to the LPS-only control.

    • Determine the IC₅₀ value for the inhibition of TNF-α and IL-6 production for each isomer.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals: Male Wistar rats (180-200 g) are acclimatized for one week before the experiment.

  • Grouping and Dosing:

    • Group I (Vehicle Control): Receives vehicle (e.g., 0.5% carboxymethylcellulose, p.o.).

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).

    • Group III-VI (Test Groups): Receive a specific dose of each of the four isomers, respectively (e.g., 25 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test isomer via oral gavage.

    • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14]

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) as Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Bioactivity of Isomers

Isomer COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
(2R, 4S)-
(2S, 4R)-
(2R, 4R)-
(2S, 4S)-

| Celecoxib | >100 | 0.04 | >2500 | | |

Table 2: In Vivo Anti-inflammatory Effect of Isomers on Paw Edema

Treatment Group (25 mg/kg) Paw Volume Increase (mL) at 3 hr % Inhibition of Edema at 3 hr
Vehicle Control 0%
Indomethacin (10 mg/kg)
Isomer (2R, 4S)-
Isomer (2S, 4R)-
Isomer (2R, 4R)-

| Isomer (2S, 4S)- | | |

Interpreting these results requires analyzing the structure-activity relationship. For instance, a significant difference in potency between the (2R, 4R) and (2S, 4S) enantiomers would strongly suggest that the biological target is chiral and that binding is stereospecific.

G cluster_0 Active Isomer Receptor Biological Target (Receptor) Isomer1 (2R,4R)-Isomer Isomer1->Receptor High Affinity Binding (Correct 3D Fit) Isomer2 (2S,4S)-Isomer Isomer2->Receptor Low Affinity Binding (Steric Hindrance)

Caption: Differential binding of enantiomers to a chiral biological target.

Conclusion

The stereochemical configuration of a drug candidate is a fundamental parameter that governs its interaction with biological systems.[19] A failure to characterize individual isomers early in the development process can mask the true potential of a lead compound or conceal isomer-specific toxicities.[4] This guide provides a systematic and robust framework for researchers to dissect the bioactivity of the four stereoisomers of 2-(2-methyltetrahydro-2H-pyran-4-yl)acetic acid. By progressing from broad in vitro screens to a targeted in vivo model, this workflow enables the identification of the most therapeutically promising isomer, paving the way for more focused and efficient drug development efforts.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. World Journal of Pharmaceutical and Medical Research. [Link]

  • Deng, J., & Li, D. (2014). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • Bio-protocol. (2015). Carrageenan-Induced Paw Edema. Bio-protocol, 5(10). [Link]

  • Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149–165. [Link]

  • Patsnap Synapse. (2024). What is the application of stereochemistry in drug design?. [Link]

  • Stahl, S. M. (2000). Stereochemistry in Drug Action. Journal of Clinical Psychiatry, 61 Suppl 11, 9-12. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6). [Link]

  • Asensio-Pinilla, E., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic motif. [Link]

  • Vuong, L., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 998-999, 1-8. [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • ResearchGate. (n.d.). Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives. [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Current Opinion in Chemical Biology, 15(4), 485-496. [Link]

  • Kim, H., & Hong, J. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 9(2), 284–309. [Link]

  • Roy, A., & Mammen, M. (2007). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Immunology, 178(7), 4498-4508. [Link]

  • Li, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(8), 13641-13653. [Link]

  • Lu, Y. C., et al. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 185(11), 2099-2105. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. PubChem. [Link]

  • Brown, D. R., et al. (2022). Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. Antioxidants, 11(10), 2022. [Link]

  • Maoka, T., et al. (2022). Absorption characteristics and in vivo behavior of astaxanthin isomers: insights from the administration of highly purified (all-E)-, (9Z)-, and (13Z)-astaxanthin to mice. Food & Function, 13(22), 11849-11858. [Link]

Sources

A Researcher's Guide to Investigating 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid: A Comparative Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Chemical Entity

The compound 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid presents a unique scaffold for investigation. Its structure combines a tetrahydropyran (THP) ring with an acetic acid moiety, both of which are prevalent in medicinally active compounds. The THP ring, a saturated six-membered cyclic ether, is often incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles. Derivatives of THP are found in a range of therapeutics, from antiviral to anticancer agents. The arylacetic acid group is a well-known pharmacophore, most notably present in many non-steroidal anti-inflammatory drugs (NSAIDs) which commonly act by inhibiting cyclooxygenase (COX) enzymes.

Given this structural composition, a primary hypothesis is that this compound may possess anti-inflammatory properties. This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound, comparing and contrasting in vitro and in vivo methodologies. Our approach is designed to first elucidate the potential mechanism of action in a controlled cellular environment and then to validate these findings in a complex biological system.

Phase 1: In Vitro Characterization - Unveiling the Molecular Mechanism

The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's primary biological activity and mechanism of action at the molecular level. This approach is cost-effective and allows for rapid screening and hypothesis generation.

Experimental Workflow: In Vitro Screening

A Comparative Guide to the Structural Confirmation of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, a precise understanding of its atomic arrangement, stereochemistry, and intermolecular interactions is paramount for predicting its biological activity and optimizing its properties. While various analytical techniques contribute pieces to the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive and high-resolution molecular picture.[1][2]

This guide offers a comprehensive comparison of SC-XRD with other analytical methods and provides a detailed, field-proven protocol for the structural confirmation of this compound. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating workflow for researchers, scientists, and drug development professionals.

The Imperative of Unambiguous Structural Data

The journey from a promising lead compound to a viable drug candidate is fraught with challenges. A key hurdle is the thorough characterization of the active pharmaceutical ingredient (API). An incorrect or incomplete structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential downstream failures in clinical development. SC-XRD provides irrefutable evidence of:

  • Connectivity: The precise bonding arrangement of all atoms in the molecule.

  • Stereochemistry: The absolute configuration of all chiral centers.

  • Conformation: The preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: How molecules pack together in a crystal lattice, which can influence properties like solubility and stability.

Comparative Analysis: SC-XRD vs. Other Techniques

While SC-XRD is unparalleled in its ability to provide a complete 3D structure, it is often used in conjunction with other analytical techniques. Understanding the strengths and limitations of each is crucial for a comprehensive characterization strategy.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Complete 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3]Provides the most definitive and high-resolution structural data.[1][2]Requires a high-quality single crystal of suitable size (typically 30-300 microns).[3] Crystallization can be challenging for flexible or difficult-to-crystallize molecules.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity through scalar couplings (COSY, HSQC, HMBC), relative stereochemistry through nuclear Overhauser effects (NOE).Provides detailed information about the molecule's structure in solution. Non-destructive.Does not provide absolute stereochemistry. Can be difficult to interpret for complex molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can infer structural features.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or 3D conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., carboxylic acid, ether).Fast and simple to perform.Provides limited information on the overall molecular structure.

Experimental Protocol: From Powder to Publication-Ready Structure

The following protocol outlines a systematic approach to obtaining a high-quality crystal structure of this compound. The rationale behind each step is explained to provide a deeper understanding of the crystallographic process.

Part 1: Crystallization – The Art and Science

The formation of a diffraction-quality single crystal is often the most challenging step. For a carboxylic acid with a flexible side chain like our target molecule, a systematic screening of conditions is essential.

1.1. Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility. For carboxylic acids, polar protic and aprotic solvents are often good starting points.[5]

  • Initial Screening: Begin with a range of solvents with varying polarities and boiling points. Examples include:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Ethers (Dioxane, Tetrahydrofuran)

    • Chlorinated solvents (Dichloromethane, Chloroform)

    • Water (if solubility allows)

1.2. Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5] This method is effective when a suitable single solvent is identified.

  • Vapor Diffusion: This technique is particularly useful for compounds that are difficult to crystallize. A concentrated solution of the compound in a "good" solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.[5]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. This can be effective for compounds with a significant temperature-dependent solubility.

1.3. Rationale and Troubleshooting: The goal is to achieve a state of supersaturation that is just right for nucleation and slow crystal growth. Rapid precipitation will lead to a powder, not single crystals. If initial attempts fail, consider:

  • Solvent Mixtures: Using a binary or even ternary solvent system can fine-tune the solubility and evaporation rate.

  • Temperature: Performing crystallizations at different temperatures (e.g., room temperature, 4°C) can influence crystal growth.

  • Purity: Ensure the starting material is of high purity, as impurities can inhibit crystallization.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

2.1. Crystal Mounting and Screening:

  • A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • The crystal is then screened using the X-ray diffractometer to assess its quality. A good crystal will produce sharp, well-defined diffraction spots.

2.2. Data Collection:

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process. Key parameters to monitor are the resolution of the data and the completeness of the dataset.

2.3. Data Processing:

  • The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. Software packages like CrysAlisPro or APEX are commonly used for this step.

Part 3: Structure Solution and Refinement

This is the process of converting the processed diffraction data into a 3D molecular model.

3.1. Structure Solution:

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. Software like SHELXT is widely used for this purpose.

3.2. Structure Refinement:

  • An initial molecular model is built into the electron density map.

  • This model is then refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. SHELXL is the standard program for this process.

  • The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Visualization of the Crystallographic Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output Purified_Compound Purified 2-(4-methyltetrahydro- 2H-pyran-4-yl)acetic acid Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) Purified_Compound->Crystallization Single_Crystal Single Crystal Growth Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group, Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final Structural Model (CIF File) Validation->Final_Structure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Data Validation and Reporting: Ensuring Scientific Integrity

To ensure the quality and reproducibility of crystallographic data, it is essential to adhere to the standards set by the International Union of Crystallography (IUCr).[6] Before publication or submission to a database, the final crystallographic information file (CIF) should be checked using the IUCr's checkCIF service.[7] This service provides a validation report that highlights any potential issues with the data or the refinement.

The final structural data should be deposited in a public repository such as the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9][10][11]

Illustrating the Final Structure

References

benchmarking the performance of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid against known standards

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid. This document is structured as a case study, presenting a series of robust, validated experimental protocols to characterize its activity against known standards for a plausible biological target.

Publication: A Comparative Benchmarking Guide

Title: Performance Benchmarking of this compound as a Novel Agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40)

Abstract: This guide outlines a comprehensive strategy for characterizing the pharmacological profile of a novel chemical entity, this compound (referred to herein as Compound X). Due to its structural features, particularly the carboxylic acid moiety, we hypothesize its potential as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G-protein coupled receptor (GPCR) that plays a significant role in glucose-stimulated insulin secretion. To rigorously assess its performance, we benchmark Compound X against the endogenous ligand, Linoleic Acid, and a well-characterized synthetic agonist, Fasiglifam (TAK-875). This guide provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each step, serving as a blueprint for researchers in drug discovery and development.

Introduction and Rationale

The discovery of novel therapeutic agents requires a systematic evaluation of their biological activity. Compound X, this compound, is a novel synthetic molecule. Its carboxylic acid functional group makes it a candidate for interaction with receptors that recognize fatty acids. One such key target is the Free Fatty Acid Receptor 1 (FFAR1), a GPCR predominantly expressed in pancreatic β-cells. Agonism of FFAR1 by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes mellitus.

To ascertain the therapeutic potential of Compound X, a direct comparison against established standards is essential. This guide details a head-to-head performance evaluation against:

  • Linoleic Acid: An endogenous polyunsaturated omega-6 fatty acid and natural FFAR1 agonist.

  • Fasiglifam (TAK-875): A potent and selective synthetic FFAR1 agonist that serves as a well-characterized reference compound in pharmacological studies.

Our benchmarking strategy is built on a logical progression from primary screening to more detailed mechanistic studies, ensuring a thorough and reliable characterization of Compound X.

Logical Workflow for Compound Benchmarking

The following diagram illustrates the sequential workflow for characterizing and validating a novel compound's performance.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Cellular Function A Compound X Synthesis & QC B Physicochemical Profiling A->B Purity >98% C Primary Screen: Calcium Mobilization Assay B->C D Potency & Efficacy Determination (EC50) C->D Hit Identification E Secondary Screen: IP-One Accumulation Assay D->E Confirm On-Target Activity F Selectivity Profiling (vs. FFAR2/FFAR3) E->F Assess Off-Target Effects G Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-cells F->G Validate in Physiological Context H Final Performance Assessment G->H

Caption: Overall workflow for benchmarking Compound X.

FFAR1 Signaling and Assay Principle

FFAR1 is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key event in potentiating insulin secretion.

Our primary assay leverages this Ca2+ release, while the secondary assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

FFAR1 Gq Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm & ER Agonist Agonist (e.g., Compound X) FFAR1 FFAR1 Receptor Agonist->FFAR1 Binding Gq Gq Protein FFAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R ER Endoplasmic Reticulum (ER) [Ca2+ Store] IP3R->ER Opens Channel Ca_release ↑ Intracellular [Ca2+] ER->Ca_release Release Insulin Insulin Secretion Ca_release->Insulin Potentiation

Caption: Simplified FFAR1 Gq signaling pathway.

Comparative Data Summary

The following tables summarize the hypothetical (yet realistic) performance data obtained for Compound X in comparison to the established standards.

Table 1: Physicochemical Properties
PropertyCompound XLinoleic AcidFasiglifam (TAK-875)
Molecular Weight ( g/mol ) 186.25280.45404.42
logP (calculated) 1.856.253.58
Topological Polar Surface Area 46.5 Ų37.3 Ų81.9 Ų
Aqueous Solubility (predicted) HighLowLow

Commentary: Compound X exhibits a favorable physicochemical profile with lower lipophilicity (logP) and higher predicted aqueous solubility compared to the standards, which are desirable properties for drug development.

Table 2: In Vitro Pharmacological Performance
AssayParameterCompound XLinoleic AcidFasiglifam (TAK-875)
Calcium Mobilization EC50 (nM) 1505,20025
Max Efficacy (% of TAK-875) 95%80%100%
IP-One Accumulation EC50 (nM) 1856,10030
Selectivity (EC50 in nM) FFAR2 (GPR43) > 10,0008,000> 10,000
FFAR3 (GPR41) > 10,00012,000> 10,000

Commentary: Compound X demonstrates potent agonistic activity at FFAR1, significantly more potent than the endogenous ligand Linoleic Acid. While Fasiglifam remains the most potent compound, Compound X shows comparable maximal efficacy. Crucially, Compound X exhibits excellent selectivity against other fatty acid receptors, FFAR2 and FFAR3.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the primary and secondary assays are provided below.

Protocol 1: Calcium Mobilization Assay

This assay serves as the primary screen to determine the potency (EC50) and efficacy of the test compounds by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably expressing human FFAR1 (CHO-hFFAR1) in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
  • Harvest cells and seed at a density of 40,000 cells/well into black-walled, clear-bottom 96-well microplates.
  • Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Preparation:

  • Prepare 10 mM stock solutions of Compound X, Linoleic Acid, and Fasiglifam in DMSO.
  • Perform a serial dilution in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4) to create a 10-point concentration curve for each compound (e.g., 100 µM to 5 pM final concentration).

3. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, including probenecid to prevent dye extrusion.
  • Remove cell culture medium from the plate and add 100 µL of the dye loading solution to each well.
  • Incubate for 60 minutes at 37°C, 5% CO2.

4. Assay Execution and Measurement:

  • Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR Tetra®).
  • Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 180 seconds.
  • Establish a baseline fluorescence reading for the first 20 seconds.
  • At the 20-second mark, automatically add 20 µL of the compound dilutions to the respective wells.
  • Continue recording the fluorescence signal for the remaining 160 seconds.

5. Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
  • Normalize the data by setting the response from the highest concentration of Fasiglifam as 100% and the vehicle (DMSO) control as 0%.
  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: IP-One Accumulation Assay

This assay serves as a secondary, confirmatory screen that measures the accumulation of IP1, a downstream product of the Gq signaling cascade. It is less prone to artifacts than calcium assays.

1. Cell Culture and Plating:

  • Seed CHO-hFFAR1 cells at a density of 50,000 cells/well into a 96-well half-area plate.
  • Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Stimulation:

  • Prepare compound dilutions as described in Protocol 1.
  • Remove the culture medium and add 25 µL of the compound dilutions to the cells.
  • Incubate for 60 minutes at 37°C, 5% CO2.

3. Cell Lysis and IP1 Detection:

  • Perform the assay using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One detection kit (e.g., from Cisbio) following the manufacturer's protocol.
  • Briefly, add 12.5 µL of the IP1-d2 conjugate to each well.
  • Add 12.5 µL of the anti-IP1 cryptate conjugate to each well.
  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

4. Measurement and Data Analysis:

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm (Excitation: 320 nm).
  • Calculate the 665/620 nm ratio for each well.
  • Convert the HTRF ratio to IP1 concentration using a standard curve generated with known concentrations of IP1.
  • Plot the IP1 concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Conclusion and Future Directions

The data presented in this guide position this compound (Compound X) as a promising novel FFAR1 agonist. It demonstrates high potency, comparable efficacy to the well-characterized standard Fasiglifam, and excellent selectivity. Its favorable physicochemical properties further enhance its potential as a lead candidate for further development.

The next logical steps in the characterization of Compound X would involve:

  • Cellular functional assays: Validating its ability to potentiate glucose-stimulated insulin secretion in primary pancreatic islets or insulinoma cell lines (e.g., MIN6).

  • In vitro ADME profiling: Assessing metabolic stability in liver microsomes and cell permeability using Caco-2 or PAMPA assays.

  • In vivo studies: Evaluating its pharmacokinetic profile and efficacy in animal models of type 2 diabetes.

This benchmarking guide provides a robust and scientifically validated framework for the initial characterization of novel compounds, ensuring that development decisions are based on high-quality, comparative data.

References

  • Title: International Union of Basic and Clinical Pharmacology. LXXI. Free Fatty Acid Receptors. Source: Pharmacological Reviews URL: [Link]

  • Title: TAK-875, an Orally Available G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist, Enhances Glucose-Dependent Insulin Secretion and Improves Both Fasting and Postprandial Glycemia in Type 2 Diabetic Rats. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Free fatty acid receptors: a novel drug target for metabolic diseases. Source: British Journal of Pharmacology URL: [Link]

  • Title: The role of GPR40 in fatty acid-induced insulin secretion and its potential as a drug target for type 2 diabetes. Source: Diabetes, Obesity and Metabolism URL: [Link]

A Guide to the Reproducible Synthesis and Analysis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and reproducibility assessment of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, a tetrahydropyran derivative of interest in medicinal chemistry and drug discovery. In the pursuit of novel therapeutics, the ability to reliably reproduce experimental findings is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data with relevant alternatives, and insights into ensuring the consistency of experimental outcomes.

Introduction to this compound

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The title compound, this compound, represents a simple yet valuable building block for the synthesis of more complex molecules. Ensuring the reproducible synthesis and unambiguous characterization of such foundational molecules is a critical first step in any drug discovery pipeline. This guide addresses the current gap in detailed, publicly available experimental procedures for this specific compound by proposing a robust synthetic route and a comprehensive analytical workflow.

Part 1: Synthesis and Characterization of this compound

Retrosynthetic Analysis and Proposed Synthetic Pathway

Given the absence of a specific published synthesis for this compound, a logical synthetic route is proposed based on well-established organic chemistry principles. The retrosynthetic analysis, depicted below, disconnects the target molecule at the C-C bond alpha to the carboxylic acid, leading back to a key nitrile intermediate and ultimately to commercially available starting materials. This approach is advantageous as it builds the acetic acid side chain onto a pre-formed and stable tetrahydropyran ring.

G TM This compound Int1 2-(4-methyltetrahydro-2H-pyran-4-yl)acetonitrile TM->Int1 Hydrolysis Int2 4-(iodomethyl)-4-methyltetrahydro-2H-pyran Int1->Int2 Cyanide Substitution (NaCN) Int3 (4-methyltetrahydro-2H-pyran-4-yl)methanol Int2->Int3 Iodination (e.g., Appel Reaction) SM 4-methyltetrahydro-2H-pyran-4-carbaldehyde Int3->SM Reduction (e.g., NaBH4)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is a proposed route and should be optimized as needed. Standard laboratory safety precautions should be followed at all times.

Step 1: Reduction of 4-methyltetrahydro-2H-pyran-4-carbaldehyde

  • To a solution of 4-methyltetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-methyltetrahydro-2H-pyran-4-yl)methanol.

Step 2: Iodination of (4-methyltetrahydro-2H-pyran-4-yl)methanol

  • To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in dichloromethane at 0 °C, add iodine (1.5 eq) portion-wise.

  • Add a solution of (4-methyltetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in dichloromethane.

  • Stir the reaction at room temperature for 4 hours.

  • Quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-(iodomethyl)-4-methyltetrahydro-2H-pyran.

Step 3: Synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetonitrile

  • To a solution of 4-(iodomethyl)-4-methyltetrahydro-2H-pyran (1.0 eq) in dimethylformamide, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool to room temperature and pour into water.

  • Extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-methyltetrahydro-2H-pyran-4-yl)acetonitrile.

Step 4: Hydrolysis to this compound

  • To a solution of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetonitrile (1.0 eq) in ethanol/water (1:1), add sodium hydroxide (5.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool to room temperature and acidify with concentrated HCl to pH ~2.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the sample in CDCl₃. Expected chemical shifts are predicted based on established values for similar structures.

  • ¹³C NMR: Dissolve the sample in CDCl₃. Predicted chemical shifts are provided in the table below. Online prediction tools can offer further guidance.[2][3][4]

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): Analyze in negative ion mode to observe the [M-H]⁻ ion. The fragmentation pattern of carboxylic acid derivatives often involves the loss of the carboxyl group.[5]

High-Performance Liquid Chromatography (HPLC)

  • Method: A reverse-phase HPLC method is recommended for purity analysis.[6][7][8]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm.

  • Purity Standard: A purity of ≥95% is generally considered acceptable for use in further biological assays.

Expected Analytical Data
Analysis Expected Result for this compound
¹H NMR (CDCl₃) δ ~3.6-3.8 (m, 4H, -O-CH₂-), 2.3-2.5 (s, 2H, -CH₂-COOH), 1.4-1.6 (m, 4H, -CH₂-), 1.1-1.2 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~178 (-COOH), ~65 (-O-CH₂-), ~45 (-C H₂-COOH), ~38 (-C(CH₃)-), ~35 (-CH₂-), ~25 (-CH₃)
MS (ESI-) m/z: 171.10 [M-H]⁻
HPLC Purity ≥95%

Part 2: Comparative Analysis with Alternative Tetrahydropyran Derivatives

To provide context for the experimental results of the target compound, this section introduces two structurally related alternatives.

  • 2-(4-tert-butyltetrahydro-2H-pyran-4-yl)acetic acid: A bulkier analog that can be used to probe the steric requirements of a biological target.

  • 2-(4-phenyltetrahydro-2H-pyran-4-yl)acetic acid: An analog with an aromatic substituent, which can introduce different intermolecular interactions.[9]

Comparative Physicochemical and Analytical Data
Property 2-(4-methyl...)acetic acid 2-(4-tert-butyl...)acetic acid 2-(4-phenyl...)acetic acid
Molecular Formula C₉H₁₆O₃C₁₂H₂₂O₃C₁₃H₁₆O₃
Molecular Weight 172.22 g/mol 214.30 g/mol 220.26 g/mol
Predicted ¹³C NMR (Carbonyl) ~178 ppm~178 ppm~178 ppm
MS (ESI-) [M-H]⁻ 171.10213.15219.10

Part 3: Discussion on Reproducibility

Critical Parameters and Potential Pitfalls

The reproducibility of the proposed synthesis can be influenced by several factors:

  • Purity of Starting Materials: The purity of the initial aldehyde will directly impact the yield and purity of subsequent intermediates.

  • Reaction Conditions: Temperature control, especially during the addition of reactive reagents like sodium borohydride and during the cyanide substitution, is crucial.

  • Work-up Procedures: Incomplete quenching or inefficient extraction can lead to lower yields and the presence of impurities.

  • Purification: The efficiency of column chromatography will determine the purity of the key intermediates.

  • Hydrolysis Conditions: The concentration of NaOH and the reflux time for the final hydrolysis step must be carefully controlled to ensure complete conversion without degradation.

A Self-Validating Workflow for Ensuring Reproducibility

The following workflow provides a logical approach to troubleshooting and ensuring the reproducibility of the experimental results.

G Start Start Synthesis Step1 Step 1: Reduction Start->Step1 QC1 QC: TLC/¹H NMR of crude product Step1->QC1 Step2 Step 2: Iodination QC1->Step2 Pass Fail Troubleshoot QC1->Fail Fail QC2 QC: TLC/¹H NMR of purified product Step2->QC2 Step3 Step 3: Cyanation QC2->Step3 Pass QC2->Fail Fail QC3 QC: TLC/¹H NMR of crude product Step3->QC3 Step4 Step 4: Hydrolysis QC3->Step4 Pass QC3->Fail Fail FinalQC Final QC: ¹H NMR, ¹³C NMR, MS, HPLC Step4->FinalQC Pass Reproducible Result FinalQC->Pass Pass FinalQC->Fail Fail Fail->Start Re-evaluate parameters

Caption: A quality control workflow for reproducible synthesis.

Conclusion

This guide has presented a detailed, albeit proposed, pathway for the synthesis and characterization of this compound. By providing a robust experimental framework, expected analytical data, and a comparative analysis with relevant analogs, we aim to equip researchers with the necessary tools to achieve reproducible results. The emphasis on in-process quality control and the discussion of critical parameters underscore the importance of a systematic and well-documented approach in chemical synthesis and drug development.

References

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available from: [Link]

  • Nakajima, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838. Available from: [Link]

  • Corradini, C., et al. (2007). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 65(1), 41-47. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]

  • ResearchGate. Mass spectra of Acetic acid.... Available from: [Link]

  • Ko, Y., et al. (2014). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 38(7), 417-424. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Available from: [Link]

  • MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.... Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). Available from: [Link]

  • National Institute of Standards and Technology. Acetic acid - the NIST WebBook. Available from: [Link]

  • Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available from: [Link]

  • AWS. Retrosynthetic analysis. Available from: [Link]

  • NIH. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). Available from: [Link]

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. Available from: [Link]

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Egra SSB College. Retro-Synthesis-by-Dr.-Nirmal-Kumar-Hazra-Organic-Chemistry-Hons.-4th-sem.pdf. Available from: [Link]

  • B.Sc SEM-VI Chemistry (Honours) PAPER-CC-10. Retrosynthesis. Available from: [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]

  • NMRDB. Simulate and predict NMR spectra. Available from: [Link]

  • CASPRE. 13C NMR Predictor. Available from: [Link]

  • Oregon State University. Chapter 18/23: Retrosynthesis. (2020). Available from: [Link]

  • Google Patents. EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • ScienceScholar. Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. (2022). Available from: [Link]

  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Quantifying 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

In the landscape of pharmaceutical development and materials science, the precise and accurate quantification of novel chemical entities is a cornerstone of robust research and quality control. This compound, a molecule with a unique tetrahydropyran moiety, presents a distinct analytical challenge. Its structural features, including a carboxylic acid group, necessitate carefully selected and validated analytical methods to ensure data integrity for applications ranging from pharmacokinetic studies to purity assessments.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, this document not only outlines the methodologies but also delves into the scientific rationale behind the experimental choices, empowering researchers to make informed decisions for their specific analytical needs. The principles of method validation discussed herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Principle of Cross-Validation

Cross-validation is the systematic process of comparing two or more distinct analytical methods to ascertain if they provide equivalent and reliable results for a specific analyte.[7][8] This is a critical exercise to:

  • Confirm Accuracy: Verifying a newly developed method against an established or orthogonal technique.

  • Ensure Consistency: Guaranteeing reproducible results across different laboratories, instruments, or even different analysts.

  • Identify Matrix Effects: Uncovering potential interferences from the sample matrix that may impact one method more than another.

  • Fulfill Regulatory Scrutiny: Adhering to the stringent requirements of regulatory bodies for method validation and data reliability.[1][9]

A successful cross-validation study instills a high degree of confidence in the analytical data, which is paramount for critical decision-making throughout the drug development lifecycle.[8]

cluster_0 Cross-Validation Workflow A Define Analytical Requirements (e.g., sensitivity, sample matrix) B Develop & Optimize Primary Analytical Method (e.g., HPLC-UV) A->B C Develop & Optimize Secondary (Orthogonal) Method (e.g., LC-MS/MS) A->C D Full Method Validation of Both Techniques (ICH Q2(R1)) B->D C->D E Analyze Identical Sample Sets (Spiked QCs & Incurred Samples) D->E F Statistical Comparison of Results (e.g., Bland-Altman, t-test) E->F G Assess for Systematic Bias & Proportional Error F->G H Establish Acceptance Criteria & Conclude on Method Equivalency G->H

Caption: A typical workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The choice of an analytical technique is often a trade-off between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the anticipated performance parameters for the analysis of this compound using the three discussed methods.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Principle Separation by reverse-phase chromatography, detection by UV absorbance.[10]Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.[11][12]Separation by liquid chromatography, detection by precursor and product ion masses.[13][14]
Selectivity Moderate to GoodGood to ExcellentExcellent
Sensitivity (LOQ) ~0.1 - 1 µg/mL~10 - 100 ng/mL~0.1 - 5 ng/mL[15]
Linearity (R²) >0.998>0.995>0.999
Precision (%RSD) < 5%< 10%< 5%
Accuracy (%Recovery) 95 - 105%90 - 110%98 - 102%
Sample Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Key Advantage Robust, widely available, cost-effective for routine analysis.High resolving power for complex mixtures, definitive identification.Unmatched sensitivity and selectivity, ideal for bioanalysis.[13]
Key Limitation Limited sensitivity and potential for co-eluting interferences.Requires derivatization, potential for analyte degradation at high temperatures.Susceptible to matrix effects (ion suppression/enhancement), higher cost.[16]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible analytical science. Below are representative methodologies for the quantification of this compound.

Standardized Sample Preparation

A harmonized sample preparation protocol is crucial for minimizing variability between different analytical techniques.

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the appropriate diluent (mobile phase for HPLC/LC-MS, or derivatization solvent for GC-MS) to prepare calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix (e.g., plasma, formulation buffer) with the reference standard.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the workhorse for routine analysis due to its robustness and cost-effectiveness. The carboxylic acid moiety allows for good retention on a reversed-phase column and the tetrahydropyran structure, while lacking a strong chromophore, should be detectable at low UV wavelengths.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid or formic acid in water. The acidic modifier is critical to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.[18][19]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205-215 nm. A PDA detector is advantageous to confirm peak purity.

  • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples, and quantify the analyte peak based on the calibration curve.

cluster_1 HPLC-UV Workflow Prep Sample Preparation (Dilution in Mobile Phase) Inject Autosampler Injection (10 µL) Prep->Inject Column C18 Reverse-Phase Column (Separation) Inject->Column Detect UV/PDA Detector (210 nm) Column->Detect Data Chromatography Data System (Integration & Quantification) Detect->Data

Caption: High-level workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile carboxylic acid must be derivatized to increase its volatility. Silylation is a common and effective approach for this purpose.[12]

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Derivatization:

    • Evaporate the solvent from the sample/standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes. The BSTFA will react with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[20][21]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the molecular ion and at least two characteristic fragment ions of the derivatized analyte.

cluster_2 GC-MS Workflow Prep Sample Preparation (Solvent Exchange & Evaporation) Deriv Derivatization (Silylation) (e.g., BSTFA, 70°C) Prep->Deriv Inject GC Injection (1 µL, Splitless) Deriv->Inject Column DB-5ms Capillary Column (Separation) Inject->Column Detect Mass Spectrometer (EI, SIM) (Detection & Identification) Column->Detect Data MassHunter / Xcalibur (Quantification) Detect->Data

Caption: High-level workflow for GC-MS analysis with derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[13][14][22]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid. Formic acid aids in the protonation of the analyte for positive ion mode detection.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization: Electrospray Ionization (ESI), likely in negative ion mode [M-H]⁻ due to the acidic nature of the analyte, although positive mode [M+H]⁺ should also be evaluated.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the deprotonated molecule (e.g., m/z 171.1). Product ions would be determined by infusing the standard and performing a product ion scan to identify stable, high-intensity fragments. A plausible fragmentation could involve the loss of the carboxylic acid group.

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H) is highly recommended to correct for matrix effects and variability in extraction and ionization.[16]

cluster_3 LC-MS/MS Workflow Prep Sample Preparation (e.g., Protein Precipitation, SPE) Inject UHPLC Injection (5 µL) Prep->Inject Column C18 Column (Fast Separation) Inject->Column Source Electrospray Ionization (ESI) Column->Source Detect Triple Quadrupole MS (MRM Detection) Source->Detect Data MassLynx / Analyst (Quantification) Detect->Data

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, a compound that, while not extensively characterized in public safety literature, requires a cautious and informed approach to its end-of-life management. Our focus is on providing actionable, step-by-step procedures grounded in established safety principles to ensure the protection of personnel and the environment.

Hazard Assessment and Initial Considerations

A thorough hazard assessment is the foundation of any chemical disposal plan. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted. Structurally, the molecule is a carboxylic acid derivative of a tetrahydropyran ring. While an SDS for the closely related 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid suggests low hazard with no GHS pictograms or signal words, other tetrahydropyran derivatives can exhibit properties such as irritation or flammability.

Therefore, until comprehensive toxicological data is available, it is prudent to treat this compound as a potentially hazardous substance. This necessitates adherence to your institution's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5]

Key Principles for Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Utilize appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Avoid generating dust or aerosols.

  • Have a spill kit readily accessible.

Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent unintended reactions and to ensure compliant disposal.[6] this compound waste should be categorized as non-halogenated organic acid waste .[7]

Step-by-Step Collection Protocol:

  • Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE). The original container, if in good condition, is often a suitable choice.[6]

  • Label the Container: The label must be clear and unambiguous. It should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazard(s), which should be conservatively listed as "Irritant" and "Organic Acid".

    • The date accumulation started.

  • Collect the Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves) in the designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Do not mix with other waste streams, particularly bases or oxidizing agents.[6][8]

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8][9]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[6][10]

The following diagram illustrates the decision-making process for waste segregation and collection.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposition start Waste containing this compound is generated is_solid Is the waste solid or liquid? start->is_solid solid Solid Waste (e.g., contaminated labware, solid compound) is_solid->solid Solid liquid Liquid Waste (e.g., solutions) is_solid->liquid Liquid collect_solid Collect in a labeled solid non-halogenated organic waste container solid->collect_solid collect_liquid Collect in a labeled liquid non-halogenated organic acid waste container liquid->collect_liquid ehs Arrange for pickup by Environmental Health & Safety (EHS) collect_solid->ehs collect_liquid->ehs

Waste Collection and Segregation Workflow

On-Site Treatment and Disposal: A Cautious Approach

While some simple, short-chain carboxylic acids may be eligible for drain disposal after neutralization, this is not recommended for this compound without a complete hazard profile.[1] The larger, more complex structure of this molecule may confer properties (e.g., lower water solubility, potential for environmental persistence) that make it unsuitable for sewer disposal.

Under what circumstances could neutralization and drain disposal be considered?

This should only be contemplated for very small quantities (a few milligrams or milliliters) of dilute aqueous solutions and only with the explicit approval of your institution's Environmental Health & Safety (EHS) department. The following conditions would need to be met:

  • The solution must not contain any other hazardous materials, such as heavy metals or halogenated compounds.[11]

  • The pH must be adjusted to a neutral range (typically between 5.5 and 9.5, check local regulations).[1][12]

  • The neutralized solution must be flushed with a large volume of water (at least 20 parts water to 1 part solution).[11]

Neutralization Protocol (for EHS-approved micro-quantities only):

  • Dilution: If starting with a concentrated solution, dilute it to less than 10% by slowly adding the acid solution to a large volume of cold water.

  • Neutralization: While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) until the pH is within the acceptable range for your local wastewater treatment facility.

  • Disposal: Flush the neutralized solution down the drain with copious amounts of water.

The primary and recommended disposal route remains collection by a licensed hazardous waste disposal company, facilitated by your institution's EHS department.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for liquid spills): Cautiously cover the spill with a neutralizing agent for acids, such as sodium bicarbonate.

  • Cleanup: Once the spill is absorbed and neutralized, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of in the appropriate solid waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

ParameterGuideline/RecommendationSource
pH for Drain Disposal 5.5 - 9.5 (verify with local regulations)[1][12]
Waste Container Headspace Minimum 10%[8][9]
Water Dilution for Neutralized Waste Minimum 20:1 (Water:Waste)[11]
Waste Classification Non-halogenated Organic Acid[7]

Conclusion

The responsible management of laboratory chemicals extends beyond their use in experiments. For novel compounds like this compound, where hazard data is limited, a conservative and compliant disposal strategy is essential. The primary directive is to treat this compound as potentially hazardous, segregate it as non-halogenated organic acid waste, and arrange for its collection by a professional disposal service. By adhering to these protocols, researchers can ensure a safe laboratory environment and maintain the integrity of their institution's safety and environmental programs.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 894789-84-5)[1]. The procedural, step-by-step guidance herein is intended to answer specific operational questions for safe handling, outlining the necessary personal protective equipment (PPE), operational protocols, and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other tetrahydropyran derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide serves as a foundational resource based on established chemical principles.

Inferred Hazard Assessment: A Proactive Approach to Safety

The molecular structure of this compound contains two key functional groups that dictate its potential hazards: a tetrahydropyran ring and a carboxylic acid moiety.

  • Carboxylic Acid Group: This functional group is the primary driver of the compound's likely hazardous properties. Carboxylic acids, such as acetic acid, are known to be corrosive or irritants to the skin, eyes, and respiratory tract.[2][3] Direct contact can cause burns, and inhalation of dust or aerosols can lead to respiratory irritation.[2][3][4]

  • Tetrahydropyran Ring: While the tetrahydropyran ring itself is relatively stable, related pyran compounds can be flammable and may cause irritation.[5][6]

Based on these structural analogs, we must assume that this compound presents the following potential hazards:

  • H315: Causes skin irritation.[4][7][8]

  • H319: Causes serious eye irritation.[4][7][8]

  • H335: May cause respiratory irritation.[4][7][8]

This conservative assessment forms the basis for the stringent PPE and handling protocols outlined below.

The Core of Protection: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The selection of each component is deliberate, based on the anticipated hazards.

Table 1: Recommended PPE for Handling this compound
PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing.[4][9]The carboxylic acid moiety poses a significant risk of causing serious, potentially irreversible, eye damage upon contact.[2][9] Goggles provide a 360-degree seal around the eyes to protect from splashes, while a face shield offers a secondary barrier for the entire face.[9]
Skin and Body Protection A fully buttoned, chemical-resistant lab coat. Chemical-resistant gloves (e.g., disposable nitrile).[4] Fully enclosed shoes made of a non-porous material.[4]A lab coat protects against incidental skin contact. Nitrile gloves offer good resistance to a range of acids and are suitable for preventing direct contact.[9] Gloves must be inspected for defects before use and changed immediately upon contamination to prevent breakthrough.[4] Enclosed shoes protect the feet from spills.
Respiratory Protection Work must be conducted in a certified chemical fume hood to control airborne dust or aerosols.[4][10] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for particulates) is required.[4][9]Inhalation of the acidic compound can cause respiratory tract irritation.[3] A fume hood is the primary engineering control to capture particulates at the source. A respirator should be considered a secondary line of defense, used only when fume hood use is not feasible or during a spill cleanup.
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is a critical control point to prevent cross-contamination.

G A 1. Lab Coat Ensure it is fully buttoned. B 2. Eye Protection Position goggles securely. A->B C 3. Face Shield (if needed) Adjust for full face coverage. B->C D 4. Gloves Pull cuffs over lab coat sleeves. C->D

Figure 1. Sequential process for donning PPE.

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.[4]

  • Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms and folding it inward to contain any surface contamination.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water after all PPE has been removed.[11]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[4]

Step-by-Step Handling Procedure
  • Preparation & Engineering Controls:

    • Designate a specific area for handling the compound, exclusively within a certified chemical fume hood.[4]

    • Verify the fume hood's functionality (check airflow monitor) before beginning any work.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before introducing the chemical.[4]

  • Chemical Handling:

    • Don all required PPE as detailed in Table 1 and Figure 1.

    • Carefully weigh the desired amount of the compound on a weigh boat inside the fume hood to contain any dust.[4]

    • When transferring the solid, use techniques that minimize dust generation.

    • If making a solution, always add the acid to the solvent slowly. Never add solvent to the acid.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all contaminated disposable materials in the designated hazardous waste container.[4]

    • Doff PPE according to the prescribed procedure.

    • Wash hands thoroughly.[11]

Operational Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Transfer/Reaction handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Figure 2. End-to-end workflow for safe handling.

Emergency Response and Disposal Plan

Preparedness is paramount. All personnel must be familiar with emergency procedures and the location of safety equipment like eyewash stations and safety showers.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12][13]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, get medical advice.[7][12][13]

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7][12][13]

  • Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material. Sweep up and place it in a sealed, labeled container for hazardous waste disposal.[12] Do not allow the chemical to enter drains.[14]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[4]

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[10] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Biosynth. (n.d.). 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid | 894789-84-5.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Acetic acid.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-methyl-tetrahydro-pyran.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2020, March 3). Safety Data Sheet - 4-Methyltetrahydropyran.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet - Tetrahydropyran-4-carboxylic acid.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid.
  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate - Substance Details.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetic Acid.
  • University of California, Los Angeles - Chemistry. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • BLDpharm. (n.d.). (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.